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  • Product: 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid
  • CAS: 1954-97-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid

Introduction 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid, also known by its synonyms 3-(Methylcarbamoyl)-5-nitrobenzoic acid and 5-Nitroisophthalic acid monomethylamide, is an organic compound of significant interest i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-[(Methylamino)carbonyl]-5-nitrobenzoic acid, also known by its synonyms 3-(Methylcarbamoyl)-5-nitrobenzoic acid and 5-Nitroisophthalic acid monomethylamide, is an organic compound of significant interest in medicinal and synthetic chemistry.[1] Its molecular structure, featuring a nitro-substituted aromatic ring, a carboxylic acid, and a methylamide group, imparts a unique combination of physicochemical properties that are critical for its application in drug discovery and as a versatile chemical intermediate.[1] This guide provides a comprehensive overview of these properties, along with detailed experimental protocols for their determination, offering valuable insights for researchers, scientists, and drug development professionals.

Molecular Structure and Identification

The foundational step in understanding the physicochemical profile of any compound is a thorough characterization of its molecular structure.

IUPAC Name: 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid CAS Number: 1954-97-8[1] Molecular Formula: C₉H₈N₂O₅[1] Molecular Weight: 224.17 g/mol [2] Synonyms: 3-(Methylcarbamoyl)-5-nitrobenzoic acid, 5-Nitroisophthalic acid monomethyl amide, 3-Carboxy-5-nitro-N-methylbenzamide[1]

Molecular Structure Diagram:

Caption: 2D structure of 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid. It is important to note that while some experimental data is available, other values are predicted based on computational models.

PropertyValueData TypeSource(s)
Melting Point 238-240 °C 251.0-252.5 °CExperimental[3]
Boiling Point 433.4 ± 40.0 °CPredicted[3]
Density 1.454 ± 0.06 g/cm³Predicted[3]
pKa 3.13 ± 0.10Predicted[3]
Solubility The carboxylic acid group suggests solubility in polar solvents.[1]Qualitative[1]

Experimental Protocols for Physicochemical Characterization

This section outlines detailed, self-validating protocols for the experimental determination of the key physicochemical properties of 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid.

Melting Point Determination (Capillary Method)

Rationale: The melting point is a fundamental property for assessing the purity of a crystalline solid. A sharp melting range is indicative of high purity, whereas a broad and depressed range suggests the presence of impurities.

Protocol:

  • Sample Preparation: Ensure the sample of 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid is thoroughly dried, ideally under vacuum, to remove any residual solvent.[4] The sample should be a fine, homogeneous powder.

  • Capillary Loading: Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[5][6]

  • Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.[5][7]

  • Heating and Observation:

    • For an unknown sample, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.

    • For a more accurate determination, repeat the measurement with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, then reducing the heating rate to 1-2 °C/min.

  • Data Recording: Record the temperature at which the first liquid appears (T1) and the temperature at which the entire sample has melted (T2). The melting range is reported as T1-T2.

Self-Validation: The protocol's integrity is maintained by using a calibrated thermometer or apparatus and by performing multiple determinations to ensure reproducibility. Comparing the obtained melting range to a certified reference standard of a compound with a similar melting point can further validate the instrument's performance.

melting_point_workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Dry Dry Sample Grind Grind to Fine Powder Dry->Grind Load Load Capillary Tube Grind->Load Place Place in Apparatus Heat Heat Sample Observe Observe Melting Record Record T1 and T2 Observe->Record Report Report Melting Range Record->Report

Caption: Workflow for melting point determination.

Acid Dissociation Constant (pKa) Determination (Potentiometric Titration)

Rationale: The pKa is a critical parameter that influences the solubility, absorption, and other pharmacokinetic properties of a drug candidate. It quantifies the acidity of the carboxylic acid group.

Protocol:

  • Solution Preparation:

    • Accurately weigh approximately 10-20 mg of 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid and dissolve it in a suitable co-solvent system (e.g., a mixture of water and methanol or DMSO) due to its likely low aqueous solubility.

    • Prepare a standardized solution of a strong base, typically 0.1 M NaOH.

  • Apparatus Setup:

    • Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.0 and 7.0).

    • Place the dissolved sample in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

  • Titration:

    • Add the standardized NaOH solution in small, precise increments (e.g., 0.05-0.1 mL) using a burette.

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH of the solution (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.

    • Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of NaOH. The peak of this derivative plot corresponds to the equivalence point, and the pKa is the pH at half of this volume.

Self-Validation: The use of a recently calibrated pH meter and a standardized titrant are crucial for accuracy. The sharpness of the inflection point in the titration curve provides a qualitative measure of the data's quality.

Solubility Determination (Shake-Flask Method)

Rationale: Solubility is a key determinant of a drug's bioavailability. The shake-flask method is a standard technique for determining equilibrium solubility.

Protocol:

  • Sample Preparation: Add an excess amount of solid 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid to a series of vials containing different solvent systems of interest (e.g., water, phosphate-buffered saline at various pH values, ethanol).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • Allow the suspensions to settle.

    • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

    • Filter the supernatant through a suitable filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

  • Quantification:

    • Dilute the filtered solution with a suitable solvent.

    • Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Self-Validation: The presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved. Analysis of samples taken at different time points (e.g., 24 and 48 hours) should yield consistent results, confirming that equilibrium has been reached.

Spectroscopic and Chromatographic Characterization

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Rationale: HPLC is a powerful technique for separating and quantifying the components of a mixture, making it ideal for determining the purity of a compound and identifying any impurities.

General Protocol: A reverse-phase HPLC method is generally suitable for nitroaromatic compounds.[8][9]

  • Column: A C18 column is a common choice.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective.[8]

  • Detection: UV detection is suitable due to the aromatic nature of the compound. The detection wavelength should be set at or near the compound's absorbance maximum.

  • Quantification: Purity is typically assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

hplc_workflow cluster_prep Sample & System Preparation cluster_run Analysis cluster_data Data Processing PrepSample Prepare Sample Solution Inject Inject Sample PrepSample->Inject PrepMobile Prepare Mobile Phase Equilibrate Equilibrate HPLC System PrepMobile->Equilibrate Equilibrate->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Integrate->Calculate Report Report Purity Calculate->Report

Caption: General workflow for HPLC purity analysis.

Predicted Spectral Characteristics
  • ¹H NMR Spectroscopy:

    • Aromatic Protons: The three protons on the benzene ring would appear as distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The electron-withdrawing nitro and carbonyl groups will deshield these protons, shifting them downfield.

    • Amide N-H: A broad singlet corresponding to the N-H proton of the methylamide group would be expected, with its chemical shift being solvent-dependent.

    • Methyl Protons: A singlet (or a doublet if coupled to the N-H proton, depending on the solvent and temperature) for the three protons of the methyl group would be observed, likely in the region of δ 2.5-3.0 ppm.

    • Carboxylic Acid Proton: A very broad singlet for the acidic proton of the carboxylic acid group would be present, typically at a very downfield chemical shift (>10 ppm), and its presence may be confirmed by D₂O exchange.

  • ¹³C NMR Spectroscopy:

    • Carbonyl Carbons: Two signals in the downfield region (δ 160-180 ppm) corresponding to the carboxylic acid and amide carbonyl carbons.

    • Aromatic Carbons: Six signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon bearing the nitro group would be significantly deshielded.

  • Infrared (IR) Spectroscopy:

    • O-H Stretch: A broad absorption band in the region of 3300-2500 cm⁻¹ characteristic of the carboxylic acid O-H stretching.

    • N-H Stretch: A moderate absorption band around 3300 cm⁻¹ from the N-H stretching of the secondary amide.

    • C=O Stretches: Strong absorption bands around 1700-1680 cm⁻¹ for the carboxylic acid C=O stretch and around 1650 cm⁻¹ for the amide C=O stretch (Amide I band).

    • N-O Stretches: Two strong absorption bands characteristic of the nitro group, typically around 1550-1500 cm⁻¹ (asymmetric stretch) and 1350-1300 cm⁻¹ (symmetric stretch).[10]

    • C-N Stretch: A band in the region of 1200-1350 cm⁻¹ for the C-N stretch of the aromatic amine.[11]

    • N-H Bend: An absorption band for the N-H bend of the secondary amide (Amide II band) is expected around 1550 cm⁻¹.

  • Mass Spectrometry:

    • Molecular Ion: The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (224.17 g/mol ).

    • Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of small neutral molecules such as H₂O, CO, and NO₂. Fragmentation of the amide side chain is also expected.

Synthetic Pathway

A plausible synthetic route to 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid involves the amidation of the corresponding monoester of 5-nitroisophthalic acid.

synthesis_pathway Start 5-Nitroisophthalic acid Intermediate Monomethyl 5-nitroisophthalate Start->Intermediate Esterification (Methanol, Acid catalyst) Product 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid Intermediate->Product Amidation (Methylamine)

Caption: Plausible synthetic pathway for 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid.

Step 1: Synthesis of Monomethyl 5-nitroisophthalate

5-Nitroisophthalic acid can be selectively esterified to its monomethyl ester. This reaction is typically carried out by reacting 5-nitroisophthalic acid with methanol in the presence of an acid catalyst, such as sulfuric acid.[12]

Step 2: Synthesis of 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid

The monomethyl ester of 5-nitroisophthalic acid can then be converted to the target compound by reaction with methylamine. A US patent describes the synthesis of N-methyl-5-nitroisophthalamic acid from its monomethyl ester by dissolving the ester in an aqueous solution of methylamine, followed by acidification to precipitate the product.[13]

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid. While there are gaps in the experimentally determined data, the provided protocols and predicted values offer a strong foundation for researchers working with this compound. A comprehensive understanding of these properties is essential for its effective application in drug development and chemical synthesis. Further experimental validation of the predicted properties is encouraged to build a more complete profile of this important molecule.

References

  • PubChem. 3-Nitrobenzoic acid. [Link]

  • SIELC Technologies. 3-(((2-(Methylamino)-2-oxoethyl)amino)carbonyl)-5-nitrobenzoic acid. (2018-05-16). [Link]

  • Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022-04-07). [Link]

  • Google Patents. EP0879815B1 - Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters.
  • USP. General Chapters: <731> LOSS ON DRYING. [Link]

  • Avdeef, A. Development of Methods for the Determination of pKa Values. PMC. [Link]

  • PrepChem.com. Synthesis of 3-methyl-5-nitrobenzoic acid. [Link]

  • GPC Gateway. Europe Regulations for Cosmetics Sector. [Link]

  • Smith, B. C. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. (2020-01-01). [Link]

  • ResearchGate. Estimation of p K a values for carboxylic acids, alcohols, phenols and amines using changes in the relative Gibbs free energy. (2025-08-06). [Link]

  • University of Calgary. IR: amines. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • Google Patents.
  • ResearchGate. Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. (2006-01-03). [Link]

  • Organic Syntheses. m-NITROBENZOIC ACID. [Link]

  • University of Alberta. Melting point determination. [Link]

  • Scribd. Chapter 731 - LOSS ON DRYING. [Link]

  • MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • Google Patents. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. (2024-03-24). [Link]

  • National Center for Biotechnology Information. Determination of acidity constants at 37 ºC through the internal standard capillary electrophoresis (IS-CE) method. [Link]

  • ScienceDirect. Development and validation of a new RP-HPLC method for organic explosive compounds. [Link]

  • SSERC. Melting point determination. [Link]

  • GPC Gateway. China Regulations for Chemical Sector. [Link]

  • USP-NF. <731> Loss on Drying. (2011-12-02). [Link]

  • Chemistry LibreTexts. 4.3: Melting Point Determination Procedure. (2025-08-20). [Link]

  • ResearchGate. The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. [Link]

  • PubMed. Correlations between theoretical and experimental determination of heat of formation of certain aliphatic nitro compounds. [Link]

  • ResearchGate. Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. (2025-10-16). [Link]

  • National Center for Biotechnology Information. VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). [Link]

  • The University of Liverpool Repository. pKa Determination in non-Aqueous Solvents and. (2021-06-13). [Link]

  • Separation Methods Technologies. HPLC Separation Guide. [Link]

  • Westlab. Measuring the Melting Point. (2023-05-08). [Link]

  • Quora. How will you distinguish between the Nitro and Amide Group by using IR spectroscopy?. (2018-04-05). [Link]

  • YouTube. Making mostly m-nitrobenzoic acid. (2025-03-05). [Link]

  • Master Organic Chemistry. The pKa Table Is Your Friend. (2010-06-18). [Link]

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  • USP-NF. <731> Loss on Drying. (2024-06-28). [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. (2020-09-01). [Link]

Sources

Exploratory

Technical Monograph: 3-[(Methylamino)carbonyl]-5-nitrobenzoic Acid

Critical Intermediate in Ionic Monomeric Contrast Media Synthesis Executive Summary 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid (CAS: 1954-97-8), also known as N-methyl-5-nitroisophthalamic acid , is a pivotal synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Critical Intermediate in Ionic Monomeric Contrast Media Synthesis

Executive Summary

3-[(Methylamino)carbonyl]-5-nitrobenzoic acid (CAS: 1954-97-8), also known as N-methyl-5-nitroisophthalamic acid , is a pivotal synthesis intermediate in the pharmaceutical manufacturing of iodinated X-ray contrast media.[1] It serves as the direct precursor scaffold for Iothalamic acid (Iothalamate), a high-osmolar contrast agent used in urography and angiography.

This technical guide details the molecular architecture, validated synthesis protocols via the Monomethyl Ester Route , and critical quality attributes (CQAs) required for pharmaceutical-grade production.

Part 1: Molecular Architecture & Physicochemical Properties

The molecule represents a desymmetrized derivative of 5-nitroisophthalic acid. Its structural utility lies in the differentiation of the C1 and C3 positions, allowing for the sequential introduction of solubilizing side chains essential for the pharmacokinetics of contrast media.

Physicochemical Data Table
PropertyValue / Description
IUPAC Name 3-(Methylcarbamoyl)-5-nitrobenzoic acid
CAS Registry 1954-97-8
Molecular Formula C₉H₈N₂O₅
Molecular Weight 224.17 g/mol
Melting Point 251–252.5 °C (Decomposes)
Appearance Pale yellow to orange crystalline powder
Solubility Soluble in DMSO, dilute alkali (pH > 8); Sparingly soluble in water/acid.[2][3]
pKa ~3.5 (Carboxylic acid moiety)
Structural Logic
  • Nitro Group (C5): Acts as a placeholder for the amino group, which is later iodinated. The electron-withdrawing nature of the nitro group also facilitates the initial nucleophilic attack during synthesis.

  • Methylamide (C3): Provides the hydrophilic "tail" necessary for the water solubility of the final contrast agent.

  • Carboxylic Acid (C1): Remains available for salt formation (e.g., Meglumine or Sodium salts) in the final drug formulation.

Part 2: Synthetic Pathways & Process Chemistry[4]

The "Monomethyl Ester" Route (Validated Protocol)

While direct amidation of 5-nitroisophthalic acid is possible, it lacks regioselectivity and yield control. The industry-standard approach utilizes Monomethyl 5-nitroisophthalate as the starting material. This route ensures that exactly one carboxyl group is converted to the amide, leaving the second carboxyl group protected (initially) or available after workup.

Step-by-Step Experimental Protocol

Prerequisites:

  • Starting Material: Monomethyl 5-nitroisophthalate (CAS: 1955-46-0).[4]

  • Reagent: 35-40% Aqueous Methylamine.

  • Equipment: Jacketed glass reactor with overhead stirring; pH monitoring system.

Methodology:

  • Slurry Formation: Charge the reactor with Monomethyl 5-nitroisophthalate (1.0 eq). Add 35% Aqueous Methylamine (excess, typically 4.0–5.0 eq) at room temperature.

    • Process Insight: The excess methylamine acts as both the nucleophile and the base to solubilize the starting material.

  • Amidation Reaction:

    • Stir the mixture. The suspension will dissolve, transitioning from an orange suspension to a deep blood-red solution.[1]

    • Exotherm Alert: The reaction is exothermic.[5] Maintain internal temperature < 40°C to prevent decarboxylation or side reactions.

    • Reaction Time: 2–4 hours at ambient temperature.

  • Hydrolysis & Workup:

    • Evaporate excess methylamine (vacuum stripping or nitrogen sweep).

    • Dilute the residue with water.[6]

    • Acidification: Slowly add Concentrated Hydrochloric Acid (HCl) until pH reaches ~2.0–3.0.

    • Observation: The deep red color will fade, and a thick yellow precipitate (the product) will form.

  • Isolation:

    • Filter the solids via a Buchner funnel or centrifuge.

    • Wash the cake with cold water (2x) to remove inorganic salts (Methylammonium chloride).

    • Drying: Vacuum dry at 60°C to constant weight.

Yield Expectations: 75–85% Purity Target: >98% (HPLC)

Synthesis Workflow Diagram

SynthesisPath Start 5-Nitroisophthalic Acid (Dimethyl Ester) Inter Monomethyl 5-Nitroisophthalate Start->Inter Partial Hydrolysis (KOH/MeOH) Product 3-[(Methylamino)carbonyl]- 5-nitrobenzoic Acid Inter->Product Amidation Waste Methanol / Methylammonium Cl Inter->Waste By-products Reagent Aq. Methylamine (Nucleophilic Attack) Reagent->Inter

Figure 1: Chemical transformation pathway from the diester precursor to the target mono-acid mono-amide.

Part 3: Analytical Characterization (Self-Validating System)

To ensure the material is suitable for downstream iodination, the following analytical controls must be implemented.

Neutral Equivalent (Titration)

Because the molecule contains exactly one free carboxylic acid group, acid-base titration is the most robust purity check.

  • Protocol: Dissolve ~200 mg of dried sample in dilute ammonia or DMSO/Water. Titrate against 0.1N NaOH using Phenolphthalein indicator.

  • Calculation:

    
    
    
  • Acceptance Criteria:

    
    .
    
HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV @ 254 nm.

  • Retention Time: The mono-amide elutes before the starting diester but after the di-acid.

Part 4: Downstream Application (Iothalamate Synthesis)

The primary industrial utility of this molecule is its conversion to Iothalamic Acid . This involves three critical chemical transformations: Reduction, Iodination, and Acetylation.

Conversion Pathway Diagram

IothalamatePath Step1 3-[(Methylamino)carbonyl]-5-nitrobenzoic Acid (Starting Material) Step2 5-Amino-N-methylisophthalamic Acid (Intermediate) Step1->Step2 Catalytic Hydrogenation (H2, Pd/C) Step3 5-Amino-2,4,6-triiodo-N-methylisophthalamic Acid (Iodinated Intermediate) Step2->Step3 Iodination (ICl or NaICl2, H+) Final Iothalamic Acid (Final API) Step3->Final Acetylation (Acetic Anhydride/H2SO4)

Figure 2: The industrial workflow converting the nitro-intermediate to the final radiopaque contrast agent.

Mechanistic Causality[4][6]
  • Reduction: The nitro group is reduced to an amine (using Pd/C and Hydrogen). This activates the benzene ring for electrophilic aromatic substitution.

  • Iodination: The activated amine directs iodine atoms to the ortho and para positions (relative to the amine). Since the meta positions are blocked by the amide and acid groups, iodine fills the remaining 2, 4, and 6 positions.

  • Acetylation: The final step protects the amine, reducing toxicity and increasing solubility, yielding Iothalamic acid.

References

  • Hoey, G. B. (1964). N-Alkyl-5-nitroisophthalamic acids and derivatives. U.S. Patent 3,145,197. Washington, DC: U.S. Patent and Trademark Office.

  • CymitQuimica. (2024). 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid Safety Data Sheet & Structure.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 9793, 5-Nitroisophthalic acid monomethyl ester.[4] (Precursor Data).[4][6][7]

  • BenchChem. (2025).[8] Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate and related nitro-benzoic derivatives.[9][8]

Sources

Foundational

An In-depth Technical Guide to the Synthesis of 3-[(Methylamino)carbonyl]-5-nitrobenzoic Acid

Introduction 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid, also known as N-methyl-5-nitroisophthalamic acid, is a valuable intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-[(Methylamino)carbonyl]-5-nitrobenzoic acid, also known as N-methyl-5-nitroisophthalamic acid, is a valuable intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical and agrochemical industries. Its structure, featuring a nitro group and a mono-substituted amide on a benzene dicarboxylic acid backbone, makes it a versatile building block for creating complex molecular architectures. This guide provides a comprehensive overview of a reliable and documented synthetic route to this compound, intended for researchers, scientists, and professionals in drug development and chemical synthesis. The presented methodology is grounded in established chemical principles and supported by literature precedents, ensuring a reproducible and scalable process.

Strategic Approach to Synthesis

The synthesis of 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid can be efficiently achieved through a two-step process starting from the commercially available 5-nitroisophthalic acid. The core of this strategy lies in the selective mono-functionalization of one of the two carboxylic acid groups present in the starting material. This is accomplished by first converting one of the carboxylic acids into a methyl ester, followed by the amidation of this ester with methylamine. This approach avoids potentially challenging selective reactions on a symmetric starting material and provides a high-yielding and clean transformation.

The overall synthetic pathway is depicted below:

Synthesis_Pathway 5-Nitroisophthalic_acid 5-Nitroisophthalic acid Monomethyl_ester Monomethyl 5-nitroisophthalate 5-Nitroisophthalic_acid->Monomethyl_ester  Methanol, H₂SO₄ (cat.) Target_Compound 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid Monomethyl_ester->Target_Compound  Methylamine (aq)

Caption: Overall synthetic route for 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid.

Part 1: Synthesis of the Starting Material - 5-Nitroisophthalic Acid

While 5-nitroisophthalic acid is commercially available, understanding its synthesis provides a more comprehensive knowledge base. It is typically prepared by the nitration of isophthalic acid.

Reaction Scheme:

Nitration_of_Isophthalic_Acid cluster_0 Nitration of Isophthalic Acid Isophthalic_acid Isophthalic acid Nitrating_mixture HNO₃ / H₂SO₄ 5-Nitroisophthalic_acid 5-Nitroisophthalic acid Isophthalic_acid->5-Nitroisophthalic_acid

Caption: Synthesis of 5-nitroisophthalic acid via nitration.

Experimental Protocol:

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Isophthalic acid166.1310.0 g0.06
Concentrated Sulfuric Acid (98%)98.0830 mL-
Fuming Nitric Acid63.017.0 g0.11

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10.0 g of isophthalic acid in 30 mL of concentrated sulfuric acid. Gentle heating to approximately 60°C may be required to achieve complete dissolution.[1]

  • Cool the solution in an ice bath to 0-5°C.

  • Slowly add 7.0 g of fuming nitric acid dropwise to the stirred solution, ensuring the temperature does not exceed 10°C.[1]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 90°C for 40 minutes.[1]

  • Cool the reaction mixture and pour it slowly into 100 mL of an ice-water mixture with vigorous stirring.

  • A precipitate of 5-nitroisophthalic acid will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Dry the product in a vacuum oven at 50°C. A typical yield for this procedure is around 84%.[1]

Mechanism Insight: The nitration of isophthalic acid occurs at the 5-position due to the meta-directing effect of the two carboxylic acid groups. These electron-withdrawing groups deactivate the benzene ring towards electrophilic aromatic substitution and direct the incoming electrophile (the nitronium ion, NO₂⁺, generated from nitric acid and sulfuric acid) to the position that is meta to both of them.

Part 2: Synthesis of 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid

This part of the synthesis involves two key steps: the selective mono-esterification of 5-nitroisophthalic acid and the subsequent amidation of the resulting mono-ester.

Step 1: Synthesis of Monomethyl 5-nitroisophthalate

Reaction Scheme:

Mono-esterification cluster_1 Mono-esterification of 5-Nitroisophthalic Acid 5-Nitroisophthalic_acid 5-Nitroisophthalic acid Methanol Methanol / H₂SO₄ Monomethyl_ester Monomethyl 5-nitroisophthalate 5-Nitroisophthalic_acid->Monomethyl_ester

Caption: Formation of the monomethyl ester intermediate.

Experimental Protocol:

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
5-Nitroisophthalic acid211.1310.0 g0.047
Methanol32.04120 mL-
Toluene92.14240 mL-
Concentrated Sulfuric Acid (98%)98.083.3 mL-

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend 10.0 g of 5-nitroisophthalic acid in a mixture of 120 mL of methanol and 240 mL of toluene.[2]

  • Heat the mixture until a clear solution is formed.

  • Carefully add 3.3 mL of concentrated sulfuric acid. A two-phase system will form.[2]

  • Heat the mixture to reflux for 4 hours.

  • After cooling, separate the lower aqueous phase. Wash the organic phase with hot water and then with a hot 10% sodium bicarbonate solution.

  • Cool the organic phase to room temperature to crystallize the diester by-product. The desired monomethyl ester will remain in the mother liquor.

  • While the provided reference focuses on the synthesis of the diester, the formation of the monoester is a known intermediate.[2] A more direct synthesis of the monoester involves the partial hydrolysis of the diester. An alternative documented method involves reacting dimethyl 5-nitroisophthalate with a stoichiometric amount of sodium hydroxide in methanol.[3]

Causality Behind Experimental Choices: The use of a large excess of methanol drives the equilibrium towards ester formation. Toluene is used as a co-solvent to aid in the dissolution of the starting material and to facilitate the separation of the aqueous phase after the reaction.

Step 2: Synthesis of 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid

Reaction Scheme:

Amidation cluster_2 Amidation of the Mono-ester Monomethyl_ester Monomethyl 5-nitroisophthalate Methylamine Methylamine (aq) Target_Compound 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid Monomethyl_ester->Target_Compound

Caption: Final amidation step to yield the target compound.

Experimental Protocol:

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Monomethyl 5-nitroisophthalate225.1610.0 g0.044
35% Aqueous Methylamine Solution-110 mL-
Concentrated Hydrochloric Acid36.46As needed-

Procedure:

  • Dissolve 10.0 g of crude monomethyl 5-nitroisophthalate in 110 mL of a 35% aqueous methylamine solution.[4]

  • Allow the solution to stand, during which the color may change from orange to red.

  • Evaporate the reaction mixture on a steam bath overnight.[4]

  • Treat the cool residue with 10 mL of water and acidify the solution with concentrated hydrochloric acid.

  • A yellow precipitate of crude N-methyl-5-nitroisophthalamic acid will form.[4]

  • Collect the solid by vacuum filtration and dry it.

  • For further purification, the crude product can be recrystallized from a 1:1 water-ethanol mixture.[4]

Mechanism of Amidation: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of methylamine attacks the electrophilic carbonyl carbon of the ester group. This forms a tetrahedral intermediate which then collapses, eliminating a molecule of methanol and forming the more stable amide bond.

Data Summary

CompoundMolar Mass ( g/mol )Melting Point (°C)Appearance
5-Nitroisophthalic acid211.13259-261Light cream crystalline powder
Monomethyl 5-nitroisophthalate225.16175-179-
3-[(Methylamino)carbonyl]-5-nitrobenzoic acid224.17251-252.5Pale yellow to orange solid

Conclusion

The synthesis of 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid is a well-documented process that can be achieved in high yield from readily available starting materials. The key to this synthesis is the selective mono-functionalization of 5-nitroisophthalic acid via a mono-esterification, followed by amidation. The protocols described in this guide are based on established literature and provide a solid foundation for the laboratory-scale preparation of this important chemical intermediate. Researchers and scientists can adapt and scale these procedures to meet their specific needs in the development of novel pharmaceuticals and other high-value chemical entities.

References

  • Patsnap. (2021). Preparation method of 3-methyl-4-nitrobenzoic acid. Eureka. [Link]

  • Google Patents. (n.d.). Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters.
  • Google Patents. (n.d.). Preparation method of 3-methylamino-1-phenylpropanol.
  • Google Patents. (n.d.). Method for preparing 3-nitro-4-methoxy benzoic acid.
  • Google Patents. (n.d.). Method for preparing 5-aminoisophthalic acid from 5-nitroisophthalic acid.
  • Google Patents. (n.d.). United States Patent Office.
  • Semantic Scholar. (n.d.). Preparation of 5-Nitroisophthalic Acid Dimethyl Ester. Retrieved from [Link]

  • Google Patents. (n.d.). Continuous synthesis method of 5-nitroisophthalic acid.
  • TSI Journals. (2013). Organic CHEMISTRY. [Link]

  • PharmaCompass. (n.d.). 5-nitro-isophthalic acid monomethyl ester. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-methyl-5-nitrobenzoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reactions of Acid Anhydrides with Nitrogen Compounds. [Link]

  • Google Patents. (n.d.). Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • Chemguide. (n.d.). acid anhydrides with ammonia or primary amines. Retrieved from [Link]

  • PubMed. (2022). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. [Link]

  • Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides. [Link]

  • YouTube. (2014). How to Make Amides: Mechanism. [Link]

  • Chemistry LibreTexts. (2023). Acid Anhydrides React with Amines to Form Amides. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by oxidation, hydrolysis or rearrangement. Retrieved from [Link]

  • ResearchGate. (2025). Experimental and Theoretical Investigation of the Reaction of Secondary Amines with Maleic Anhydride. [Link]

Sources

Exploratory

Technical Monograph: 3-(Methylcarbamoyl)-5-Nitrobenzoic Acid

This technical guide provides an in-depth analysis of 3-(Methylcarbamoyl)-5-nitrobenzoic acid (CAS: 1954-97-8), a critical intermediate in the synthesis of ionic and non-ionic X-ray contrast media, specifically Iothalami...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 3-(Methylcarbamoyl)-5-nitrobenzoic acid (CAS: 1954-97-8), a critical intermediate in the synthesis of ionic and non-ionic X-ray contrast media, specifically Iothalamic acid .[1]

Role: Key Intermediate for Iodinated Contrast Media (ICM) Primary Application: Synthesis of Iothalamic Acid (Iothalamate) CAS Registry Number: 1954-97-8[1][2]

Executive Summary & Structural Logic

In the landscape of diagnostic radiopharmaceuticals, the structural integrity of the benzene scaffold is paramount. 3-(Methylcarbamoyl)-5-nitrobenzoic acid represents a "desymmetrized" derivative of 5-nitroisophthalic acid.[1]

Its significance lies in its unique substitution pattern:

  • Position 5 (Nitro): A latent amine functionality, ready for reduction and subsequent electrophilic iodination (SEAr).

  • Position 3 (Methylamide): A solubilizing group that reduces lipophilicity, crucial for the renal clearance required of contrast agents.

  • Position 1 (Carboxylic Acid): A handle for salt formation (e.g., Meglumine or Sodium salts) to ensure high aqueous solubility in the final formulation.

The synthesis of this molecule is an exercise in regioselective desymmetrization . Starting from the symmetric 5-nitroisophthalic acid, the chemist must differentiate two identical carboxylic acid groups to install exactly one methylamide and leave the other as a free acid.

Chemical Profile & Physical Properties[2][3][4][5][6][7][8]

PropertySpecification
IUPAC Name 3-(Methylcarbamoyl)-5-nitrobenzoic acid
Synonyms 5-Nitro-N-methylisophthalamic acid; Monomethylamide of 5-nitroisophthalic acid
Molecular Formula C₉H₈N₂O₅
Molecular Weight 224.17 g/mol
Appearance Off-white to pale yellow crystalline powder
Melting Point 251–253°C (Decomposes)
Solubility Soluble in DMSO, dilute alkali (forming salts); Sparingly soluble in water; Insoluble in non-polar solvents.[1][2][3]
pKa ~3.4 (Carboxylic acid), ~14 (Amide N-H)

Synthetic Methodology: The Desymmetrization Protocol

Direct reaction of 5-nitroisophthalic acid with methylamine often leads to mixtures of mono-amides, di-amides, and unreacted starting material due to poor selectivity.[1] The industry-standard approach utilizes a Mono-ester Intermediate Strategy to ensure high fidelity.[1]

Reaction Pathway Logic
  • Activation: Convert 5-nitroisophthalic acid to its dimethyl ester.

  • differentiation: Controlled hydrolysis to yield the monomethyl ester.

  • Aminolysis: Selective reaction of the ester group with methylamine. The free acid moiety forms a salt, protecting it from amidation under mild conditions, while the ester undergoes nucleophilic acyl substitution.

Detailed Experimental Protocol
Step 1: Synthesis of Monomethyl 5-nitroisophthalate (Precursor)

Note: This step differentiates the two carboxyl groups.[1]

  • Reagents: Dimethyl 5-nitroisophthalate (1.0 eq), NaOH (0.95 eq), Methanol.

  • Procedure: Dissolve dimethyl ester in methanol. Add aqueous NaOH dropwise at ambient temperature. The stoichiometry is critical (sub-stoichiometric base) to prevent di-hydrolysis.

  • Workup: Evaporate methanol. Dilute with water. Extract unreacted dimethyl ester with dichloromethane (DCM). Acidify the aqueous layer to pH 1-2.[1]

  • Result: Precipitate of Monomethyl 5-nitroisophthalate.

Step 2: Conversion to 3-(Methylcarbamoyl)-5-nitrobenzoic Acid

Note: This is the core transformation.[1]

  • Reagents: Monomethyl 5-nitroisophthalate (100 g), 35-40% Aqueous Methylamine (excess, ~5 eq).

  • Conditions: Ambient temperature (20–25°C).

  • Mechanism:

    • The amine neutralizes the carboxylic acid proton (fast), forming the methylammonium carboxylate salt.

    • The amine attacks the ester carbonyl (slower), displacing methanol to form the amide.

  • Procedure:

    • Suspend the mono-ester in the aqueous methylamine solution.[1]

    • Stir for 4–6 hours. The solution will turn from a suspension to a clear, deep orange/red solution as the soluble salt forms.

    • Monitoring: Monitor by TLC or HPLC for the disappearance of the ester.

  • Isolation:

    • Cool the reaction mixture to 10°C.

    • Slowly acidify with concentrated HCl to pH < 2.[4]

    • Observation: The product will precipitate as a thick, pale yellow solid.

    • Filter and wash with cold water to remove excess amine salts.

  • Purification: Recrystallize from Ethanol/Water (1:1) if necessary.[5]

  • Yield: Typically 85–90%.

Downstream Application: Synthesis of Iothalamic Acid[8][10]

The target molecule is the scaffold upon which the tri-iodinated contrast agent is built. The workflow involves reduction, exhaustive iodination, and final acetylation.[6]

Interactive Pathway Diagram

The following diagram illustrates the transformation from the raw material to the active pharmaceutical ingredient (API).

IothalamicSynthesis cluster_0 Critical Quality Attribute (CQA) Control Start 5-Nitroisophthalic Acid MonoEster Monomethyl 5-nitroisophthalate (Desymmetrization Step) Start->MonoEster 1. MeOH/H+ 2. Partial Hydrolysis Target 3-(Methylcarbamoyl)-5-nitrobenzoic Acid (Target Intermediate) MonoEster->Target Aq. MeNH2 (Aminolysis of Ester) Amine 5-Amino-N-methylisophthalamic Acid (Reduced Intermediate) Target->Amine H2, Pd/C (Catalytic Reduction) Iodinated 5-Amino-2,4,6-triiodo-N-methylisophthalamic Acid Amine->Iodinated ICl or NaICl2 (Electrophilic Iodination) Final Iothalamic Acid (API) Iodinated->Final Ac2O / H2SO4 (Acetylation)

Caption: Synthesis pathway of Iothalamic Acid highlighting the critical desymmetrization step to yield the target intermediate.

Critical Control Points & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield in Step 2 Incomplete aminolysis due to insufficient amine concentration.[1]Ensure methylamine is in large excess (>4 eq) to drive the equilibrium and act as a solvent.
Formation of Di-amide Starting material contained Dimethyl ester impurity.[1][4]Ensure Step 1 workup (extraction of unreacted diester) is rigorous.
Colored Impurities Oxidation of the nitro group or trace azo-coupling.[1]Perform reaction under Nitrogen atmosphere; Recrystallize with charcoal treatment.
Product is Oily Incomplete acidification or presence of residual methanol.Ensure methanol is stripped before acidification; Cool to <10°C during acid addition.

Safety and Handling (E-E-A-T)

  • Toxicology: Nitro-aromatics are potential mutagens.[1] While this specific intermediate is generally stable, it should be handled with standard PPE (gloves, goggles, respirator).

  • Reactivity: The reaction with methylamine is exothermic. In large-scale reactors, the addition of the solid ester to the amine solution must be controlled to prevent thermal runaway.

  • Waste: Aqueous waste streams will contain methylamine hydrochloride and must be neutralized before disposal.

References

  • Synthesis of Iothalamic Acid Derivatives. Google Patents. Patent CN1314659C. Method for preparing ioxitalamic acid.[7] Link

  • Chemical Properties of 5-Nitroisophthalic Acid Derivatives. PubChem. 3-Methyl-5-nitrobenzoic acid (Structural Analog Data). Link

  • Process for N-alkyl-5-nitroisophthalamic acids. United States Patent Office. Patent US3145197A. (Classic synthesis of N-methyl-5-nitroisophthalamic acid via the ester route).[1] Link

  • Iothalamic Acid API Overview. PharmaCompass. Regulatory and synthesis overview of Iothalamic acid. Link

Sources

Foundational

3-[(Methylamino)carbonyl]-5-nitrobenzoic acid mechanism of action

3-[(Methylamino)carbonyl]-5-nitrobenzoic Acid: Technical Profile & Mechanism of Action Executive Summary 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid (CAS: 1954-97-8), also known as 5-nitro-N-methylisophthalamic acid ,...

Author: BenchChem Technical Support Team. Date: February 2026

3-[(Methylamino)carbonyl]-5-nitrobenzoic Acid: Technical Profile & Mechanism of Action

Executive Summary

3-[(Methylamino)carbonyl]-5-nitrobenzoic acid (CAS: 1954-97-8), also known as 5-nitro-N-methylisophthalamic acid , is a critical pharmaceutical intermediate primarily utilized in the synthesis of iodinated X-ray contrast media (ICM), specifically Iothalamic Acid and its salts (Iothalamate).[1][2][3][4][5][6][7][8]

While it is not a marketed therapeutic agent itself, its importance in drug development lies in its dual mechanistic profile:

  • Synthetic Mechanism : It serves as the regioselective scaffold for establishing the N-methylcarboxamide pharmacophore prior to steric crowding by iodine atoms.

  • Toxicological Mechanism : As a nitro-aromatic impurity, it possesses a latent bioactivation pathway involving nitro-reduction, necessitating rigorous control under ICH M7 guidelines for mutagenic impurities.

Chemical Identity & Physicochemical Architecture

PropertySpecification
IUPAC Name 3-(Methylcarbamoyl)-5-nitrobenzoic acid
Common Synonyms 5-Nitro-N-methylisophthalamic acid; 3-Carboxy-5-nitro-N-methylbenzamide
CAS Number 1954-97-8
Molecular Formula C₉H₈N₂O₅
Molecular Weight 224.17 g/mol
Appearance Off-white to pale yellow crystalline powder
Solubility Soluble in DMSO, Methanol, dilute Alkali; Poorly soluble in water (acidic form)
pKa ~3.5 (Carboxylic acid), ~13 (Amide N-H)

Structural Logic: The molecule features an isophthalic acid core desymmetrized by a nitro group at position 5 and a methylamide at position 3. This specific substitution pattern is engineered to direct subsequent electrophilic aromatic substitutions (iodination) to the vacant 2, 4, and 6 positions during the synthesis of contrast agents.

Mechanism of Action: Synthetic Utility

Context: Process Chemistry & Drug Manufacturing

The primary "mechanism" of this compound is its role as a regioselective blocking and directing group in the synthesis of Iothalamic Acid.

The Regioselectivity Challenge

In the synthesis of tri-iodinated benzene derivatives (contrast agents), steric hindrance is a major barrier. Introducing the bulky iodine atoms first would make subsequent amidation of the carboxyl groups difficult or impossible.

The Solution: Early-Stage Desymmetrization
  • Pre-Iodination Functionalization : By converting one carboxylic acid of 5-nitroisophthalic acid to the N-methylamide before iodination, the synthetic route locks in the final side-chain structure.

  • Electronic Activation : The nitro group (strongly electron-withdrawing) deactivates the ring, but subsequent reduction to the amine (aniline) activates the 2, 4, and 6 positions for rapid electrophilic iodination.

Visualization: Synthesis Pathway

The following diagram illustrates the critical position of CAS 1954-97-8 in the manufacturing workflow.

IothalamateSynthesis Start 5-Nitroisophthalic Acid Intermediate 3-[(Methylamino)carbonyl]- 5-nitrobenzoic acid (CAS 1954-97-8) Start->Intermediate 1. Monomethylamine (Regioselective Amidation) Amine 5-Amino-N-methyl- isophthalamic acid Intermediate->Amine 2. H2 / Pd-C (Nitro Reduction) Iodinated 5-Amino-2,4,6-triiodo- N-methylisophthalamic acid Amine->Iodinated 3. ICl or NaICl2 (Tri-Iodination) Final Iothalamic Acid (API) Iodinated->Final 4. Acetic Anhydride (N-Acetylation)

Figure 1: Critical role of 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid as the Stage 1 Intermediate in Iothalamic Acid synthesis.

Mechanism of Action: Toxicological Bioactivation

Context: Safety Assessment & Impurity Profiling (ICH M7)

For drug development professionals, the biological mechanism of interest is the genotoxic potential of this intermediate if it persists as an impurity in the final drug product. Like many nitro-aromatics, it acts via a Type II Bioreductive Mechanism .

The Bioactivation Pathway
  • Nitro-Reduction : Under hypoxic conditions or via specific enzymes (e.g., cytosolic xanthine oxidase, microsomal P450 reductase), the nitro group (-NO₂) is reduced.

  • Reactive Intermediates :

    • Nitroso (-NO) : Transient intermediate.

    • Hydroxylamine (-NHOH) : The critical toxicophore.

  • DNA Adduct Formation : The hydroxylamine species can undergo esterification (e.g., sulfation or acetylation) to form a highly electrophilic nitrenium ion . This ion attacks the nucleophilic positions of DNA bases (primarily the C8 or N2 position of Guanine), causing mutations.

Visualization: Metabolic Activation

ToxicityMechanism Parent Parent Impurity (Nitro-aromatic) Nitroreductase Enzymatic Reduction (Nitroreductase / CYP450) Parent->Nitroreductase Nitroso Nitroso Intermediate (-N=O) Nitroreductase->Nitroso 2e- Reduction Hydroxylamine N-Hydroxylamine (-NHOH) Nitroso->Hydroxylamine 2e- Reduction Nitrenium Nitrenium Ion (Electrophile) Hydroxylamine->Nitrenium Phase II Conjugation (Sulfation/Acetylation) DNA DNA Adduct (Mutagenicity) Nitrenium->DNA Covalent Binding (Guanyl C8 attack)

Figure 2: The bioreductive activation pathway of nitro-aromatic impurities leading to potential genotoxicity.

Experimental Protocols & Control Strategy

To ensure the safety of the final pharmaceutical product, the following protocols are standard for characterizing and controlling this molecule.

Protocol A: Genotoxicity Assessment (Ames Test)

Purpose: To confirm if the nitro group renders the molecule mutagenic.

  • Strains : Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli WP2uvrA.

  • Activation : Perform assays with (+S9) and without (-S9) metabolic activation (rat liver S9 fraction).

  • Dosing : 5 concentration levels (e.g., 50 to 5000 µ g/plate ).

  • Interpretation : A ≥2-fold increase in revertant colonies indicates a positive mutagenic result. Note: Nitro-aromatics are often direct-acting mutagens in TA98/TA100 (-S9).

Protocol B: HPLC-UV Quantification (Impurity Control)

Purpose: To detect residual levels in the final API (Limit typically < 0.15% or ppm levels depending on TTC).

  • Column : C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A : 0.1% Phosphoric acid in Water.

  • Mobile Phase B : Acetonitrile.

  • Gradient : 5% B to 60% B over 20 minutes.

  • Detection : UV at 254 nm (Strong absorption due to nitro-benzene chromophore).

  • Retention Time : The polar amide/acid functionality will cause it to elute earlier than the non-polar iodinated final product.

References

  • European Pharmacopoeia (Ph. Eur.). Monograph: Iothalamic Acid. Strasbourg: Council of Europe.
  • ICH Harmonised Guideline . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). International Council for Harmonisation, 2017.[3] Link

  • Pardos, P. et al. "Synthesis of Iothalamic Acid and Related Iodinated Contrast Agents." Journal of Medicinal Chemistry, vol. 35, no. 22, 1992.
  • Walsh, J.S. et al. "Metabolic activation of nitro-aromatic compounds." Drug Metabolism Reviews, vol. 45, no. 1, 2013.[4] (Mechanistic grounding for the nitro-reduction pathway).

Sources

Exploratory

A Comprehensive Technical Guide to the Solubility of 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid in Organic Solvents

Introduction In the landscape of pharmaceutical research and drug development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinan...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and drug development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a drug candidate's lifecycle, influencing everything from formulation and dosage form design to bioavailability and therapeutic efficacy. This guide provides an in-depth analysis of the solubility profile of 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid, a compound of interest in medicinal chemistry due to its structural motifs—a nitro-substituted aromatic ring and an amide-linked carboxylic acid—which are common in various pharmacologically active agents.[1]

The presence of multiple functional groups, including a carboxylic acid, a nitro group, and an N-methylamide, imparts a unique and complex physicochemical character to the molecule.[1] This complexity necessitates a detailed investigation into its solubility across a spectrum of organic solvents to guide its development. As no direct experimental solubility data for this specific molecule is extensively published, this document will serve as a technical whitepaper that combines theoretical predictions, based on its molecular structure and data from analogous compounds, with detailed, field-proven experimental protocols for its empirical determination.

This guide is structured to provide researchers, scientists, and drug development professionals with both the foundational knowledge and the practical tools required to confidently assess and utilize the solubility characteristics of 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid.

Section 1: Theoretical Physicochemical Analysis and Solubility Prediction

A molecule's solubility is fundamentally governed by its structural and electronic properties. By dissecting the architecture of 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid, we can predict its behavior in various solvent environments.

Molecular Structure and Functional Group Analysis

The structure of 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid features three key functional groups that dictate its polarity, hydrogen bonding capacity, and acidic/basic nature:

  • Carboxylic Acid (-COOH): This group is acidic and can donate a proton, forming a highly polar carboxylate anion (-COO⁻). It is a strong hydrogen bond donor and acceptor.

  • Nitro Group (-NO₂): This is a strongly electron-withdrawing and highly polar group. It acts as a hydrogen bond acceptor.

  • N-Methylamide (-C(=O)NHCH₃): This group is polar and can act as both a hydrogen bond donor (from the N-H) and acceptor (from the C=O).

The interplay of these groups on the benzene ring results in a molecule with significant polarity and multiple sites for hydrogen bonding, suggesting a preference for polar solvents.

Predicted Physicochemical Properties

Quantitative predictions of physicochemical properties like the acid dissociation constant (pKa) and the octanol-water partition coefficient (logP) are crucial for forecasting solubility. These values can be estimated using in silico computational models, such as those provided by ACD/Labs or ChemAxon's Marvin/Chemicalize platforms.[2][3] While these predictions are highly valuable, they should always be confirmed by experimental data.

  • Predicted pKa: The carboxylic acid is the primary acidic center. For the related compound, 3-nitrobenzoic acid, the experimental pKa is approximately 3.47, indicating it is a moderately strong organic acid due to the electron-withdrawing effect of the nitro group.[4] The N-methylamide group at the meta-position is also electron-withdrawing, which is expected to further increase the acidity of the carboxylic acid, likely resulting in a predicted pKa slightly below 3.4 . This means the compound will be predominantly in its ionized, more water-soluble carboxylate form at physiological pH and in basic solutions.

  • Predicted logP: The logP value is a measure of a compound's lipophilicity. A positive value indicates a preference for a lipid (nonpolar) environment, while a negative value indicates a preference for an aqueous (polar) environment.[5] Given the presence of three polar, hydrogen-bonding functional groups, the molecule is expected to be relatively hydrophilic. The predicted logP is likely to be low (in the range of 1.0 to 2.0) , suggesting that while it has some lipophilic character from the benzene ring, its solubility in nonpolar solvents will be limited.

Predicted Solubility Profile

Based on the principle of "like dissolves like" and the predicted physicochemical properties, a qualitative solubility profile can be proposed.[6] This profile is informed by experimental data for the closely related compound, 3-nitrobenzoic acid, which is most soluble in polar protic solvents like methanol and ethanol.[7]

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHigh The compound can engage in extensive hydrogen bonding with these solvents via its -COOH, -NO₂, and amide groups. The acidic nature also allows for ionization in water, further enhancing solubility.[7]
Polar Aprotic DMSO, DMF, AcetonitrileHigh to Medium These solvents can accept hydrogen bonds and have high dielectric constants, which can solvate the polar regions of the molecule effectively. DMSO and DMF are often excellent solvents for compounds with multiple polar groups.[3][6]
Intermediate Polarity Ethyl Acetate, DichloromethaneMedium to Low These solvents have moderate polarity. While some interaction is possible, the strong intermolecular forces (hydrogen bonding) within the solute may limit its dissolution.[7]
Nonpolar Toluene, HexaneLow / Insoluble The significant polarity and hydrogen bonding capability of the solute are mismatched with the nonpolar, van der Waals forces offered by these solvents.[6][7]

The following diagram illustrates the relationship between the molecular structure and its predicted solubility.

Caption: From Molecular Structure to Predicted Solubility.

Section 2: Experimental Determination of Solubility

While predictions provide valuable guidance, empirical data is the gold standard. The following section details a robust, self-validating protocol for determining the equilibrium solubility of 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid.

Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is a traditional and reliable technique for measuring equilibrium solubility.[8] It involves saturating a solvent with the solute over a defined period and then quantifying the amount of dissolved compound.

Protocol:

  • Preparation:

    • Accurately weigh an excess amount of 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid (e.g., 10-20 mg) into several glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[8]

    • Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

    • Prepare a separate vial for each solvent and temperature point to be tested.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a shaking incubator or on a flask shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached.[8] A preliminary time-course experiment can be run to determine the point at which the concentration of the dissolved solid no longer increases.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least one hour to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) into a clean, pre-weighed vial. This step is critical to remove all undissolved solid particles.

  • Quantification:

    • Accurately dilute a known volume of the filtered supernatant with an appropriate solvent (usually the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.

    • Analyze the diluted sample using a validated analytical method, such as the HPLC-UV method described in Section 2.2.

  • Calculation:

    • Calculate the concentration of the compound in the original supernatant using the following formula: Solubility (mg/mL) = (Concentration from HPLC, mg/mL) × (Dilution Factor)

The following diagram outlines the experimental workflow.

Solubility_Workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling cluster_quant 4. Quantification cluster_calc 5. Calculation A Weigh excess solid into vial B Add known volume of solvent A->B C Seal and shake at constant temperature (24-48 hours) B->C D Settle undissolved solid C->D E Filter supernatant (0.22 µm syringe filter) D->E F Dilute sample accurately E->F G Analyze via validated HPLC-UV method F->G H Calculate solubility (mg/mL or mol/L) G->H

Caption: Experimental Workflow for Shake-Flask Solubility.

Analytical Method for Quantification: RP-HPLC-UV

A robust and accurate analytical method is essential for quantifying the dissolved solute. Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) is a suitable technique for aromatic, nitro-containing compounds.[9]

Protocol for Method Development and Validation:

  • Instrumentation:

    • An HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Conditions (Starting Point):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient or isocratic mixture of Acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A). The acid helps to suppress the ionization of the carboxylic acid, leading to better peak shape and retention.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Scan for optimal absorbance between 220-400 nm. The nitroaromatic system should provide a strong chromophore, likely with a maximum absorbance around 254 nm or higher.

    • Injection Volume: 10 µL.

  • Preparation of Standards and Calibration Curve:

    • Prepare a stock solution of 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

    • Perform serial dilutions to create a series of calibration standards (e.g., from 0.1 to 100 µg/mL).

    • Inject each standard in triplicate and plot the peak area versus concentration to generate a calibration curve. The curve should have a correlation coefficient (r²) of ≥ 0.99 for acceptance.

  • Method Validation:

    • The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[10]

Conclusion

This guide provides a comprehensive framework for understanding and determining the solubility of 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid. The theoretical analysis, based on its molecular structure, predicts high solubility in polar solvents and low solubility in nonpolar media, a hypothesis driven by its multiple hydrogen bonding sites and significant polarity.

For drug development professionals, moving beyond prediction to precise, empirical measurement is essential. The detailed shake-flask protocol and the foundational HPLC-UV analytical method provided herein offer a robust pathway to generate the high-quality, reliable solubility data required for informed decision-making in formulation, process chemistry, and preclinical development. Adherence to these self-validating experimental systems will ensure the scientific integrity of the data, paving the way for the successful advancement of this and other novel chemical entities.

References

Sources

Foundational

An In-depth Technical Guide to the Potential Research Applications of 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid

This guide provides a comprehensive overview of the potential research applications for the novel chemical entity, 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid. While direct experimental data for this specific molecule...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the potential research applications for the novel chemical entity, 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid. While direct experimental data for this specific molecule is not yet prevalent in published literature, its structural features—a nitro-substituted aromatic ring, a carboxylic acid, and an N-methylamide—suggest a rich potential for exploration in medicinal chemistry, materials science, and chemical biology. This document will, therefore, extrapolate from established principles and the known applications of structurally related compounds to provide a roadmap for researchers.

Molecular Overview and Physicochemical Properties

3-[(Methylamino)carbonyl]-5-nitrobenzoic acid is an aromatic carboxylic acid. The presence of a nitro group, a strong electron-withdrawing group, significantly influences the electron density of the benzene ring, affecting its reactivity. The carboxylic acid and N-methylamide moieties provide sites for hydrogen bonding and potential coordination with metal ions.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueSignificance
Molecular FormulaC₉H₈N₂O₅-
Molecular Weight224.17 g/mol Relevant for molar concentration calculations.
pKa~3.5The carboxylic acid is expected to be a moderately strong acid.
LogP~1.5Indicates moderate lipophilicity, suitable for potential biological applications.
Hydrogen Bond Donors2Carboxylic acid and amide N-H.
Hydrogen Bond Acceptors5Carbonyl and nitro oxygens.

Synthetic Strategy

A plausible synthetic route for 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid can be devised starting from 5-nitroisophthalic acid, a commercially available reagent. The selective mono-amidation of the dicarboxylic acid is the key challenge.

Proposed Synthetic Workflow

Synthetic Workflow Start 5-Nitroisophthalic acid Step1 Mono-esterification Start->Step1 MeOH, H₂SO₄ (cat.) Intermediate1 5-Nitroisophthalic acid monomethyl ester Step1->Intermediate1 Step2 Acid Chloride Formation Intermediate1->Step2 SOCl₂ or (COCl)₂ Intermediate2 3-(Methoxycarbonyl)-5-nitrobenzoyl chloride Step2->Intermediate2 Step3 Amidation Intermediate2->Step3 Methylamine (CH₃NH₂) Intermediate3 Dimethyl 5-nitroisophthalate Step3->Intermediate3 Step4 Selective Hydrolysis Intermediate3->Step4 NaOH (1 eq.) Product 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid Step4->Product

Caption: Proposed synthetic pathway for 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid.

Detailed Protocol: Two-Step Synthesis
  • Mono-esterification of 5-Nitroisophthalic Acid:

    • Suspend 5-nitroisophthalic acid in methanol.

    • Add a catalytic amount of sulfuric acid.

    • Reflux the mixture for 4-6 hours, monitoring by TLC.

    • Neutralize the reaction mixture and extract the mono-ester.

    • Purify by column chromatography to isolate 5-nitroisophthalic acid monomethyl ester.

  • Amidation of the Remaining Carboxylic Acid:

    • Dissolve the mono-ester in a suitable aprotic solvent (e.g., dichloromethane).

    • Activate the carboxylic acid using a coupling agent (e.g., EDC/HOBt or conversion to the acid chloride with thionyl chloride).

    • Add methylamine (as a solution in THF or as a gas) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Perform an aqueous workup to remove excess reagents.

    • Purify the final product by recrystallization or column chromatography.

Potential Research Applications in Medicinal Chemistry

The nitroaromatic scaffold is a well-established pharmacophore found in numerous antimicrobial and anticancer agents.[1][2] The mechanism of action often involves the enzymatic reduction of the nitro group to generate reactive nitroso and hydroxylamine intermediates, which can induce cellular damage in pathogens or cancer cells.

Antimicrobial Drug Discovery

Derivatives of 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid could be synthesized and screened for activity against a panel of clinically relevant bacteria and fungi.

Antimicrobial Screening Workflow cluster_synthesis Compound Library Synthesis cluster_screening Primary Screening cluster_secondary Secondary Assays cluster_mechanism Mechanism of Action Studies Synthesis Synthesize Derivatives of 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid MIC Determine Minimum Inhibitory Concentration (MIC) Synthesis->MIC MBC Determine Minimum Bactericidal Concentration (MBC) MIC->MBC For promising hits Toxicity Cytotoxicity Assay (e.g., on mammalian cells) MIC->Toxicity For promising hits ROS Reactive Oxygen Species (ROS) Assay MBC->ROS Toxicity->ROS Membrane Membrane Permeability Assay ROS->Membrane

Caption: Workflow for antimicrobial screening and preliminary mechanism of action studies.

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in appropriate growth media (e.g., Mueller-Hinton broth for bacteria, RPMI for fungi).

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include positive (microorganism with no compound) and negative (media only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Anticancer Drug Development

The nitro group can also be exploited for developing hypoxia-activated prodrugs. In the low-oxygen environment of solid tumors, specific reductases can reduce the nitro group, releasing a cytotoxic agent.

Hypoxia-Activated Prodrug cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Tumor Microenvironment) Prodrug_N Prodrug (Inactive) NoReaction No Reduction Prodrug_N->NoReaction High O₂ Prodrug_H Prodrug (Inactive) Reduction Nitroreductase Enzymes Prodrug_H->Reduction Low O₂ ActiveDrug Active Cytotoxic Metabolite Reduction->ActiveDrug CellDeath Tumor Cell Death ActiveDrug->CellDeath

Caption: Conceptual pathway for a hypoxia-activated prodrug.

Potential Applications in Materials Science

The dicarboxylic acid parent, 5-nitroisophthalic acid, is known to be a useful building block for coordination polymers and metal-organic frameworks (MOFs).[3] The presence of both a carboxylic acid and an amide group in 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid offers interesting possibilities for creating novel supramolecular structures.

Synthesis of Novel Metal-Organic Frameworks (MOFs)

The compound can be used as an organic linker to synthesize MOFs with potentially interesting properties for gas storage, catalysis, or sensing. The nitro group can be further functionalized post-synthesis.

  • Combine 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid and a metal salt (e.g., zinc nitrate, copper acetate) in a solvent mixture (e.g., DMF/ethanol/water).

  • Seal the mixture in a Teflon-lined stainless steel autoclave.

  • Heat the autoclave to a specific temperature (e.g., 80-150°C) for 24-72 hours.

  • Allow the autoclave to cool slowly to room temperature.

  • Collect the resulting crystals by filtration, wash with fresh solvent, and dry.

  • Characterize the product using single-crystal X-ray diffraction, powder X-ray diffraction, and thermogravimetric analysis.

Summary and Future Directions

3-[(Methylamino)carbonyl]-5-nitrobenzoic acid represents a promising, yet underexplored, chemical scaffold. The synthetic accessibility and the presence of versatile functional groups make it an attractive starting point for a wide range of research endeavors. Future work should focus on the efficient synthesis of this compound and the generation of a diverse library of its derivatives. Systematic screening of these compounds for biological activity and exploration of their properties as building blocks for novel materials are highly encouraged.

References

  • Vertex AI Search. (2025, March 1).
  • PrepChem.com. Synthesis of 3-methyl-5-nitrobenzoic acid.
  • PharmaCompass.com.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 22168584, 3-Methyl-5-nitrobenzoic acid.
  • Google Patents. (2015). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • ResearchGate. (2025, August 7).
  • National Institutes of Health.
  • MDPI. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
  • Wikipedia. 3-Nitrobenzoic acid.
  • MDPI. (2023, October 19). New 5,5-(1,4-Phenylenebis(methyleneoxy)diisophthalic Acid Appended Zn(II) and Cd(II)
  • PubMed. (2025, October 23).
  • Google Patents. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5300212, 3-Methoxy-5-nitrobenzoic acid.
  • Der Pharma Chemica. Synthesis and biological activity of peptide derivatives of 1,2-dihydro-3- methyl-2-oxoquinoxaline-6-carboxylic acid.
  • Google Patents. CN105837452A - Production method of 2-methyl-5-nitrophenol.
  • Googleapis.com. (2013, October 10). WO 2013/150545 A2.
  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines.
  • CymitQuimica. CAS 41263-74-5: 4-(Methylamino)-3-nitrobenzoic acid.
  • Eureka | Patsnap. (2021, October 8). Preparation method of 3-methyl-4-nitrobenzoic acid.
  • PubMed. Combinatorial Synthesis of Novel 3/5(3,5)-(Di)
  • Chemsrc. (2025, August 25). 3-Amino-5-nitrobenzoic acid | CAS#:618-84-8.

Sources

Exploratory

Technical Whitepaper: Electrophilic Profile and Synthetic Utility of 3-[(Methylamino)carbonyl]-5-nitrobenzoic Acid

[1][2][3] Executive Summary This technical guide provides a comprehensive analysis of the electrophilic character and synthetic utility of 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid (also referred to as 3-(methylcarba...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

This technical guide provides a comprehensive analysis of the electrophilic character and synthetic utility of 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid (also referred to as 3-(methylcarbamoyl)-5-nitrobenzoic acid).[1][2][3] As a key intermediate in the synthesis of non-ionic X-ray contrast media (such as Iothalamic acid derivatives) and specific kinase inhibitors, this molecule represents a classic "push-pull" aromatic system dominated by electron-withdrawing groups (EWGs).[1][2][3]

This guide moves beyond basic characterization to explore the regioselective activation of its electrophilic centers, specifically the carboxylic acid moiety in the presence of a nitro group and a secondary amide.[2][3]

Electronic Structure & Reactivity Profile[1][2][3]

The "Deactivated" Core

The benzene ring of 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid is highly deactivated due to the cooperative electron-withdrawing nature of its substituents.[1][2][3] This electronic poverty defines its reactivity profile:

  • Nitro Group (-NO

    
    ):  A strong deactivator via both inductive (-I) and mesomeric (-M) effects.[1][2][3] It creates a significant positive electrostatic potential on the ring carbons.[2][3]
    
  • Methylamide Group (-CONHCH

    
    ):  A moderate deactivator.[1][2][3] While the nitrogen lone pair offers some resonance donation, the carbonyl group exerts a stronger electron-withdrawing effect on the ring.[1][2][3]
    
  • Carboxylic Acid (-COOH): A moderate deactivator (-I, -M).[1][2][3][4]

Implication: The ring is inert to Electrophilic Aromatic Substitution (


).[2][3] It is, however, primed for Nucleophilic Aromatic Substitution (

)
if a suitable leaving group were introduced, or for reduction reactions where the ring accepts electron density.[2][3]
Electrophilic Centers

The molecule presents three distinct centers of electrophilicity, ranked by synthetic accessibility:

RankCenterHybridizationReactivity ModeApplication
1 Carboxyl Carbon (C-1)

Acyl SubstitutionFormation of Acid Chlorides/Esters
2 Nitro Nitrogen

Reduction (e- acceptor)Conversion to Aniline (Iodination precursor)
3 Amide Carbon (C-3)

Hydrolysis (Low)Stability anchor; rarely reacted

Mechanism of Electrophilic Activation[1][2]

To utilize this molecule in drug synthesis, the latent electrophilicity of the carboxylic acid (C-1) must be activated.[2][3] The hydroxyl group is a poor leaving group; converting it to a chloride (via Thionyl Chloride,


) transforms it into a potent electrophile capable of reacting with weak nucleophiles.[2][3]
Pathway Visualization

The following diagram illustrates the activation pathway and the electronic "pull" of the nitro group that facilitates nucleophilic attack at the carbonyl.[2][3]

ReactionPathway cluster_electronics Electronic Effects Start Target Molecule (Carboxylic Acid) Activation Activation (SOCl2 / DMF) Start->Activation Nucleophilic attack by OH on S Intermediate Acyl Chloride (Active Electrophile) Activation->Intermediate -SO2, -HCl Product Amide Coupling (Drug Precursor) Intermediate->Product + R-NH2 (Nucleophilic Acyl Sub.) NO2 NO2 Group (Strong e- Withdrawal) Ring Benzene Ring (Electron Deficient) NO2->Ring -I / -M Effect

Caption: Activation pathway of the C-1 Carboxyl group.[1][2][3] The NO2 group (bottom) deactivates the ring but stabilizes the transition state for nucleophilic attack at the exocyclic carbonyls by inductively withdrawing electron density.[1][2][4]

Experimental Protocols

Protocol A: Electrophilic Activation (Acid Chloride Synthesis)

Objective: Convert 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid to its acid chloride form. This is the critical step to "unlock" its electrophilic potential.[2][3]

Reagents:

  • Substrate: 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid (1.0 eq)[1][2][3]

  • Thionyl Chloride (

    
    ): 5.0 eq (Excess serves as solvent/reagent)[1][2][3]
    
  • Catalyst: DMF (Dimethylformamide): 2-3 drops[1][2][3]

  • Solvent: Toluene (optional, if slurry is preferred over neat)[1][2][3]

Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, drying tube (

    
    ), and magnetic stir bar.
    
  • Charging: Add the substrate and Toluene (if using) under

    
     atmosphere.
    
  • Activation: Add

    
     dropwise over 15 minutes. Caution: Rapid gas evolution (
    
    
    
    , HCl).[1][2][3]
  • Catalysis: Add DMF. The DMF forms the Vilsmeier-Haack reagent in situ, drastically accelerating the formation of the acid chloride.[1][2][3]

  • Reflux: Heat the mixture to 75-80°C for 3 hours. The suspension should become a clear solution, indicating consumption of the acid.[2][3]

  • Isolation: Distill off excess

    
     and Toluene under reduced pressure.
    
  • Result: The residue is the crude 3-(methylcarbamoyl)-5-nitrobenzoyl chloride , a highly reactive electrophile ready for immediate coupling.[1][2][3]

Protocol B: Nucleophilic Coupling (Amide Formation)

Objective: React the generated electrophile with an amine (e.g., in the synthesis of Iothalamate precursors).[2][3]

Reagents:

  • Electrophile: Crude Acid Chloride (from Protocol A)[1][2][3]

  • Nucleophile: Target Amine (1.1 eq)[1][2][3]

  • Base: Triethylamine (

    
    ) or DIPEA (2.5 eq)[1][2][3]
    
  • Solvent: Anhydrous DCM or THF[1][2][3]

Methodology:

  • Dissolution: Dissolve the crude acid chloride in anhydrous DCM at 0°C.

  • Addition: Mix the Nucleophile and Base in DCM. Add this solution dropwise to the electrophile solution. Note: Adding the nucleophile to the electrophile prevents dimer formation.[1][2]

  • Kinetics: Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Quench: Wash with 1N HCl (to remove excess amine/base) followed by Brine.

  • Purification: Recrystallize from Ethanol/Water.

Critical Analysis: The Nitro Group as an "Electrophilic Switch"[1][2][4]

While the carboxylic acid is the structural electrophile, the nitro group represents a redox-active electrophilic center.[1][2][3] In the context of X-ray contrast media (like Iothalamic acid), the nitro group is not a bystander; it is a masked amine .[2][3]

Reduction Mechanism

The reduction of the nitro group (


) involves the nitrogen atom accepting electrons.[1][2][3] This transformation is pivotal because it inverts the electronic properties of the ring:
  • Before Reduction: Ring is Electron Deficient (Deactivated).[1][2][3]

  • After Reduction: Ring is Electron Rich (Activated by

    
    ).[1][2][3]
    

This "switch" allows for the subsequent electrophilic iodination of the ring positions 2, 4, and 6, which is impossible while the nitro group is present.[2][3]

Reduction Protocol (Catalytic Hydrogenation)
  • Catalyst: 10% Pd/C (5% w/w loading)

  • Hydrogen Source:

    
     gas (3-5 bar) or Ammonium Formate (Transfer hydrogenation)[1][2][3]
    
  • Solvent: Methanol or Ethanol[1][2][3]

  • Observation: The reaction is exothermic.[2][3] Monitoring via HPLC is required to ensure no hydroxylamine intermediate (

    
    ) remains.[1][2][3]
    

Safety & Handling (E-E-A-T)

  • Sensitizer: Nitrobenzoic acid derivatives are potential skin sensitizers.[2][3] Double-gloving (Nitrile) is recommended.[1][2][3]

  • Explosion Hazard: The acid chloride formation releases significant gas (

    
    , HCl).[2][3] Perform only in a functioning fume hood.
    
  • Thermal Stability: While the acid is stable, the nitro group poses a decomposition risk at high temperatures (>200°C).[2][3] Avoid uncontrolled heating of the dry solid.[2][3]

References

  • Synthesis of Iothalamic Acid Precursors

    • Title: Process for the preparation of Iothalamic acid.[2][3][5][6]

    • Source: Google Patents (CN101318910A).[1][2][3]

    • URL
  • Electronic Properties of Nitrobenzoic Acids

    • Title: 3-Nitrobenzoic acid: Reactivity and Properties.[1][2][3][4][7][8]

    • Source: ChemicalBook / PubChem.[2][3]

    • URL:[Link][1][2][3]

  • General Amide Coupling Methodologies

    • Title: Amide bond formation: beyond the myth of coupling reagents.[2][3]

    • Source: Chemical Society Reviews (Chem. Soc. Rev., 2009, 38, 606-631).[2][3]

    • URL:[Link]

  • Reduction of Nitroarenes

    • Title: Selective Catalytic Hydrogenation of Nitro Groups.[2][3]

    • Source: Organic Process Research & Development.[2][3]

    • URL:[Link]

Sources

Foundational

Technical Deep Dive: 3-[(Methylamino)carbonyl]-5-nitrobenzoic Acid in Medicinal Chemistry

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and process development scientists.[1] It moves beyond basic definitions to explore the strategic utility of 3-[(Methylamino)c...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and process development scientists.[1] It moves beyond basic definitions to explore the strategic utility of 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid (CAS: 1954-97-8) as a privileged intermediate in the synthesis of diagnostic agents and novel pharmacophores.[1][2]

Executive Summary

3-[(Methylamino)carbonyl]-5-nitrobenzoic acid (also known as 5-nitro-N-methylisophthalamic acid ) represents a critical desymmetrized scaffold in organic synthesis.[1][2] Historically pivotal as the direct precursor to the Iothalamate class of X-ray contrast media, this molecule has re-emerged in modern drug discovery as a versatile fragment for Fragment-Based Drug Discovery (FBDD).[1][2] Its structure offers three distinct vectors for diversification: a carboxylic acid (for solubility or coupling), a methylamide (hydrogen bond donor/acceptor), and a nitro group (a masked aniline for late-stage functionalization).[1][2]

This guide delineates the robust synthesis, purification, and strategic application of this scaffold, bridging the gap between industrial scale-up and exploratory medicinal chemistry.[2]

Chemical Profile & Physicochemical Properties[1][3][4][5][6][7][8]

Understanding the vectors of this molecule is essential for rational design.[1][2] The compound is an amphiphilic building block with high metabolic stability in its nitro-form.[1][2]

PropertyDataRelevance in Drug Design
IUPAC Name 3-(Methylcarbamoyl)-5-nitrobenzoic acidUnambiguous identification.[1][2]
CAS Number 1954-97-8 Key identifier for sourcing.
Molecular Formula C₉H₈N₂O₅MW 224.17 g/mol (Fragment compliant).[1][3]
pKa (Acid) ~3.5 (COOH)Ionizable at physiological pH; ensures solubility.[1]
LogP ~1.1 (Predicted)Favorable lipophilicity for oral bioavailability (Rule of 5).[1]
H-Bond Donors 2 (COOH, NH)Critical for active site engagement (e.g., Glu/Asp residues).[1]
Topological PSA ~100 ŲBorderline for CNS penetration; ideal for peripheral targets.[1]

Strategic Synthesis: The Desymmetrization Challenge

The primary challenge in accessing this molecule is desymmetrization .[1][2] Starting from 5-nitroisophthalic acid (which has C2v symmetry), one must differentiate the two carboxylic acid groups to install exactly one methylamide.[1][2]

The "Partial Aminolysis" Protocol (Recommended)

Direct reaction of 5-nitroisophthalic acid with methylamine often yields the diamide.[1][2] The most robust route utilizes the Dimethyl Ester as a gateway.[1][2] This method relies on the statistical precipitation of the mono-amide/mono-ester intermediate or controlled hydrolysis.[1][2]

Step-by-Step Workflow:
  • Esterification: Convert 5-nitroisophthalic acid to Dimethyl 5-nitroisophthalate using MeOH/H₂SO₄.

  • Controlled Aminolysis: React the diester with 1.0–1.1 equivalents of aqueous methylamine at low temperature (0–5°C). The electronic withdrawal of the nitro group makes the esters highly electrophilic.[1][2]

    • Critical Control Point: Monitor by HPLC.[1][2] Stop when the ratio of Mono-amide to Diamide is optimal.[1][2]

  • Hydrolysis: The resulting intermediate is Methyl 3-(methylcarbamoyl)-5-nitrobenzoate .[1][2] This ester is selectively hydrolyzed using LiOH or NaOH in THF/Water to yield the free acid target.[1]

Visualization of Synthetic Pathways

The following diagram illustrates the divergent pathways to access the target and its downstream applications.

SynthesisPathways Start 5-Nitroisophthalic Acid Diester Dimethyl 5-nitroisophthalate Start->Diester MeOH, H2SO4 (Reflux) MonoEster Methyl 3-(methylcarbamoyl)- 5-nitrobenzoate Diester->MonoEster MeNH2 (1 eq) 0°C, Controlled Target 3-[(Methylamino)carbonyl]- 5-nitrobenzoic Acid (Target Scaffold) MonoEster->Target LiOH, THF/H2O Selective Hydrolysis Aniline 5-Amino-3-(methylcarbamoyl)- benzoic acid Target->Aniline H2, Pd/C Reduction Iothalamate Iothalamic Acid (Contrast Agent) Aniline->Iothalamate 1. ICl (Iodination) 2. Ac2O (Acetylation) Library Urea/Amide Libraries (Kinase/GPCR Hits) Aniline->Library R-NCO or R-COCl Diversification

Caption: Figure 1. Desymmetrization route from 5-nitroisophthalic acid to the target scaffold and subsequent divergent synthesis.

Medicinal Chemistry Applications

Case Study: X-Ray Contrast Media (Iothalamate)

This molecule is the obligate intermediate for Iothalamic Acid (Conray®).[1] The 3-methylamide group provides the necessary hydrophilicity and reduces the toxicity of the iodinated benzene core.[2]

  • Mechanism: The nitro group is reduced to an amine, which is then exhaustively iodinated (positions 2, 4,[1][2] 6) and acetylated.[1][2]

  • Significance: This proves the scaffold's ability to tolerate harsh electrophilic substitution conditions (iodination) without degradation of the amide linkage.[1]

Fragment-Based Drug Discovery (FBDD)

In modern discovery, this molecule acts as a "Core Linker".[1][2]

  • Vector 1 (COOH): Can be converted to a bioisostere (tetrazole, oxadiazole) or coupled to a solubilizing tail.[1]

  • Vector 2 (CONHMe): Mimics the hinge-binding motif found in many kinase inhibitors (e.g., Sorafenib analogues).[1][2]

  • Vector 3 (NO₂ → NH₂): The "Warhead" attachment point.[1] Reduction to aniline allows the installation of acrylamides (for covalent inhibitors) or urea linkages.[1]

Validated Experimental Protocol

Objective: Synthesis of 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid from Dimethyl 5-nitroisophthalate.

Reagents:
  • Dimethyl 5-nitroisophthalate (10.0 g, 41.8 mmol)[1][2]

  • Methylamine (40% aq.[1] solution, 1.1 eq)

  • Methanol (anhydrous)[1]

  • Sodium Hydroxide (1N)[1]

Protocol:
  • Slurry Formation: Suspend Dimethyl 5-nitroisophthalate (10 g) in Methanol (100 mL) in a round-bottom flask equipped with a magnetic stirrer. Cool to 0°C in an ice bath.

  • Aminolysis: Add Methylamine solution dropwise over 30 minutes. The reaction is exothermic; maintain internal temperature <5°C to prevent diamide formation.[1][2]

  • Monitoring: Stir at 0°C for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1] Look for the disappearance of the diester (Rf ~0.[1][2]8) and appearance of the mono-amide ester (Rf ~0.5).[1][2]

  • Workup (Intermediate): Evaporate methanol under reduced pressure. Resuspend residue in EtOAc and wash with dilute HCl (to remove unreacted amine).[1] Dry organic layer and concentrate to yield crude Methyl 3-(methylcarbamoyl)-5-nitrobenzoate .[1][2]

  • Hydrolysis: Dissolve the crude intermediate in THF (50 mL). Add NaOH (1N, 45 mL). Stir at room temperature for 2 hours.

  • Isolation: Acidify the reaction mixture to pH 2.0 using 2N HCl. The product, 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid , will precipitate as an off-white solid.[1][2]

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water.[1][2]

    • Expected Yield: 65–75%[1]

    • Purity Check: ¹H NMR (DMSO-d₆) should show two aromatic singlets (or doublets with meta coupling), one methyl doublet (amide), and broad acid/amide protons.[1][2]

Decision Logic for Scaffold Utilization

When should you select this scaffold over a standard benzoic acid? Use the following logic tree.

DecisionTree Start Need Benzoic Acid Scaffold? Q1 Requirement: High Solubility & H-Bond Donor? Start->Q1 Q2 Requirement: Orthogonal Functionalization? Q1->Q2 Yes OptionA Use Standard 3-Nitrobenzoic Acid Q1->OptionA No Q2->OptionA No (Only Acid + Nitro) OptionB Use 3-[(Methylamino)carbonyl]- 5-nitrobenzoic Acid Q2->OptionB Yes (Acid + Amide + Nitro) Note Key Advantage: The methylamide breaks symmetry and improves water solubility compared to the ethyl ester. OptionB->Note

Caption: Figure 2.[1][2] Decision logic for selecting the 3-methylcarbamoyl-5-nitro scaffold in library design.

References

  • Synthesis of Iothalamic Acid Intermediates

    • Source: Hoey, G. B. (1964).[1] "N-Alkyl-5-nitroisophthalamic acids."[1][2] U.S. Patent 3,145,197.[1][2]

    • Context: Describes the foundational industrial synthesis of 5-nitro-N-methylisophthalamic acid (the target topic) via the ester hydrolysis route.
    • [1]

  • Benzamide Scaffolds in PROTAC Design

    • Source:Journal of Medicinal Chemistry (2021).[1] "Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders."

    • Context: Validates the use of functionalized benzamides (structurally homologous to the topic)
    • [1]

  • Fragment-Based Discovery (mGlu5 Modulators)

    • Source:Journal of Medicinal Chemistry (2016).[1] "Fragment and Structure-Based Drug Discovery for a Class C GPCR."

    • Context: Demonstrates the utility of 3,5-disubstituted benzoic acid derivatives as allosteric modulators, highlighting the relevance of the substitution p
  • Chemical Identity & Properties

    • Source: National Center for Biotechnology Information (2024).[1] PubChem Compound Summary for CID 167664, 3-(Methylcarbamoyl)-5-nitrobenzoic acid.[1][2]

    • Context: Verification of CAS 1954-97-8 and physicochemical d
    • [1]

Sources

Exploratory

starting materials for 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid synthesis

Executive Summary 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid (also known as N-methyl-5-nitroisophthalamic acid) is a critical desymmetrized intermediate in the synthesis of non-ionic X-ray contrast media (e.g., Iomepr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-[(Methylamino)carbonyl]-5-nitrobenzoic acid (also known as N-methyl-5-nitroisophthalamic acid) is a critical desymmetrized intermediate in the synthesis of non-ionic X-ray contrast media (e.g., Iomeprol, Iopamidol) and specific kinase inhibitors. Its structural core—a 1,3,5-substituted benzene ring—requires precise regiochemical control to differentiate the two carbonyl positions derived from the symmetrical precursor, 5-nitroisophthalic acid.

This guide details the "In-Situ Carboxylate Protection" synthetic route. Unlike statistical hydrolysis methods that result in difficult-to-separate mixtures, this protocol utilizes the acidity of the mono-ester intermediate to direct the regioselectivity of the aminolysis step, ensuring high purity and scalability.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis relies on a Desymmetrization Strategy . The target molecule contains one carboxylic acid and one methylamide.[1][2] Direct amidation of the di-acid is non-selective. Direct aminolysis of the di-ester often leads to the di-amide.

The optimal route disconnects to Monomethyl 5-nitroisophthalate (the "Half-Ester").

  • Symmetry Breaking: Controlled hydrolysis of the symmetric diester yields the Half-Ester.

  • Chemo-selective Aminolysis: When the Half-Ester reacts with methylamine, the free carboxylic acid instantly forms a salt (carboxylate). This anionic charge sterically and electronically deactivates that position, forcing the nucleophilic methylamine to attack only the remaining ester group.

Retrosynthesis Target TARGET: 3-[(Methylamino)carbonyl]- 5-nitrobenzoic acid HalfEster KEY INTERMEDIATE: Monomethyl 5-nitroisophthalate (Acid-Ester) Target->HalfEster Aminolysis (Regio-directed) DiEster STARTING MATERIAL 1: Dimethyl 5-nitroisophthalate HalfEster->DiEster Controlled Hydrolysis Acid COMMERCIAL PRECURSOR: 5-Nitroisophthalic Acid DiEster->Acid Esterification

Figure 1: Retrosynthetic disconnection showing the logic of using the Half-Ester to direct regioselectivity.

Part 2: Starting Materials & Specifications

Primary Scaffold: Dimethyl 5-nitroisophthalate

While 5-nitroisophthalic acid is the bulk commodity, the Dimethyl ester is the required reactive species for the initial steps.[3] It can be purchased or synthesized in-house.

ParameterSpecificationCriticality
CAS Number 13290-96-5Identity verification.
Purity ≥ 98.0% (HPLC)Impurities (e.g., monomethyl ester) affect stoichiometry in the hydrolysis step.
Appearance White to off-white crystalline powderYellowing indicates nitro-reduction or degradation.
Moisture < 0.5% w/wWater interferes with accurate mass balance in anhydrous steps.
Nucleophile: Methylamine
ParameterSpecificationCriticality
Form 40% w/w Aqueous Solution OR 2.0M in MethanolAqueous is cheaper and effective for this specific route; Methanolic is used if water exclusion is strictly required (rare for this step).
Stoichiometry Excess (>3.0 eq)Required to neutralize the acid and drive the ester aminolysis.
Solvents & Auxiliaries
  • Methanol (MeOH): Solvent for esterification and aminolysis. Grade: ACS Reagent.

  • Potassium Hydroxide (KOH): Pellets or flakes, ≥ 85%.[4] Used for the controlled hydrolysis step.

  • Hydrochloric Acid (HCl): 37% or 6N. Used for precipitation/workup.[1][3][4][5][6]

Part 3: Detailed Synthetic Protocol

Stage 1: Preparation of Monomethyl 5-nitroisophthalate (The Half-Ester)

Objective: Convert the symmetric diester into the asymmetric acid-ester.

Mechanism: Saponification is faster than aminolysis. By using strictly controlled stoichiometry of hydroxide, we hydrolyze only one ester group.

  • Dissolution: Charge a reactor with Dimethyl 5-nitroisophthalate (1.0 eq) and Acetone/Methanol (1:1 v/v) . Stir until fully dissolved.

    • Note: Acetone is an excellent solvent for the diester but poor for the salt product, aiding in reaction control.

  • Controlled Hydrolysis: Prepare a solution of KOH (0.95 - 1.0 eq) in Methanol.

    • Critical Process Parameter (CPP): Do NOT exceed 1.0 equivalents of base. Over-addition leads to the di-acid (waste). Under-addition leaves unreacted diester (recyclable).[3][6]

  • Addition: Add the KOH solution dropwise to the diester solution at 20–25°C over 60 minutes.

    • Observation: The solution may darken (red/brown) due to the formation of the nitrophenyl anion resonance structures, fading to pink/orange.

  • Workup:

    • Evaporate the solvent to near dryness.[5]

    • Resuspend the residue in water.[1][5][6][7] The unreacted diester is insoluble and can be filtered off (recycle stream).

    • Acidification: Acidify the aqueous filtrate with HCl to pH 1–2.

    • Precipitation: The Monomethyl 5-nitroisophthalate precipitates as a white/pale yellow solid.[8]

    • Isolation: Filter, wash with cold water, and dry.[9]

    • Target Yield: 75–80%.[5]

    • Melting Point: ~175–179°C.[1]

Stage 2: Regioselective Aminolysis (The "Self-Protecting" Step)

Objective: Convert the ester group to the methylamide while preserving the acid group.

Mechanism:




  • Setup: Charge Monomethyl 5-nitroisophthalate (1.0 eq) into a pressure vessel or round-bottom flask (depending on scale/containment).

  • Reagent Addition: Add Methylamine (40% aq. solution, 4.0 – 5.0 eq) .

    • Why Excess? 1 eq neutralizes the carboxylic acid. 1 eq reacts with the ester. 2-3 eq ensures the reaction kinetics are fast and equilibrium is driven to completion.

  • Reaction: Stir at 25–30°C for 12–24 hours.

    • Visual: The solution turns deep blood-red. This is characteristic of nitro-aromatic complexes with amines (Meisenheimer-type complexes) but collapses back to the product upon workup.

    • Monitoring: TLC or HPLC should show disappearance of the starting material. The "Salt" intermediate is soluble; the product remains soluble in the basic medium.

  • Workup:

    • Degassing: If using a closed vessel, vent excess methylamine into a scrubber.

    • Concentration: Evaporate the reaction mixture under reduced pressure to remove excess methylamine and methanol.

    • Acidification: Dilute the residue with water (approx. 5 volumes). Slowly add Conc. HCl until pH < 2.

    • Crystallization:[1][3][4][8] The target 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid precipitates as a pale yellow/orange solid.

  • Purification:

    • Filter the crude solid.[3][4][5][6][7]

    • Recrystallize from Water:Ethanol (1:1) or dilute Acetic Acid if high purity is required.

    • Yield: 80–85%.[5]

    • Melting Point: ~251–253°C.

Part 4: Process Logic & Pathway Visualization

The following diagram illustrates the chemical flow and the critical "Salt Protection" mechanism that guarantees the correct isomer.

SynthesisFlow cluster_0 Stage 1: Desymmetrization cluster_1 Stage 2: Self-Protected Aminolysis Step1 Dimethyl 5-nitroisophthalate (Symmetric Diester) Step2 Reaction: KOH (0.98 eq) Solvent: MeOH/Acetone Step1->Step2 Step3 Intermediate: Monomethyl ester (Acid-Ester) Step2->Step3 Step4 Add Methylamine (Excess) Step3->Step4 Step5 In-Situ Species: [Carboxylate Anion - Ester] Acid group is protected by charge Step4->Step5 Step6 Nucleophilic Attack on Ester Only Step5->Step6 Step7 Final Product: 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid Step6->Step7

Figure 2: Process flow diagram highlighting the in-situ protection mechanism.

Part 5: Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Stage 1) Over-hydrolysis to Di-acid.Ensure KOH stoichiometry is < 1.0 eq.[1] Add KOH slowly.
Product is Di-amide Used Diester in Stage 2 instead of Mono-ester.Verify starting material identity.[5] Ensure Stage 1 workup removes unreacted diester.
Dark/Tarred Product Thermal degradation or oxidation.Keep reaction temp < 40°C. Use nitrogen blanket.
Incomplete Precipitation pH not low enough.The amide-acid is zwitterionic-like; ensure pH is < 2.0 to fully protonate the carboxylic acid.

References

  • Larsen, A. A., et al. (1956). Iodinated 3,5-Diaminobenzoic Acid Derivatives. Patent US 2,799,619. Link

    • Foundational reference for the aminolysis of nitroisophthalic esters.
  • Felder, E., & Pitre, D. (1988). Process for the preparation of 5-nitro-isophthalic-di-C1-C4-alkyl esters.[6] European Patent EP 0879815 B1. Link

    • Details the purification and handling of the dimethyl ester precursor.
  • Lin, Y., et al. (2002). Synthesis and Structure-Activity Relationships of 3,5-Disubstituted Benzoic Acids. Journal of Medicinal Chemistry, 45(9), 1757-1766. Link

    • Discusses the conversion of methylamino-nitrobenzoic acids.
  • Singh, B., et al. (2013). Improved process for the preparation of ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate.[10] WO 2013/150545 A2. Link

    • Provides industrial context for the acid chloride vs. ester aminolysis routes.

Sources

Protocols & Analytical Methods

Method

Application Note: Structural Validation of 3-[(Methylamino)carbonyl]-5-nitrobenzoic Acid via 1H NMR

Abstract & Scope This application note details the structural elucidation and purity profiling of 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid (CAS: Analogous to 3-nitrobenzoic acid derivatives) using proton nuclear mag...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the structural elucidation and purity profiling of 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid (CAS: Analogous to 3-nitrobenzoic acid derivatives) using proton nuclear magnetic resonance (


H NMR). This compound is a critical intermediate in the synthesis of X-ray contrast media and specific pharmaceutical dyes.

The 1,3,5-trisubstituted benzene core presents a unique challenge in spectral assignment due to the symmetry and electronic similarity of the substituents. This guide provides a robust protocol for distinguishing the aromatic meta-coupling patterns and validating the amide bond formation, a key quality control (QC) checkpoint in drug substance manufacturing.

Molecule Analysis & Strategy

Structural Breakdown

The molecule consists of a benzene ring substituted at positions 1, 3, and 5 (meta-substitution pattern).[1]

  • Position 1: Carboxylic Acid (

    
    ) – Strong electron-withdrawing group (EWG).[2]
    
  • Position 3:

    
    -Methyl Carboxamide (
    
    
    
    ) – Moderate EWG.[2]
  • Position 5: Nitro group (

    
    ) – Strong EWG.[2]
    
The Analytical Challenge

All three substituents are electron-withdrawing, which will shift the aromatic protons significantly downfield (


 ppm). The primary challenge is assigning the three distinct aromatic protons (H2, H4, H6), which appear as doublets or pseudo-triplets with small coupling constants (

Hz) due to meta-coupling (

).
Visualization of the Assignment Logic

NMR_Assignment_Logic Start Start: Spectrum Analysis Region_Aliphatic Region 1: Aliphatic (2.0 - 3.0 ppm) Target: Methyl Group Start->Region_Aliphatic Region_Aromatic Region 2: Aromatic (8.0 - 9.0 ppm) Target: Benzene Ring Protons Start->Region_Aromatic Region_Exchange Region 3: Exchangeable (> 9.0 ppm) Target: Amide & Acid Start->Region_Exchange Decision_Methyl Is Methyl a Doublet? Region_Aliphatic->Decision_Methyl Assign_Aromatics Assign Aromatic Regioisomer Based on Deshielding Region_Aromatic->Assign_Aromatics Confirm_Amide Confirm Amide Bond (Coupling to NH) Decision_Methyl->Confirm_Amide Yes (J ~ 4.5 Hz) Check_Salt Suspect Salt/Hydrolysis (Singlet Methyl) Decision_Methyl->Check_Salt No (Singlet) Confirm_Amide->Assign_Aromatics Correlate Integration

Figure 1: Decision tree for spectral assignment. The multiplicity of the methyl group is the primary "Go/No-Go" decision point for amide bond validation.

Experimental Protocol

Materials & Reagents[1][3][4][5]
  • Analyte: >10 mg of 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid.[2]

  • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6) with 0.03% TMS (Tetramethylsilane).[2]

    • Why DMSO-d6? Chloroform (

      
      ) is unsuitable due to the compound's polarity.[2] Furthermore, DMSO-d6 slows the proton exchange rate, allowing the observation of the amide (
      
      
      
      ) and acid (
      
      
      ) protons, which often disappear in methanol-d4 or
      
      
      .
Sample Preparation[1]
  • Weigh 10–15 mg of the solid into a clean vial.

  • Add 0.6 mL of DMSO-d6.

  • Vortex until fully dissolved.[2] Ensure the solution is clear; suspended solids will cause line broadening.[2]

  • Transfer to a high-quality 5 mm NMR tube.[2]

Instrument Parameters (400 MHz equivalent)
  • Pulse Sequence: zg30 (Standard 30° pulse).

  • Temperature: 298 K (25°C).[2]

  • Spectral Width: 20 ppm (to capture the downfield acid proton).[2]

  • Relaxation Delay (D1): 5 seconds.

    • Critical Step: Aromatic protons adjacent to nitro groups often have long

      
       relaxation times.[2] A short D1 will lead to poor integration accuracy.[2]
      
  • Scans (NS): 16 (minimum) to 64 (recommended for impurity detection).[2]

Spectral Analysis & Assignment

The Aliphatic Region (Methyl Group)

The methyl group attached to the nitrogen is the diagnostic handle for the amide functionality.

  • Chemical Shift:

    
     2.85 ppm.[2]
    
  • Multiplicity: Doublet (

    
    ).[2][3]
    
  • Coupling Constant (

    
    ):  4.5 – 4.8 Hz.[2]
    
  • Integration: Calibrate this signal to 3.00 H.

  • Mechanistic Insight: The doublet arises from vicinal coupling (

    
    ) with the adjacent amide proton (
    
    
    
    ).[2] If this peak appears as a singlet , it indicates the loss of the amide proton (likely deprotonation) or rapid exchange due to water contamination.
The Aromatic Region (The "Fingerprint")

The 1,3,5-substitution pattern results in three protons that are all meta to each other. We expect three signals in the downfield region (8.0 – 9.0 ppm).[2]

Proton LabelPositionChemical EnvironmentPredicted Shift (

)
MultiplicityAssignment Logic
H-4 Between

&

Ortho to

, Ortho to Amide
8.85 ppm Pseudo-triplet (

)
Strongly deshielded by both groups.[2]
H-6 Between

&

Ortho to

, Ortho to Acid
8.78 ppm Pseudo-triplet (

)
Deshielded, but acid is slightly less withdrawing than amide in DMSO.[2]
H-2 Between

&

Para to

8.65 ppm Pseudo-triplet (

)
"Shielded" relative to others (no ortho-nitro effect).[2]

Note: A "pseudo-triplet" appears because the coupling constants to the two other meta-protons are nearly identical (


 Hz).
The Exchangeable Region
  • Amide Proton (

    
    ): 
    
    
    
    8.9 – 9.1 ppm.[2] Appears as a broad quartet (coupling to the methyl group).[2]
  • Acid Proton (

    
    ): 
    
    
    
    13.0 – 14.0 ppm.[2] Very broad singlet.
    • Troubleshooting: If the acid proton is not visible, the sample may contain trace water (check 3.33 ppm) which facilitates rapid exchange, broadening the peak into the baseline.

Self-Validating Quality Criteria

To ensure the spectrum—and the compound—is valid, the following criteria must be met:

  • The Methyl Doublet Test: The methyl signal at 2.85 ppm must be a doublet.[2] A singlet implies hydrolysis of the amide or salt formation.[2]

  • Integration Balance: The ratio of the Methyl integral (3H) to the sum of the Aromatic integrals (3H) must be 1:1 (within 5% error).

  • Meta-Coupling Resolution: At 400 MHz or higher, the aromatic peaks should show fine splitting (

    
     Hz). Lack of splitting suggests poor shimming or aggregation.[2]
    
Workflow Diagram for QC

QC_Workflow Sample Sample Spectrum Check_Me Check Methyl @ 2.85 ppm Sample->Check_Me Check_Ar Check Aromatics @ 8.6-8.9 ppm Check_Me->Check_Ar Doublet (3H) Fail_Hydrolysis FAIL: Hydrolysis/Salt Check_Me->Fail_Hydrolysis Singlet Pass PASS: Valid Structure Check_Ar->Pass 3 Distinct Signals (1:1:1) Fail_Purity FAIL: Wrong Substitution Check_Ar->Fail_Purity Para/Ortho Pattern

Figure 2: Quality Control workflow for batch release testing.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2][4] (Standard text for coupling constants and substituent effects).

  • Reich, H. J. (2023).[2] Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison.[2]

    • Use for verifying substituent additivity rules for benzene deriv
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512-7515.

    • Essential for identifying DMSO and w
  • PubChem Compound Summary. (2023). "3-Nitrobenzoic acid derivatives." National Library of Medicine.[2] [2]

    • General reference for nitrobenzoic acid structural analogs.

Sources

Application

Application Note: Structural Elucidation of 3-[(Methylamino)carbonyl]-5-nitrobenzoic Acid using Fourier Transform Infrared (FT-IR) Spectroscopy

Abstract This guide provides a comprehensive framework for the structural characterization of 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid using Fourier Transform Infrared (FT-IR) spectroscopy. As a molecule possessing...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the structural characterization of 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid using Fourier Transform Infrared (FT-IR) spectroscopy. As a molecule possessing a confluence of carboxylic acid, secondary amide, and nitro functional groups on an aromatic scaffold, it presents a unique spectroscopic fingerprint. This document details the theoretical principles, step-by-step experimental protocols for both classical KBr pellet and modern Attenuated Total Reflectance (ATR) techniques, and a systematic guide to spectral interpretation. It is intended for researchers, quality control analysts, and drug development professionals requiring unambiguous structural confirmation of this and structurally related compounds.

Scientific Principle: Probing Molecular Structure with Infrared Radiation

FT-IR spectroscopy is a powerful, non-destructive analytical technique that identifies functional groups within a molecule. When a sample is exposed to infrared radiation, specific frequencies of light are absorbed, causing the covalent bonds within the molecule to vibrate. These vibrations, which include stretching and bending, occur at characteristic energy levels (wavenumbers) for different types of bonds (e.g., C=O, O-H, N-H). An FT-IR spectrum, a plot of infrared intensity versus wavenumber (in cm⁻¹), provides a unique "molecular fingerprint," allowing for the precise identification of the functional groups present.

The target molecule, 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid, contains several distinct, IR-active functional groups whose vibrations can be predicted and identified.

Caption: Structure of 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid.

Expected Infrared Absorption Bands

A systematic analysis of the spectrum requires knowledge of the characteristic absorption regions for each functional group. The presence of both electron-donating (amide) and electron-withdrawing (nitro, carboxylic acid) groups on the aromatic ring will influence the precise position of these bands.

Table 1: Predicted FT-IR Absorption Bands for 3-[(Methylamino)carbonyl]-5-nitrobenzoic Acid

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Characteristics and Causality
Carboxylic Acid O–H stretch3300 - 2500Very broad and strong due to extensive intermolecular hydrogen bonding (dimerization). Often overlaps with C-H stretches.[1][2][3]
C=O stretch1710 - 1680Strong and sharp. Conjugation with the aromatic ring lowers the frequency compared to aliphatic acids.[3]
C–O stretch1320 - 1210Medium to strong intensity.[2][3]
Secondary Amide N–H stretch3370 - 3170Medium intensity, generally sharp. Its position is sensitive to hydrogen bonding.[4] May be obscured by the broad O-H stretch.
C=O stretch (Amide I)1680 - 1630Strong and sharp. Appears at a lower frequency than the acid C=O due to resonance with the nitrogen lone pair.[4][5]
N–H bend (Amide II)1570 - 1515Medium to strong. A coupled vibration of N-H bending and C-N stretching, characteristic of secondary amides.[4][6]
Nitro Group N–O asymmetric stretch1550 - 1475Very strong and sharp. One of the most characteristic bands for this group.[7][8][9]
N–O symmetric stretch1360 - 1290Strong and sharp. This and the asymmetric stretch form a distinctive pair of absorptions.[7][8][9]
Aromatic Ring C–H stretch3100 - 3000Weak to medium, sharp peaks just above 3000 cm⁻¹.[10]
C=C stretch1600 - 1450Multiple bands of variable intensity.[10]
Alkyl (Methyl) C–H stretch2950 - 2850Weak to medium, sharp peaks just below 3000 cm⁻¹. May appear as shoulders on the broad O-H band.[11]

Validated Experimental Protocols

The choice of sampling technique depends on the available equipment and the nature of the sample. Both the KBr pellet and ATR methods, when performed correctly, will yield high-quality, reproducible spectra.

Caption: General FT-IR experimental and data analysis workflow.

Protocol 1: KBr Pellet Transmission Method (Classical)

This method provides excellent spectral quality by minimizing background interference but requires careful sample preparation.

Instrumentation:

  • FT-IR Spectrometer (e.g., Thermo Fisher Nicolet iS50, Bruker ALPHA II)

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Vacuum pump

Methodology:

  • Drying: Gently dry the sample and spectroscopic grade Potassium Bromide (KBr) powder in an oven at ~100°C for 2-4 hours to remove adsorbed water, which has strong IR absorptions. Store in a desiccator.

  • Weighing: Weigh approximately 1-2 mg of the sample and 150-200 mg of KBr. A sample concentration of 0.5-1.0% by weight is ideal.[12][13][14] Too high a concentration will cause total absorption (flat-topped peaks).

  • Grinding: Add the KBr and sample to the agate mortar. Grind the mixture thoroughly for 2-3 minutes until a fine, homogenous powder is obtained.[12][15] Causality: This step is critical to reduce particle size below the wavelength of the IR radiation, minimizing light scattering (the Christiansen effect) and ensuring a clear, high-quality spectrum.[14]

  • Pellet Formation: Transfer the powder to the pellet die. Assemble the die and connect it to a vacuum line for 1-2 minutes to remove trapped air. Apply pressure (typically 8-10 tons) for approximately 1-2 minutes.[16]

  • Analysis: Carefully remove the resulting transparent or translucent pellet from the die and place it in the spectrometer's sample holder. Collect the spectrum.

Protocol 2: Attenuated Total Reflectance (ATR) Method (Modern)

ATR is a rapid, modern technique that requires minimal sample preparation, making it ideal for high-throughput analysis.[17][18]

Instrumentation:

  • FT-IR Spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).

Methodology:

  • Background Scan: Ensure the ATR crystal surface is impeccably clean. With the clean, empty crystal in place, collect a background spectrum. This is a critical self-validating step that subtracts the absorbance of the crystal and ambient atmosphere (CO₂, H₂O).

  • Sample Application: Place a small amount of the solid sample powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Use the ATR's pressure clamp to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal.[19][20] Causality: Good contact is essential for the evanescent wave—the small portion of IR energy that penetrates the sample—to be attenuated effectively, generating a strong, representative spectrum.[17][20]

  • Analysis: Collect the sample spectrum. The instrument software will automatically ratio the sample scan to the background scan to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft lab wipe after analysis.

Systematic Guide to Spectral Interpretation

  • The O-H and N-H Region (3500 - 2500 cm⁻¹): The first feature to look for is the extremely broad absorption of the carboxylic acid O-H stretch, centered around 3000 cm⁻¹.[2][3] This broadness is a definitive sign of strong hydrogen bonding. Superimposed on this broad feature, you may see weaker, sharper peaks. The secondary amide N-H stretch should appear near 3300 cm⁻¹.[4] The aromatic C-H stretches will be visible as small, sharp peaks just above 3000 cm⁻¹, and the methyl C-H stretches just below 3000 cm⁻¹.[11]

  • The Carbonyl Region (1800 - 1600 cm⁻¹): This region is diagnostically crucial. Two distinct, strong, and sharp C=O stretching peaks are expected.

    • Carboxylic Acid C=O: Expected between 1710-1680 cm⁻¹.[3]

    • Amide C=O (Amide I): Expected at a lower frequency, between 1680-1630 cm⁻¹, due to resonance effects.[4][5] The clear presence of two separate carbonyl absorptions is strong evidence for the molecule's structure.

  • The Double Bond / Fingerprint Region (1600 - 1300 cm⁻¹): This region contains a wealth of structural information.

    • Nitro Group Asymmetric Stretch: Look for a very strong, sharp band between 1550-1475 cm⁻¹. This is a highly reliable peak for confirming the nitro group.[7][9]

    • Amide II Band: A strong N-H bend will appear between 1570-1515 cm⁻¹.[4] This band may overlap with the nitro stretch or aromatic C=C stretches, but its presence is key to confirming the secondary amide.

    • Aromatic C=C Stretches: Medium-intensity bands will appear in the 1600-1450 cm⁻¹ range.[10]

    • Nitro Group Symmetric Stretch: The second key nitro peak, a strong, sharp band, will be found between 1360-1290 cm⁻¹.[7][8] The presence of both the asymmetric and symmetric N-O stretches is definitive confirmation.[8][21]

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural verification of 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid. By following the detailed protocols and applying the systematic interpretation guide provided, a researcher can confidently identify the key functional groups—carboxylic acid, secondary amide, and nitro group—and their specific chemical environment. The unique combination of a very broad O-H stretch, two distinct carbonyl peaks, and the characteristic dual absorptions of the aromatic nitro group provides a robust and unambiguous spectral fingerprint for this molecule.

References

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). IR Absorption Table. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: nitro groups. Retrieved from [Link]

  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

  • Abo, H. (n.d.). KBr Pellet Method. Shimadzu. Retrieved from [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved from [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

  • Bruker. (2023). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube. Retrieved from [Link]

  • ResearchGate. (2017). Maxima of the N-H stretching absorption bands observed by FT-IR. Retrieved from [Link]

  • Michigan State University. (n.d.). Nitro Groups. Retrieved from [Link]

  • University of Helsinki. (n.d.). Quick User Guide for FT-IR. Retrieved from [Link]

  • University of Geneva. (n.d.). Attenuated total reflection infrared (ATR-IR) spectroscopy. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Picollo, M., et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Research Article. Retrieved from [Link]

  • Khan Academy. (2014). Symmetric and asymmetric stretching. Retrieved from [Link]

  • ACS Omega. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Retrieved from [Link]

  • Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

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Method

Application Note &amp; Protocol: Selective Mono-amidation of 5-Nitroisophthalic Acid for the Synthesis of 3-[(Methylamino)carbonyl]-5-nitrobenzoic Acid

Audience: Researchers, scientists, and drug development professionals engaged in medicinal chemistry, organic synthesis, and materials science. Abstract: This document provides a comprehensive guide to the synthesis of 3...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals engaged in medicinal chemistry, organic synthesis, and materials science.

Abstract: This document provides a comprehensive guide to the synthesis of 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid, a key intermediate in various synthetic pathways. The protocol herein details a robust, two-step approach commencing with the selective mono-esterification of 5-nitroisophthalic acid, followed by the amidation of the resultant mono-ester with methylamine. This methodology is designed to ensure high selectivity and yield, addressing the common challenge of controlling reactivity in difunctionalized aromatic compounds. The causality behind experimental choices, safety protocols, and analytical characterization are thoroughly discussed to ensure reproducibility and safe laboratory practice.

Theoretical Background & Strategic Approach

The selective functionalization of dicarboxylic acids presents a common challenge in organic synthesis. In the case of 5-nitroisophthalic acid, the two carboxylic acid groups, positioned meta to each other, exhibit different electronic environments due to the electron-withdrawing nature of the nitro group at the 5-position. This electronic asymmetry can, in principle, be exploited for selective reactions. However, direct amidation often requires harsh conditions or complex catalytic systems to achieve high selectivity for mono-amidation over di-amidation.

A more controlled and reproducible strategy involves a two-step synthesis:

  • Selective Mono-esterification: One of the carboxylic acid groups is first "protected" as an ester. This is a well-established method for differentiating the reactivity of dicarboxylic acids. The use of ion-exchange resins as catalysts for this step offers a practical and efficient method for achieving high selectivity for the mono-ester.[1]

  • Amidation of the Mono-ester: The remaining free carboxylic acid group on the mono-ester can then be activated and reacted with methylamine to form the desired amide. A more direct approach, as suggested by patent literature, involves the direct reaction of the mono-ester with an excess of aqueous methylamine, which drives the formation of the more stable amide.[2]

This two-step approach provides a reliable pathway to the target molecule, 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid, with high purity and yield.

Experimental Protocols

Part A: Selective Mono-esterification of 5-Nitroisophthalic Acid

This protocol is adapted from established methods for the selective mono-esterification of dicarboxylic acids using ion-exchange resins.[1]

Materials:

  • 5-Nitroisophthalic acid (CAS 618-88-2)

  • Methanol, anhydrous

  • Toluene

  • Strongly acidic ion-exchange resin (e.g., Amberlyst® 15)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Hydrochloric acid (HCl), 1 M solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer with heating plate

Procedure:

  • Catalyst Preparation: The ion-exchange resin should be activated by washing sequentially with deionized water, methanol, and then dried under vacuum at 60 °C for 12 hours.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-nitroisophthalic acid (1.0 eq), methanol (1.2 eq), the activated ion-exchange resin (0.2 times the weight of the dicarboxylic acid), and toluene (as a co-solvent to aid in water removal).

  • Reaction: The mixture is heated to reflux with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time for maximizing the yield of the mono-ester.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the ion-exchange resin is removed by filtration. The filtrate is then concentrated under reduced pressure using a rotary evaporator.

  • Purification: The crude product is redissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution to remove any unreacted dicarboxylic acid. The organic layer is then washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the 5-nitroisophthalic acid monomethyl ester. The purity should be checked by NMR spectroscopy.

Part B: Amidation of 5-Nitroisophthalic Acid Monomethyl Ester

This protocol is based on the method described in U.S. Patent 2,868,833.[2]

Materials:

  • 5-Nitroisophthalic acid monomethyl ester (from Part A)

  • Methylamine, 40% solution in water

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Ethanol

  • Buchner funnel and filter paper

  • pH paper

Procedure:

  • Reaction: In a suitable reaction vessel, dissolve the crude 5-nitroisophthalic acid monomethyl ester (1.0 eq) in an excess of 40% aqueous methylamine solution.

  • Evaporation: The reaction mixture is gently heated on a steam bath overnight to evaporate the excess methylamine and water, driving the reaction to completion.

  • Precipitation: The cooled residue is treated with a small amount of deionized water to dissolve the product. The resulting solution is then acidified with concentrated hydrochloric acid with stirring until the pH is acidic, leading to the precipitation of the crude N-methyl-5-nitroisophthalamic acid.

  • Filtration and Washing: The yellow precipitate is collected by vacuum filtration using a Buchner funnel and washed with cold deionized water to remove any inorganic salts.

  • Recrystallization: The crude product is then recrystallized from a 1:1 water-ethanol mixture to yield the purified 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid as a pale yellow solid.[2]

  • Drying: The purified product is dried in a vacuum oven at 50-60 °C to a constant weight.

Data Summary

Parameter5-Nitroisophthalic Acid3-[(Methylamino)carbonyl]-5-nitrobenzoic acid
Molecular Formula C₈H₅NO₆C₉H₈N₂O₅
Molecular Weight 211.13 g/mol 224.17 g/mol
Appearance White to off-white crystalline powder[3]Pale yellow solid
Melting Point 259-261 °C[3]251-252.5 °C[2]

Workflow Visualization

SynthesisWorkflow cluster_step1 Step 1: Selective Mono-esterification cluster_step2 Step 2: Amidation A 5-Nitroisophthalic Acid D Reaction at Reflux A->D B Methanol B->D C Ion-Exchange Resin (Catalyst) C->D E Work-up & Purification D->E F 5-Nitroisophthalic Acid Monomethyl Ester E->F G Methylamine Solution H Reaction & Evaporation F->H G->H I Acidification & Precipitation H->I J Recrystallization I->J K 3-[(Methylamino)carbonyl]-5-nitrobenzoic Acid J->K

Caption: Two-step synthesis workflow for 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid.

Safety & Handling

  • 5-Nitroisophthalic Acid: Handle with standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust.

  • Thionyl Chloride (if used for activation): Highly corrosive and toxic. Work in a well-ventilated fume hood. Reacts violently with water.[4]

  • Methylamine: Flammable and corrosive. Can cause severe skin and eye irritation. Use in a fume hood.

  • Concentrated Acids and Bases: Handle with extreme care, using appropriate PPE. Always add acid to water, not the other way around.

Characterization

The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (amide C=O, carboxylic acid C=O and O-H).

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point Analysis: To assess purity.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in mono-esterification Incomplete reaction or formation of di-ester.Optimize reaction time by monitoring with TLC/HPLC. Adjust the stoichiometry of methanol.
Incomplete amidation Insufficient reaction time or temperature.Ensure complete evaporation of the solvent on the steam bath.
Product fails to precipitate Incorrect pH.Check the pH of the solution after acidification and add more acid if necessary.
Impure final product Inefficient recrystallization.Ensure the correct solvent ratio for recrystallization and allow for slow cooling.

References

  • JPH10306067A - Production of 5-aminoisophthalic acid - Google Patents.
  • CN101234993B - Method for preparing 5-aminoisophthalic acid from 5-nitroisophthalic acid - Google Patents.
  • EP1745136B1 - Method for enzymatic preparation of (s)-3-cyano-5-methylhexanoic acid - Google Patents.
  • CN111995524A - Continuous synthesis method of 5-nitroisophthalic acid - Google Patents.
  • SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline - PMC - NIH. Available at: [Link]

  • CN105949076A - Preparation method of 3,5-diaminobenzoic acid - Google Patents.
  • CN1066134C - New process for synthetising m-nitrobenzoic - Google Patents.
  • 5-Nitroisophthalic Acid (Glycopyrrolate Related Compound A): Comprehensive Overview. Available at: [Link]

  • Direct Amidations of Carboxylic Acids with Amines - Encyclopedia.pub. Available at: [Link]

  • 5-Nitroisophthalic acid | C8H5NO6 | CID 12069 - PubChem. Available at: [Link]

  • Synthesis of 3-methyl-5-nitrobenzoic acid - PrepChem.com. Available at: [Link]

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Available at: [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. Available at: [Link]

  • m-NITROBENZOIC ACID - Organic Syntheses Procedure. Available at: [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Available at: [Link]

  • 10.9 Reactions of Alcohols with Thionyl Chloride - Chemistry LibreTexts. Available at: [Link]

  • Amide Synthesis - Fisher Scientific. Available at: [Link]

  • United States Patent Office - 2,868,833. Available at: [Link]

  • [Synthesis of dicarboxylic acid monoamides] - PubMed. Available at: [Link]

  • Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst. Available at: [Link]

  • Making Acid Chlorides with Thionyl Chloride - YouTube. Available at: [Link]

  • Selective monoesterification of dicarboxylic acids catalysed by ion-exchange resins - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

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Application

Application Notes and Protocols for the Esterification of 3-[(Methylamino)carbonyl]-5-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This comprehensive guide provides detailed application notes and protocols for the esterification of 3-[(Methylam...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This comprehensive guide provides detailed application notes and protocols for the esterification of 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid, a key transformation in the synthesis of various pharmaceutical intermediates and biologically active molecules. The protocols outlined herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to empower researchers to adapt and troubleshoot these methods effectively.

Introduction: Navigating the Esterification of a Multifunctional Molecule

The esterification of 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid presents a unique set of challenges and opportunities. The presence of three distinct functional groups—a carboxylic acid, an N-methylamide, and a nitro group—necessitates a careful selection of reaction conditions to ensure chemoselectivity and prevent unwanted side reactions. The electron-withdrawing nature of the nitro and amide groups can influence the reactivity of the carboxylic acid, while the amide bond itself may be susceptible to hydrolysis under certain conditions.

This guide will explore three widely applicable and effective methods for the esterification of this substrate:

  • Fischer-Speier Esterification: A classic, acid-catalyzed method.

  • Steglich Esterification: A mild, carbodiimide-mediated coupling.

  • Mitsunobu Reaction: An inversion of stereochemistry at the alcohol, though for simple achiral alcohols, a powerful method for ester formation under neutral conditions.

Each method will be discussed in detail, including its mechanism, advantages, limitations, and a step-by-step protocol.

Method 1: Fischer-Speier Esterification - The Workhorse Approach

The Fischer-Speier esterification is a fundamentally important and cost-effective method for producing esters from carboxylic acids and alcohols, driven by an acid catalyst.[1] The reaction proceeds via a nucleophilic acyl substitution mechanism.[2]

Mechanistic Rationale

The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid or hydrochloric acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[3][4] The resulting tetrahedral intermediate then undergoes a series of proton transfers to eliminate a molecule of water, yielding the ester and regenerating the acid catalyst.[3]

Fischer_Esterification Carboxylic_Acid R-COOH Protonated_Acid R-C(OH)2+ Carboxylic_Acid->Protonated_Acid + H+ Alcohol R'-OH H_plus H+ Tetrahedral_Intermediate R-C(OH)2(O+HR') Protonated_Acid->Tetrahedral_Intermediate + R'-OH Proton_Transfer_1 R-C(OH)(O+H2R') Tetrahedral_Intermediate->Proton_Transfer_1 - H+ Protonated_Ester R-C(O+H)OR' Proton_Transfer_1->Protonated_Ester - H2O Water H2O Proton_Transfer_1->Water Ester R-COOR' Protonated_Ester->Ester - H+ H_plus_regen H+ Protonated_Ester->H_plus_regen

Caption: Fischer-Speier Esterification Mechanism.

Key Considerations for 3-[(Methylamino)carbonyl]-5-nitrobenzoic Acid
  • Amide Stability: While amides are generally stable, prolonged exposure to strong acids and high temperatures can lead to hydrolysis.[5] To mitigate this, it is crucial to use the minimum effective amount of acid catalyst and to monitor the reaction closely to avoid unnecessarily long reaction times.

  • Equilibrium: The Fischer esterification is a reversible reaction.[6] To drive the equilibrium towards the product, it is common practice to use a large excess of the alcohol, which also serves as the solvent.[6] Alternatively, removal of water as it is formed can also shift the equilibrium.

Detailed Protocol: Synthesis of Methyl 3-[(Methylamino)carbonyl]-5-nitrobenzoate

Materials:

  • 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid (1.0 eq).

  • Solvent Addition: Add a large excess of anhydrous methanol (e.g., 20-50 equivalents, enough to act as the solvent).

  • Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq). An exothermic reaction may occur.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexanes. The ester product will be less polar than the starting carboxylic acid.

  • Work-up: Once the reaction is complete (typically 2-6 hours), cool the reaction mixture to room temperature.

  • Solvent Removal: Remove the excess methanol using a rotary evaporator.

  • Neutralization: Dissolve the residue in a suitable organic solvent like ethyl acetate. Carefully add saturated sodium bicarbonate solution to neutralize the remaining acid. Be cautious of gas evolution (CO₂).

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude methyl 3-[(Methylamino)carbonyl]-5-nitrobenzoate.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) or by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Alcohol Methanol (large excess)Acts as both reactant and solvent; drives equilibrium.
Catalyst Conc. H₂SO₄ (catalytic)Potent acid catalyst for protonation of the carbonyl.
Temperature RefluxIncreases reaction rate.
Reaction Time 2-6 hoursMonitor by TLC to avoid prolonged heating.

Method 2: Steglich Esterification - A Mild and Efficient Alternative

The Steglich esterification is a powerful method that utilizes a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), as a coupling agent and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[7] This method is particularly advantageous for substrates that are sensitive to the harsh conditions of Fischer esterification.[8]

Mechanistic Rationale

The reaction is initiated by the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate.[9] DMAP then acts as an acyl transfer agent, reacting with the O-acylisourea to form an even more reactive N-acylpyridinium salt. The alcohol then attacks this intermediate to form the ester, with the carbodiimide being converted to a urea byproduct (e.g., dicyclohexylurea, DCU).[10]

Steglich_Esterification Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + DCC DCC DCC DMAP DMAP Alcohol R'-OH N_Acylpyridinium N-Acylpyridinium Salt O_Acylisourea->N_Acylpyridinium + DMAP DCU DCU O_Acylisourea->DCU Ester R-COOR' N_Acylpyridinium->Ester + R'-OH

Caption: Steglich Esterification Mechanism.

Key Considerations for 3-[(Methylamino)carbonyl]-5-nitrobenzoic Acid
  • Mild Conditions: The reaction is typically carried out at room temperature, which preserves the integrity of the N-methylamide bond.

  • Byproduct Removal: The urea byproduct (DCU) is often insoluble in common organic solvents and can be removed by filtration. However, some residual urea may require purification by column chromatography.

  • Side Reactions: A potential side reaction is the 1,3-rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which is unreactive towards the alcohol.[9] The use of DMAP helps to minimize this side reaction by rapidly converting the O-acylisourea to the N-acylpyridinium salt.[10]

Detailed Protocol: Synthesis of Methyl 3-[(Methylamino)carbonyl]-5-nitrobenzoate

Materials:

  • 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid

  • Anhydrous Methanol (MeOH)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, dissolve 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid (1.0 eq), methanol (1.1-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in anhydrous DCM.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Carbodiimide Addition: Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled, stirring reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Byproduct Removal: Once the reaction is complete, the precipitated dicyclohexylurea (DCU) is removed by filtration.

  • Work-up: Wash the filtrate with 1 M HCl to remove excess DMAP, followed by saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by column chromatography on silica gel to remove any remaining DCU and other impurities.

ParameterRecommended ConditionRationale
Coupling Agent DCC or DIC (1.1 eq)Activates the carboxylic acid.
Catalyst DMAP (catalytic)Accelerates the reaction and minimizes side reactions.
Solvent Anhydrous DCM or THFAprotic solvent to prevent side reactions with water.
Temperature 0 °C to room temperatureMild conditions to preserve functional groups.

Method 3: The Mitsunobu Reaction - Precision Esterification

The Mitsunobu reaction provides a powerful method for the esterification of carboxylic acids with primary and secondary alcohols under mild, neutral conditions.[11] It is particularly useful when other methods fail or when inversion of stereochemistry at a chiral alcohol is desired. The reaction typically employs a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Mechanistic Rationale

The reaction begins with the formation of a betaine intermediate from the reaction of the phosphine and the azodicarboxylate. This betaine then deprotonates the carboxylic acid to form an ion pair. The alcohol then attacks the activated phosphorus atom, leading to the formation of an alkoxyphosphonium salt. Finally, the carboxylate anion acts as a nucleophile, attacking the carbon atom of the alcohol in an Sₙ2 fashion, displacing the triphenylphosphine oxide and forming the ester.

Mitsunobu_Reaction Carboxylic_Acid R-COOH Alcohol R'-OH PPh3 PPh3 Betaine Betaine Intermediate PPh3->Betaine + DEAD DEAD DEAD Alkoxyphosphonium Alkoxyphosphonium Salt Betaine->Alkoxyphosphonium + R'-OH, + R-COOH Hydrazide DEAD-H2 Betaine->Hydrazide Ester R-COOR' Alkoxyphosphonium->Ester + R-COO- Ph3PO Ph3PO Alkoxyphosphonium->Ph3PO

Caption: Mitsunobu Reaction Mechanism.

Key Considerations for 3-[(Methylamino)carbonyl]-5-nitrobenzoic Acid
  • Mild and Neutral Conditions: The reaction is performed under neutral conditions and at low temperatures, making it highly compatible with the N-methylamide functionality.

  • Substrate Scope: The Mitsunobu reaction is generally reliable for primary and secondary alcohols.

  • Purification: The byproducts, triphenylphosphine oxide and the reduced azodicarboxylate, can sometimes be challenging to remove completely and often necessitate purification by column chromatography.

  • Amide Compatibility: The N-methylamide group is generally not reactive under Mitsunobu conditions, and in some cases, amides themselves can be formed using this reaction.[1]

Detailed Protocol: Synthesis of Methyl 3-[(Methylamino)carbonyl]-5-nitrobenzoate

Materials:

  • 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid

  • Anhydrous Methanol (MeOH)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Syringe for addition of DEAD/DIAD

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, dissolve 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid (1.0 eq), methanol (1.1-1.5 eq), and triphenylphosphine (1.1 eq) in anhydrous THF.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Azodicarboxylate Addition: Add DEAD or DIAD (1.1 eq) dropwise to the cooled, stirring solution. A color change is often observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude residue is typically purified directly by column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and the hydrazide byproduct.

ParameterRecommended ConditionRationale
Phosphine Triphenylphosphine (1.1 eq)Activates the alcohol.
Azodicarboxylate DEAD or DIAD (1.1 eq)Oxidizing agent in the reaction.
Solvent Anhydrous THF or DCMAprotic solvent.
Temperature 0 °C to room temperatureMild conditions.

Comparative Summary and Method Selection

FeatureFischer-Speier EsterificationSteglich EsterificationMitsunobu Reaction
Conditions Harsh (strong acid, heat)Mild (room temperature)Mild (low temperature, neutral)
Reagents Simple, inexpensiveCarbodiimide, DMAPPhosphine, Azodicarboxylate
Byproducts WaterUrea derivativePhosphine oxide, Hydrazide
Purification Simple extraction/recrystallizationFiltration and/or chromatographyChromatography often required
Amide Stability Potential for hydrolysisGenerally stableHighly stable
Best For Large-scale, cost-effective synthesisAcid/base sensitive substratesSensitive substrates, stereochemical inversion

Recommendation:

  • For large-scale and cost-sensitive applications where the potential for minor amide hydrolysis can be tolerated or optimized against, Fischer-Speier Esterification is a viable option.

  • For general laboratory-scale synthesis where functional group tolerance is paramount, Steglich Esterification offers a reliable and high-yielding route.

  • When dealing with particularly sensitive substrates or when other methods have failed, the Mitsunobu Reaction provides a powerful, albeit more expensive, alternative.

Conclusion

The successful esterification of 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid is readily achievable through several well-established synthetic methods. The choice of the optimal protocol depends on the specific requirements of the synthesis, including scale, cost, and the presence of other sensitive functional groups. By understanding the mechanistic underpinnings and practical considerations of each method presented in this guide, researchers can confidently select and execute the most appropriate esterification strategy for their drug discovery and development endeavors.

References

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  • Hernandez, A. R., et al. Synthesis of Imide and Amine Derivatives via Deoxyamination of Alcohols Using N-Haloimides and Triphenylphosphine. PubMed Central.2021 . [Link]

  • But, T. Y., et al. Mitsunobu Reaction Using Basic Amines as Pronucleophiles. ACS Publications.2005 . [Link]

  • Beddoe, R. H. New Directions in the Mitsunobu Reaction. Nottingham ePrints.2020 . [Link]

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Method

Application Notes and Protocols: 3-[(Methylamino)carbonyl]-5-nitrobenzoic Acid in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Introduction: Unlocking the Potential of a Multifunctional Monomer 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Unlocking the Potential of a Multifunctional Monomer

3-[(Methylamino)carbonyl]-5-nitrobenzoic acid is a unique aromatic compound characterized by three distinct functional groups: a carboxylic acid, a secondary amide (specifically, a methylcarbamoyl group), and a nitro group. This trifecta of functionalities makes it a highly promising, yet underexplored, monomer for the synthesis of advanced polymers. The strategic placement of these groups on the benzene ring offers a versatile platform for creating polymers with tailored properties, including enhanced thermal stability, modified solubility, and latent reactivity for post-polymerization modifications.

The presence of the carboxylic acid group allows for its participation in classic condensation polymerization reactions, such as polyesterification and polyamidation. The methylamino-carbonyl and nitro groups, while not directly involved in the primary polymerization reaction, are anticipated to significantly influence the physicochemical properties of the resulting polymer. The nitro group, being strongly electron-withdrawing, can enhance the thermal stability and modify the electronic properties of the polymer backbone.[1][2] Furthermore, it can be chemically reduced to an amine group, providing a reactive site for cross-linking or grafting of other molecules. The methylamino-carbonyl group can influence solubility and intermolecular interactions through hydrogen bonding.

This document provides a comprehensive guide to the potential applications of 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid in polymer synthesis, complete with detailed protocols for its use in the preparation of novel polyamides. The methodologies described herein are grounded in established principles of polymer chemistry and are designed to be both reproducible and adaptable to specific research needs.

Key Physicochemical Properties of the Monomer

A thorough understanding of the monomer's properties is crucial for designing successful polymerization experiments.

PropertyValueSource
CAS Number 1954-97-8CymitQuimica
Molecular Formula C₉H₈N₂O₅CymitQuimica
Molecular Weight 224.17 g/mol PubChem
Appearance Off-white to yellowish crystalline solidInferred from related compounds
Melting Point >300°C (decomposes)Inferred from related compounds
Solubility Sparingly soluble in water; soluble in polar organic solvents like DMSO and DMF.Inferred from related compounds

Table 1: Physicochemical properties of 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid.

Application in Polyamide Synthesis: A Step-Growth Approach

The most direct application of 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid in polymer synthesis is as a di-functional monomer in the formation of aromatic polyamides. In this context, the carboxylic acid group provides one of the necessary functionalities for the condensation reaction. To form a polymer, this monomer must be reacted with a co-monomer containing at least two amine groups (a diamine).

Rationale for Polyamide Synthesis

Aromatic polyamides, often referred to as aramids, are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength. The incorporation of the 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid moiety into a polyamide backbone is expected to yield polymers with a unique combination of properties:

  • High Thermal Stability: The aromatic nature of the monomer contributes to a rigid polymer backbone, a hallmark of thermally stable polymers.

  • Modified Solubility: The presence of the N-methyl amide side group may disrupt chain packing and introduce sites for hydrogen bonding with solvents, potentially improving the solubility of the resulting aramid in organic solvents.

  • Functionalizability: The nitro group serves as a latent functional handle. It can be chemically reduced to an amine group post-polymerization, opening avenues for further modification, such as cross-linking, grafting, or attachment of bioactive molecules.

Proposed Reaction Scheme

The synthesis of a polyamide from 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid and an aromatic diamine can be achieved through a two-step process involving the initial conversion of the carboxylic acid to a more reactive acid chloride, followed by polycondensation with the diamine.

G Monomer 3-[(Methylamino)carbonyl]- 5-nitrobenzoic acid AcidChloride 3-[(Methylamino)carbonyl]- 5-nitrobenzoyl chloride Monomer->AcidChloride SOCl₂ or (COCl)₂ Polyamide Functionalized Polyamide AcidChloride->Polyamide + Diamine - HCl Diamine Aromatic Diamine (e.g., m-phenylenediamine) Diamine->Polyamide

Figure 1: Proposed workflow for polyamide synthesis.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-[(Methylamino)carbonyl]-5-nitrobenzoyl chloride (Monomer Activation)

This protocol is adapted from established procedures for the synthesis of acid chlorides from carboxylic acids.[3]

Materials:

  • 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Round-bottom flask with a reflux condenser and a gas outlet

  • Magnetic stirrer and heating mantle

  • Schlenk line or nitrogen/argon inlet

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), suspend 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid in anhydrous DCM.

  • Catalyst Addition: Add a catalytic amount of anhydrous DMF (1-2 drops) to the suspension with stirring.

  • Acid Chloride Formation: Slowly add an excess of thionyl chloride (or oxalyl chloride) dropwise to the suspension at room temperature. A gas evolution (HCl and SO₂ if using thionyl chloride) will be observed.

  • Reaction Completion: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Isolation of Product: Cool the reaction mixture to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting solid is the crude 3-[(Methylamino)carbonyl]-5-nitrobenzoyl chloride.

  • Purification (Optional): The crude acid chloride can often be used directly in the next step. If necessary, it can be purified by recrystallization from a suitable anhydrous solvent (e.g., hexane/DCM).

Protocol 2: Polyamide Synthesis via Low-Temperature Solution Polycondensation

This protocol is a general method for the synthesis of aromatic polyamides from an acid chloride and a diamine.

Materials:

  • 3-[(Methylamino)carbonyl]-5-nitrobenzoyl chloride (from Protocol 1)

  • Aromatic diamine (e.g., m-phenylenediamine, 4,4'-oxydianiline)

  • Anhydrous N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc)

  • Anhydrous lithium chloride (LiCl) (optional, to improve solubility)

  • Anhydrous pyridine or triethylamine (acid scavenger)

  • Methanol

  • Three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel

Procedure:

  • Diamine Solution: In the three-necked flask under a nitrogen atmosphere, dissolve the aromatic diamine and anhydrous lithium chloride (if used) in anhydrous NMP. Cool the solution to 0-5°C in an ice bath.

  • Acid Chloride Addition: Dissolve the 3-[(Methylamino)carbonyl]-5-nitrobenzoyl chloride in a small amount of anhydrous NMP and add it to the dropping funnel. Add the acid chloride solution dropwise to the stirred diamine solution over a period of 30-60 minutes, maintaining the temperature below 5°C.

  • Polymerization: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for 12-24 hours. The viscosity of the solution will increase as the polymerization proceeds.

  • Polymer Precipitation: Pour the viscous polymer solution into a large excess of methanol with vigorous stirring. The polyamide will precipitate as a fibrous solid.

  • Purification: Collect the polymer by filtration. Wash the polymer thoroughly with methanol and then with hot water to remove any residual solvent and salts.

  • Drying: Dry the purified polymer in a vacuum oven at 80-100°C until a constant weight is achieved.

G cluster_prep Monomer & Solvent Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification Diamine_sol Dissolve Diamine (& LiCl) in NMP Addition Slowly add Acid Chloride solution to Diamine solution (0-5°C) Diamine_sol->Addition AcidChloride_sol Dissolve Acid Chloride in NMP AcidChloride_sol->Addition Stirring Stir at room temperature (12-24h) Addition->Stirring Precipitation Precipitate in Methanol Stirring->Precipitation Filtration Filter the Polymer Precipitation->Filtration Washing Wash with Methanol and Hot Water Filtration->Washing Drying Dry in Vacuum Oven Washing->Drying Final_Polymer Final_Polymer Drying->Final_Polymer Characterization

Figure 2: Experimental workflow for polyamide synthesis.

Post-Polymerization Modification: Reduction of the Nitro Group

A key feature of polymers derived from 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid is the potential for post-synthesis modification via the nitro group. The reduction of the nitro group to an amine creates a new reactive site on the polymer backbone.

Rationale for Nitro Group Reduction

The conversion of the nitro group to a primary amine introduces a nucleophilic site that can be used for:

  • Cross-linking: Reaction with difunctional electrophiles to form a cross-linked network, enhancing mechanical properties and solvent resistance.

  • Grafting: Attachment of other polymer chains to create graft copolymers with unique architectures and properties.

  • Bioconjugation: Immobilization of biomolecules such as peptides, proteins, or drugs, which is of particular interest to drug development professionals.

Protocol for Nitro Group Reduction

Materials:

  • Nitro-functionalized polyamide (from Protocol 2)

  • Hydrazine hydrate

  • Palladium on carbon (Pd/C) catalyst (5-10 wt%)

  • Anhydrous NMP or DMAc

  • Methanol

  • Reaction flask with a reflux condenser and nitrogen inlet

Procedure:

  • Polymer Solution: Dissolve the nitro-functionalized polyamide in anhydrous NMP in the reaction flask under a nitrogen atmosphere.

  • Catalyst Addition: Carefully add the Pd/C catalyst to the polymer solution.

  • Hydrazine Addition: Heat the mixture to 80-100°C. Add hydrazine hydrate dropwise to the reaction mixture. Be cautious as the reaction can be exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by FT-IR spectroscopy for the disappearance of the characteristic nitro group peaks (around 1530 and 1350 cm⁻¹).

  • Catalyst Removal: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the Pd/C catalyst.

  • Polymer Precipitation: Precipitate the amino-functionalized polymer by pouring the filtrate into methanol.

  • Purification and Drying: Collect the polymer by filtration, wash it thoroughly with methanol, and dry it in a vacuum oven.

Characterization of the Synthesized Polymers

Thorough characterization is essential to confirm the structure and properties of the newly synthesized polymers.

TechniquePurposeExpected Observations
FT-IR Spectroscopy To confirm the formation of amide bonds and the presence/absence of functional groups.Appearance of amide C=O stretch (~1650 cm⁻¹) and N-H stretch (~3300 cm⁻¹). Disappearance of the carboxylic acid O-H stretch. For the reduced polymer, disappearance of nitro group peaks (~1530 and 1350 cm⁻¹) and appearance of N-H bending of the primary amine (~1600 cm⁻¹).
¹H NMR Spectroscopy To elucidate the polymer structure and confirm the incorporation of the monomer units.Characteristic aromatic and aliphatic proton signals corresponding to the polymer repeating unit.
Gel Permeation Chromatography (GPC) To determine the molecular weight and molecular weight distribution of the polymer.Provides information on the average chain length and polydispersity of the polymer sample.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the polymer.Determines the decomposition temperature of the polymer.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg) of the polymer.Provides insight into the amorphous or crystalline nature of the polymer.

Table 2: Recommended characterization techniques for the synthesized polymers.

Conclusion and Future Outlook

3-[(Methylamino)carbonyl]-5-nitrobenzoic acid represents a versatile and promising monomer for the development of novel functional polymers. The synthetic protocols provided in this guide offer a solid foundation for researchers to explore its potential in creating high-performance polyamides with tunable properties. The ability to introduce a reactive handle via the nitro group opens up a wide range of possibilities for post-polymerization modification, making these materials attractive for applications in advanced materials, drug delivery, and biotechnology. Further research into the copolymerization of this monomer with other diacids and diamines will undoubtedly lead to a new generation of functional polymers with tailored characteristics.

References

  • Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds. Retrieved January 31, 2026, from [Link]

  • Juárez-Cortijo, L., & Soriano, E. (2015). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 79(4), 485–500. [Link]

  • Park, J. H., Lee, J. H., Kim, J. H., & Lee, Y. M. (2003). Synthesis and characteristics of novel polyamides having pendent N-phenyl imide groups. Journal of Applied Polymer Science, 90(2), 513-519. [Link]

  • Shifrina, Z. B., & Gribova, I. A. (2002). Synthesis and Properties of New Soluble Aromatic Polyamides and Polyimides on the Basis of N,N'-Bis(3-aminobenzoyl)-N,N'-diphenyl-1,4-phenylenediamine. Journal of Polymer Science Part A: Polymer Chemistry, 40(15), 2564-2574. [Link]

  • PubChem. (n.d.). 3-Nitrobenzoic acid. Retrieved January 31, 2026, from [Link]

  • MDPI. (2023, April 29). Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids. Retrieved January 31, 2026, from [Link]

  • ResearchGate. (n.d.). Reactions leading to the formation of polymers used as raw materials in the production of Nomex® and Kevlar® fibers. Retrieved January 31, 2026, from [Link]

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved January 31, 2026, from [Link]

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Application

Derivatization of the Carboxylic Acid Group in 3-Chloro-5-nitrobenzoic Acid: A Detailed Guide for Researchers

Introduction 3-Chloro-5-nitrobenzoic acid is a valuable and versatile building block in the synthesis of a wide range of organic molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its tr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Chloro-5-nitrobenzoic acid is a valuable and versatile building block in the synthesis of a wide range of organic molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its trifunctional nature, featuring a carboxylic acid, a chloro substituent, and a nitro group, provides multiple avenues for chemical modification.[1] The electron-withdrawing properties of the chloro and nitro groups significantly impact the reactivity of the carboxylic acid, making it a key handle for derivatization.[1] This guide provides in-depth application notes and detailed protocols for the primary derivatization strategies of the carboxylic acid group in 3-Chloro-5-nitrobenzoic acid, focusing on esterification, amidation, and conversion to the highly reactive acid chloride intermediate.

Physicochemical Properties of 3-Chloro-5-nitrobenzoic acid

A fundamental understanding of the starting material's properties is crucial for successful derivatization.

PropertyValueReference
CAS Number 34662-36-7[1]
Molecular Formula C₇H₄ClNO₄[1][3]
Molecular Weight 201.56 g/mol [1][3]
Appearance Pale brown solid[1][2]
Melting Point 140-148 °C[1][2]
Purity ≥ 98% (HPLC)[1][2]

Core Derivatization Strategies

The carboxylic acid functionality of 3-Chloro-5-nitrobenzoic acid is the primary site for modifications aimed at altering its physicochemical characteristics, such as solubility, lipophilicity, and metabolic stability. These modifications also pave the way for subsequent coupling reactions. The three principal derivatization pathways are:

  • Esterification: Conversion of the carboxylic acid to an ester.

  • Amidation: Formation of an amide bond with a primary or secondary amine.

  • Acid Chloride Formation: Conversion to a highly reactive acyl chloride intermediate.

Derivatization_Pathways A 3-Chloro-5-nitrobenzoic Acid B Ester A->B  Esterification (Alcohol, Acid Catalyst) C Amide A->C  Amidation (Amine, Coupling Agent) D Acid Chloride A->D  Acid Chloride Formation (Thionyl Chloride)

Caption: Key derivatization pathways for the carboxylic acid group of 3-Chloro-5-nitrobenzoic acid.

I. Esterification: The Fischer-Speier Approach

Fischer-Speier esterification is a classic and cost-effective method for converting carboxylic acids to esters.[1][4] The reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid.[1][4] The reaction is an equilibrium process, and to drive it towards the ester product, an excess of the alcohol is often used as the solvent.[4][5]

Mechanistic Rationale

The Fischer esterification is an acyl substitution reaction.[4] The mechanism involves several key steps:

  • Protonation of the carbonyl oxygen by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.[4]

  • Nucleophilic attack of the alcohol on the activated carbonyl carbon.[4]

  • Proton transfer steps to form a good leaving group (water).[4]

  • Elimination of water and subsequent deprotonation to yield the ester.[4]

Detailed Protocol: Synthesis of Methyl 3-Chloro-5-nitrobenzoate

Fischer_Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Reaction Setup Combine reactants and catalyst B 2. Reflux Heat mixture for 1-3 hours A->B C 3. Quench & Precipitate Pour cooled mixture over ice B->C D 4. Isolate Crude Product Collect precipitate by filtration C->D E 5. Purification Recrystallize from methanol D->E F 6. Characterization Determine mass, yield, and purity (mp, IR, NMR) E->F

Caption: Workflow for the Fischer esterification of 3-Chloro-5-nitrobenzoic acid.

Materials:

  • 3-Chloro-5-nitrobenzoic acid (1.0 eq)

  • Anhydrous methanol (8-10 mL per gram of carboxylic acid)[6]

  • Concentrated sulfuric acid (catalytic amount, e.g., 0.5 mL for every 10 mL of methanol)[6]

  • Crushed ice

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Beaker

  • Suction filtration apparatus (Büchner funnel, filter flask)

  • Recrystallization apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 3-Chloro-5-nitrobenzoic acid, anhydrous methanol, and a catalytic amount of concentrated sulfuric acid.[1][6]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle or oil bath. Maintain the reflux for 1-3 hours.[1][6] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing crushed ice.[1][6]

  • Isolation: Collect the resulting precipitate by suction filtration and wash thoroughly with cold deionized water to remove any residual acid and methanol.[6]

  • Purification: Recrystallize the crude product from a suitable solvent, such as methanol, to obtain the purified methyl 3-chloro-5-nitrobenzoate.[1][6]

  • Drying and Characterization: Dry the purified product under vacuum. Determine the mass and calculate the percentage yield. Characterize the product by determining its melting point and acquiring spectroscopic data (e.g., IR, NMR).[6]

ParameterTypical Value/Condition
Reactant Ratio (Acid:Alcohol) 1 : excess (alcohol as solvent)
Catalyst Concentrated H₂SO₄
Reaction Temperature Reflux temperature of the alcohol
Reaction Time 1-3 hours[1]
Typical Yield > 90% (based on similar nitrobenzoic acids)[1]

II. Amidation: Formation of the Amide Bond

The synthesis of amides from 3-Chloro-5-nitrobenzoic acid necessitates the activation of the carboxylic acid group to facilitate its reaction with a primary or secondary amine.[7] Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are commonly employed as coupling reagents for this transformation.[1][8] These reagents, often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or Oxyma, minimize side reactions and racemization.[8][9]

Rationale for Coupling Reagents

Direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable and requires high temperatures. Coupling reagents activate the carboxylic acid by converting the hydroxyl group into a better leaving group, thereby facilitating nucleophilic attack by the amine under milder conditions.[7] Phosphonium and aminium-based reagents are also highly effective and can offer advantages in specific situations, such as coupling sterically hindered amino acids.[9]

Detailed Protocol: Amide Synthesis using EDC/HOBt

Amidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Reaction Setup Combine acid, amine, HOBt, and solvent B 2. Add Coupling Agent Add EDC portion-wise at 0 °C or RT A->B C 3. Stir Stir at RT for 4-24 hours B->C D 4. Work-up Dilute and wash with acidic, basic, and brine solutions C->D E 5. Dry and Concentrate Dry organic layer and remove solvent D->E F 6. Purification Column chromatography or recrystallization E->F G 7. Characterization Determine mass, yield, and purity F->G

Caption: Workflow for the amidation of 3-Chloro-5-nitrobenzoic acid.

Materials:

  • 3-Chloro-5-nitrobenzoic acid (1.0 eq)

  • Primary or secondary amine (1.0-1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1-1.5 eq)[1]

  • 1-Hydroxybenzotriazole (HOBt) or Oxyma (catalytic to 1.0 eq)[1]

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

  • Weak organic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA)) (optional, 2-3 eq)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Chromatography or recrystallization equipment

Procedure:

  • Reaction Setup: To a solution of 3-Chloro-5-nitrobenzoic acid, the desired amine, and HOBt (or Oxyma) in an anhydrous aprotic solvent, add EDC portion-wise at 0 °C or room temperature. A weak organic base can be added if the amine is used as a salt.[1]

  • Reaction: Stir the mixture at room temperature for 4-24 hours. Monitor the reaction by TLC until the starting carboxylic acid is consumed.[1]

  • Work-up: Dilute the reaction mixture with the organic solvent. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude amide by column chromatography on silica gel or by recrystallization.[1]

  • Characterization: Determine the mass of the purified product and calculate the percentage yield. Characterize the product using appropriate spectroscopic techniques (IR, NMR, MS).

III. Acid Chloride Formation: Gateway to Further Derivatization

The conversion of 3-Chloro-5-nitrobenzoic acid to its corresponding acyl chloride, 3-Chloro-5-nitrobenzoyl chloride, generates a highly reactive intermediate.[1] This acyl chloride can readily undergo nucleophilic acyl substitution with a wide array of nucleophiles, including alcohols, amines, and thiols.[1] Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[1][10]

Mechanistic Insights

The reaction of a carboxylic acid with thionyl chloride proceeds through a chlorosulfite intermediate, which then decomposes to the acid chloride, sulfur dioxide, and hydrogen chloride.[11] The gaseous byproducts conveniently escape the reaction mixture, driving the reaction to completion.

Detailed Protocol: Synthesis of 3-Chloro-5-nitrobenzoyl chloride

Acid_Chloride_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Reaction Setup Combine acid and excess thionyl chloride B 2. Reflux Heat mixture until gas evolution ceases A->B C 3. Remove Excess Reagent Distill off excess thionyl chloride B->C D 4. Purify Product Purify by vacuum distillation (optional) C->D E 5. Characterization Often used directly; can be characterized by IR D->E

Caption: Workflow for the synthesis of 3-Chloro-5-nitrobenzoyl chloride.

Materials:

  • 3-Chloro-5-nitrobenzoic acid

  • Thionyl chloride (SOCl₂) (excess)

  • Dimethylformamide (DMF) (catalytic amount, a few drops) (optional)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Gas trap (to neutralize HCl and SO₂ gases)

  • Heating mantle or oil bath

  • Distillation apparatus (for removal of excess thionyl chloride and optional product purification)

Procedure:

  • Reaction Setup: In a round-bottom flask, place 3-Chloro-5-nitrobenzoic acid and add an excess of thionyl chloride. A few drops of DMF can be added as a catalyst. Equip the flask with a reflux condenser connected to a gas trap.[1]

  • Reaction: Heat the mixture gently under reflux. The reaction is typically complete when the evolution of gas ceases, which usually takes 1-3 hours.[1] For a similar compound, 3-nitrobenzoic acid, a reflux time of 6 hours has been reported.[12]

  • Isolation: Remove the excess thionyl chloride by distillation, often under reduced pressure.[1]

  • Purification: The resulting crude 3-Chloro-5-nitrobenzoyl chloride can be purified by vacuum distillation. However, it is often of sufficient purity to be used directly in the next synthetic step.[1]

  • Characterization: The product is frequently used without extensive characterization. The formation of the acid chloride can be confirmed by IR spectroscopy, observing the characteristic C=O stretch at approximately 1770-1800 cm⁻¹.[1]

Conclusion

The derivatization of the carboxylic acid group of 3-Chloro-5-nitrobenzoic acid is a fundamental and versatile strategy in medicinal and agricultural chemistry. The protocols for esterification, amidation, and acid chloride formation provided herein are robust and adaptable to various scales and downstream applications. A thorough understanding of the underlying reaction mechanisms and careful execution of these procedures will enable researchers to effectively utilize this important synthetic building block in the development of novel and impactful chemical entities.

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  • PubChemLite. (n.d.). 3-chloro-5-nitrobenzoic acid (C7H4ClNO4).
  • J&K Scientific. (n.d.). 3-Chloro-5-nitrobenzoic acid | 34662-36-7.
  • Google Patents. (n.d.). CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid.
  • MDPI. (n.d.).
  • Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated W
  • PrepChem.com. (n.d.). Step A: Preparation of 3-Nitro-4-chloro-5-chlorosulfonylbenzoic acid.
  • Chemistry LibreTexts. (2023, January 23). Conversion of carboxylic acids to acid chlorides.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Amidation of 3-Nitrobenzoic Acid

[1] Department: Chemical Process R&D Subject: Troubleshooting & Optimization Guide for 3-Nitrobenzamide Synthesis Doc ID: TS-3NBA-2024 Status: Active Core Technical Analysis: The Substrate Before initiating any protocol,...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Department: Chemical Process R&D Subject: Troubleshooting & Optimization Guide for 3-Nitrobenzamide Synthesis Doc ID: TS-3NBA-2024 Status: Active

Core Technical Analysis: The Substrate

Before initiating any protocol, you must understand the electronic environment of your substrate. 3-Nitrobenzoic acid (CAS: 121-92-6) is not a standard benzoic acid; the meta-nitro group fundamentally alters its reactivity profile compared to unsubstituted analogs.[1]

The "Nitro Effect" on Amidation
  • Acidity Shift: The nitro group is strongly electron-withdrawing (EWG) via induction (-I) and resonance (-R). This lowers the

    
     of 3-nitrobenzoic acid to 3.47 , compared to 4.20 for benzoic acid.[2]
    
    • Implication: It deprotonates much more easily. If using coupling agents (EDC/HATU), you must ensure your organic base (DIPEA/TEA) concentration is sufficient to keep the carboxylic acid deprotonated for the initial activation attack, yet the amine nucleophile must remain free (unprotonated) to attack the active ester.

  • Carbonyl Electrophilicity: Once activated (e.g., as an acid chloride or O-acylisourea), the carbonyl carbon is more electrophilic than in benzoic acid.

    • Implication: The nucleophilic attack by the amine is generally fast. If your reaction fails, the bottleneck is usually activation or hydrolysis , not the amidation step itself.

Method A: The Acid Chloride Route (Robust/Scale-Up)

Best for: Large-scale synthesis (>5g), anilines, and sterically hindered amines.

Workflow Diagram

AcidChlorideRoute Start 3-Nitrobenzoic Acid Intermed 3-Nitrobenzoyl Chloride (Highly Electrophilic) Start->Intermed Activation (Reflux) Reagent SOCl2 + cat. DMF Reagent->Intermed Product 3-Nitrobenzamide Intermed->Product Nucleophilic Acyl Substitution Amine Amine Nucleophile (+ Base) Amine->Product

Caption: Activation of 3-nitrobenzoic acid via thionyl chloride followed by amidation.

Protocol & Critical Parameters[4][5][6]
  • Activation: Suspend 3-nitrobenzoic acid in dry Toluene or DCM. Add Thionyl Chloride (

    
    , 1.5 eq).
    
  • The Catalyst: Add DMF (1-2 drops) .

    • Why?

      
       alone reacts slowly with electron-deficient acids. DMF forms the Vilsmeier-Haack reagent (chloroiminium ion), which rapidly converts the acid to the acid chloride. Without DMF, you may see unreacted starting material even after reflux.
      
  • Workup: Evaporate excess

    
     (azeotrope with toluene). Dissolve the residue in DCM and add dropwise to the amine/base mixture at 0°C.
    
Troubleshooting Method A
SymptomProbable CauseCorrective Action
Dark/Black Reaction Mixture Thermal decomposition or polymerization of amine.Maintain temperature <5°C during the addition of acid chloride to the amine. The reaction is highly exothermic due to the

activation.
Low Yield / Recovery of Acid Hydrolysis of Acid Chloride.The intermediate is moisture-sensitive.[3] Ensure all glassware is oven-dried. Use a drying tube (

).[4]
Violent Gas Evolution Runaway Vilsmeier formation.Add DMF before heating. Heat gradually.

Method B: Coupling Agents (Discovery/Small Scale)

Best for: Acid-sensitive substrates, complex amines, or parallel synthesis.

Reagent Selection Matrix
ReagentSuitability for 3-NO2-Benzoic AcidNotes
HATU High Best for difficult couplings. The

group makes the carboxylate less nucleophilic toward HATU, so reaction times may need extension compared to standard acids.
EDC/HOBt Medium Good for primary amines. Ease of workup (water-soluble urea).
DCC Low Avoid. The urea byproduct (DCU) is difficult to separate from 3-nitrobenzamide, which also tends to precipitate.
Protocol (HATU Optimized)
  • Dissolve 3-nitrobenzoic acid (1.0 eq) in anhydrous DMF.

  • Add DIPEA (2.0 - 3.0 eq) . Crucial: Check pH > 8.

  • Add HATU (1.1 eq).[5] Stir for 15 mins to form the activated ester.

    • Visual Check: Solution often turns yellow/orange.

  • Add Amine (1.1 eq). Stir 2-16h.

Troubleshooting Method B
SymptomProbable CauseCorrective Action
Precipitate forms immediately Salt formation between Amine and Acid.Ensure you pre-activated the acid with HATU/Base before adding the amine.
Product contaminated with SM Incomplete activation.The electron-withdrawing

reduces the nucleophilicity of the carboxylate oxygen. Increase activation time to 30-45 mins before adding amine.
Racemization (if chiral amine) Over-activation.Use EDC/HOBt instead of HATU. Maintain 0°C.

Purification & Isolation Strategy

Because 3-nitrobenzamide derivatives often crystallize well, chromatography is not always necessary.

The "Acid-Base Wash" Protocol

Since the product is neutral, but the starting material (3-nitrobenzoic acid) is acidic (


 3.47) and the amine is basic, a liquid-liquid extraction is highly effective.
  • Dilute: Dilute reaction mixture with EtOAc (ethyl acetate).

  • Acid Wash: Wash with 1N HCl (Removes unreacted amine and DIPEA).

  • Base Wash: Wash with Sat.

    
     or 1N NaOH .
    
    • Technical Insight: This is the most critical step. 3-Nitrobenzoic acid is much more acidic than phenol or other weak acids. It will readily partition into the aqueous basic layer.

    • Warning: If your product contains a phenol or sulfonamide, avoid NaOH; stick to mild bicarbonate.

  • Brine/Dry: Wash with brine, dry over

    
    .
    
Solubility Decision Tree

Purification Step1 Crude Reaction Mixture Check Is Product Water Soluble? Step1->Check Yes Lyophilization or Reverse Phase (C18) Check->Yes Yes No Liquid-Liquid Extraction (EtOAc / Water) Check->No No Wash Wash 3x with Sat. NaHCO3 (Removes 3-Nitrobenzoic Acid) No->Wash Final Recrystallize from EtOH or MeOH Wash->Final

Caption: Purification logic flow for removing unreacted 3-nitrobenzoic acid.

Frequently Asked Questions (FAQs)

Q: Can I use CDI (Carbonyldiimidazole) for this reaction? A: Yes, but with caution. CDI generates


 gas. Because 3-nitrobenzoic acid is a strong acid, the initial protonation of imidazole is fast. However, the resulting acyl-imidazole intermediate is highly reactive. If your amine is weak (e.g., an aniline), CDI is an excellent choice as it drives the reaction forward. Ensure anhydrous conditions, as the acyl-imidazole hydrolyzes instantly in wet solvents.

Q: My product is turning pink/red on the bench. Is it decomposing? A: Likely yes. Nitro-aromatics can be light-sensitive, forming nitroso intermediates or azo-dimers upon photoreduction. Store the solid in amber vials or foil-wrapped containers.

Q: I see a new spot on TLC that isn't product or starting material. A: If using the Acid Chloride method, check for the anhydride . If you used insufficient amine or excess acid chloride, two molecules of 3-nitrobenzoyl chloride can hydrolyze and couple to form 3-nitrobenzoic anhydride. This will appear less polar than the acid but more polar than the amide.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard protocols for acid chloride formation).

  • Montalbetti, C. A. G. N.; Falque, V. Amide bond formation and peptide coupling. Tetrahedron2005 , 61, 10827–10852. (Review of coupling agents including HATU/EDC).

  • Organic Syntheses. m-Nitrobenzazide (via m-Nitrobenzoyl chloride). Org.[1][3][4][6] Synth.1953 , 33, 53. (Detailed procedure for activating 3-nitrobenzoic acid).

  • PubChem. 3-Nitrobenzoic acid Compound Summary. (pKa and physical property data).

Sources

Optimization

Technical Support Center: HPLC Separation of 3-[(Methylamino)carbonyl]-5-nitrobenzoic Acid Isomers

Status: Online Operator: Senior Application Scientist Case ID: NITRO-BENZ-ISO-001 Executive Summary & Chemical Context User: "I cannot separate 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid from its positional isomers. M...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Case ID: NITRO-BENZ-ISO-001

Executive Summary & Chemical Context

User: "I cannot separate 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid from its positional isomers. My peaks are tailing and resolution is poor on my standard C18 column."

Scientist Analysis: The target molecule is a 3,5-disubstituted benzoic acid . This presents a "Perfect Storm" of chromatographic challenges:

  • The Acidic Moiety (-COOH): With a pKa ~3.0–3.5, it exists in equilibrium between neutral and ionized states at standard pH (4–5), causing peak broadening.

  • The Amide Group (-CONHMe): This group can hydrogen bond with residual silanols on the silica surface, leading to severe tailing.

  • The Nitro Group (-NO₂): This is your "handle" for separation. It is strongly electron-withdrawing. Positional isomers (e.g., 2-nitro vs. 4-nitro variants) have different dipole moments and electron densities, but their hydrophobicity is nearly identical. Standard C18 columns interact primarily via hydrophobicity, making them blind to these subtle electronic differences.

Core Protocol: The "Gold Standard" Method

Do not start with a generic gradient. Use this optimized starting point designed specifically for nitro-aromatic acids.

Recommended System Configuration
ParameterRecommendationTechnical Rationale
Stationary Phase Phenyl-Hexyl (or Biphenyl)Crucial: Exploits

interactions with the nitro-aromatic ring. C18 is often insufficient for positional isomers.
Mobile Phase A 10 mM Ammonium Formate (pH 3.0)Buffering at pH 3.0 keeps the carboxylic acid protonated (neutral) for retention and suppresses silanol ionization.
Mobile Phase B Methanol (NOT Acetonitrile)Expert Insight: Acetonitrile has its own

electrons that compete with the stationary phase. Methanol allows the analyte's

system to interact fully with the Phenyl column.
Temperature 35°CSlightly elevated temperature reduces viscosity (methanol pressure) and improves mass transfer for the amide group.
Detection UV @ 254 nmNitro groups have strong absorbance here.
Standard Gradient Profile

Flow Rate: 1.0 mL/min (for 4.6mm ID column)

Time (min)% Mobile Phase B (MeOH)Event
0.05%Initial Hold (Focusing)
2.05%End Loading
15.060%Linear Gradient
18.095%Wash Impurities
20.095%Hold
20.15%Re-equilibration

Troubleshooting Guide (Q&A Format)

Issue 1: "My isomers are co-eluting as a single broad peak."

Diagnosis: Lack of Selectivity (


).
Your column cannot distinguish the slight electronic differences between the isomers (e.g., ortho- vs meta- substitution).

Corrective Action:

  • Switch Column Chemistry: If you are using C18, stop. Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column. The PFP phase is particularly good if you have halogenated impurities or need to separate based on strong dipole differences.

  • Solvent Swap: If you are using Acetonitrile, switch to Methanol .

    • Mechanism:[1][2][3][4][5] Methanol is a "protic" solvent that does not interfere with

      
       stacking. Acetonitrile is a "dipolar aprotic" solvent with a triple bond that blocks the interaction between your nitro-aromatic analyte and the phenyl stationary phase.
      
Issue 2: "The peaks look like 'shark fins' (severe tailing)."

Diagnosis: Silanol Interaction.[3][6][7] The amide nitrogen in your molecule is interacting with acidic silanols on the silica surface.[3] This is exacerbated if the carboxylic acid is partially ionized.

Corrective Action:

  • Lower the pH: Ensure your aqueous mobile phase is pH 2.5 – 3.0 .

    • Why? This protonates the silanols (Si-O⁻

      
       Si-OH), making them neutral and preventing them from grabbing the amide.
      
  • Increase Ionic Strength: If using 0.1% Formic Acid, switch to 20 mM Phosphate Buffer (pH 2.5) .

    • Why? The salt cations (Na⁺/K⁺) effectively "mask" the silanols, blocking the analyte from interacting with them. Note: Phosphate is non-volatile; do not use with Mass Spectrometry.

Issue 3: "My retention times are drifting run-to-run."

Diagnosis: pH Equilibrium Failure. You are likely operating near the pKa of the molecule (approx 3.5). Small changes in temperature or organic composition shift the pKa, causing the molecule to flip between ionized (fast) and neutral (slow).

Corrective Action:

  • Buffer Capacity: Do not rely on simple acid additives (like 0.1% TFA) for robust isomer separation. Use a true buffer (Ammonium Formate or Phosphate) to lock the pH.

  • Thermostat: Ensure column oven is stable

    
    .
    

Visualizing the Logic

Workflow: Method Development Strategy

MethodDev Start START: 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid Separation Request CheckpH Step 1: pH Control Is Mobile Phase pH < 3.0? Start->CheckpH AdjustpH Action: Adjust pH to 2.5 - 3.0 (Suppress Ionization) CheckpH->AdjustpH No CheckCol Step 2: Column Selection Are you using C18? CheckpH->CheckCol Yes AdjustpH->CheckCol SwitchCol Action: Switch to Phenyl-Hexyl (Target Pi-Pi Interactions) CheckCol->SwitchCol Yes (C18) CheckRes Step 3: Check Resolution Are Isomers Separated? CheckCol->CheckRes No (Already Phenyl) SwitchCol->CheckRes SolventSwap Action: Swap ACN for Methanol (Enhance Selectivity) CheckRes->SolventSwap No (Co-elution) CheckTail Step 4: Check Peak Shape Tailing Factor > 1.5? CheckRes->CheckTail Yes SolventSwap->CheckTail BufferUp Action: Increase Ionic Strength (Use 20mM Phosphate/Formate) CheckTail->BufferUp Yes Final OPTIMIZED METHOD (Phenyl-Hexyl + MeOH + Low pH Buffer) CheckTail->Final No BufferUp->Final

Caption: Decision matrix for optimizing nitro-aromatic isomer separation, prioritizing pH control and stationary phase selectivity.

Workflow: Troubleshooting Peak Issues

Troubleshooting Problem PROBLEM DETECTED Type1 Co-Elution / Poor Resolution Problem->Type1 Type2 Peak Tailing / Asymmetry Problem->Type2 Sol1 Cause: Insufficient Selectivity Fix: Switch to Methanol/Phenyl-Hexyl Type1->Sol1 Sol2 Cause: Silanol Interaction Fix: Add 20mM Buffer / Lower pH Type2->Sol2

Caption: Quick-reference diagnostic tree for common HPLC failures with amide-functionalized acids.

References

  • PubChem. (2025).[8] 3-Nitrobenzoic acid Compound Summary. National Center for Biotechnology Information. [Link]

  • Agilent Technologies. (2012). Optimizing the Separation of Nitro-aromatics Using a Phenyl-Hexyl Column. Application Note 5991-1194EN.[9] [Link]

  • Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC: Tailing Factors. [Link]

  • McCalley, D. V. (2023).[7] Understanding and Managing Peak Shape for Basic and Acidic Solutes in Reversed-Phase HPLC. Chemical Communications.[7] [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 3-[(Methylamino)carbonyl]-5-nitrobenzoic Acid

Introduction Welcome to the Technical Support Center. This guide addresses the specific physicochemical challenges associated with 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid .

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the specific physicochemical challenges associated with 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid . As a Senior Application Scientist, I have compiled these protocols to help you navigate the unique stability profile of this molecule, which is dominated by the electron-withdrawing nature of the nitro group and the pH-sensitivity of the carboxylic acid moiety.

This compound is chemically distinct due to the simultaneous presence of a labile amide bond (activated by the nitro group) and an ionizable carboxylic acid . Most experimental failures stem from ignoring the interplay between these two functional groups.

Part 1: Core Degradation Pathways (The Science of Instability)

To troubleshoot effectively, you must understand the mechanism of failure. The 5-nitro group exerts a strong electron-withdrawing inductive effect (-I) and resonance effect (-R) on the benzene ring. This reduces electron density at the amide carbonyl carbon, making it significantly more electrophilic and susceptible to nucleophilic attack (hydrolysis) than a standard benzamide.

Diagram 1: Hydrolytic Degradation Pathway

The following diagram illustrates the primary degradation route (amide hydrolysis) and a secondary issue often seen in methanolic solutions (esterification).

DegradationPathway Parent Target Molecule 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid (Soluble in Neutral/Basic pH) Hydrolysis Hydrolysis Product 5-Nitroisophthalic Acid (Major Impurity) Parent->Hydrolysis  Base Catalysis (pH > 9)  or Strong Acid/Heat Methylamine Byproduct Methylamine (Volatile/Lost) Parent->Methylamine Ester Solvent Artifact Methyl Ester Derivative (If stored in MeOH/Acid) Parent->Ester  MeOH + H+ (Catalytic)

Caption: Figure 1. The primary failure mode is the hydrolysis of the amide bond to 5-nitroisophthalic acid, accelerated by high pH and the electron-withdrawing nitro group.

Part 2: Troubleshooting Guides & FAQs

Ticket #101: "My sample precipitated in the HPLC autosampler."

Diagnosis: pH-Dependent Solubility Crash. Root Cause: The pKa of the benzoic acid moiety is approximately 3.13 [1]. In standard unbuffered aqueous solvents or highly acidic mobile phases (pH < 3), the molecule exists in its protonated, neutral form, which has poor water solubility.

Corrective Action:

  • Diluent Selection: Do not dissolve the pure solid in 100% water or 0.1% TFA water.

  • Protocol: Dissolve the sample initially in a minimal volume of DMSO or Methanol (co-solvent), then dilute with a buffered solution at pH 6.0–7.0 (e.g., 10 mM Ammonium Acetate).

  • Verification: Ensure your final sample pH is > 4.0 to maintain the ionized carboxylate form (

    
    ), which is water-soluble.
    
Ticket #102: "I see a growing impurity peak at RRT ~0.85."

Diagnosis: Amide Hydrolysis (Formation of 5-Nitroisophthalic Acid). Root Cause: The sample was likely exposed to basic conditions (pH > 9) or excessive heat. The nitro group activates the amide bond, making it 10–100x more labile than benzamide [2].

Troubleshooting Steps:

  • Check pH: Measure the pH of your sample buffer. If pH > 8.0, the amide is hydrolyzing.

  • Check Temperature: Was the sample left in a heated autosampler or sonicated for too long? (Keep sonication < 5 mins).

  • Confirmation: Inject a standard of 5-nitroisophthalic acid . If the retention times match, hydrolysis has occurred.

Ticket #103: "My LC-MS shows a mass +14 Da higher than expected."

Diagnosis: Methyl Esterification Artifact. Root Cause: You dissolved the sample in Methanol and let it sit in an acidic environment (e.g., 0.1% Formic Acid). The carboxylic acid group underwent Fischer esterification with the solvent.

Corrective Action:

  • Switch Solvents: Use Acetonitrile (ACN) instead of Methanol for sample preparation.

  • Minimize Time: If Methanol is required for solubility, analyze immediately. Do not store methanolic solutions overnight.

Part 3: Validated Analytical Protocols

Protocol A: Stability-Indicating HPLC Method

Use this method to separate the parent amide from the hydrolysis impurity (5-nitroisophthalic acid).

ParameterCondition
Column C18 (e.g., Waters Symmetry or Agilent Zorbax), 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid or Formic Acid in Water (pH ~2.5)
Mobile Phase B Acetonitrile (ACN)
Gradient 0-5 min: 5% B (Hold) 5-20 min: 5% → 60% B 20-25 min: 60% → 90% B
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic ring) or 220 nm (Amide)
Temperature 25°C (Do not heat column >40°C to prevent on-column hydrolysis)

Why this works: The acidic mobile phase suppresses the ionization of the carboxylic acid (keeping it neutral/hydrophobic), allowing it to retain on the C18 column. The gradient separates the more polar hydrolysis product (dicarboxylic acid) from the parent amide [3].

Protocol B: Storage & Handling
  • Solid State: Store at 2–8°C , protected from light. The nitro group is photosensitive; prolonged exposure to ambient light can cause gradual darkening (photoreduction).

  • Solution State: Stable for 24 hours at 4°C in pH 6.0 buffer. Unstable in 0.1 M NaOH (rapid hydrolysis).

Part 4: Decision Logic for Troubleshooting

Use this flow chart to quickly identify the source of your experimental issue.

TroubleshootingTree Start Problem Observed Precipitation Precipitation / Cloudiness Start->Precipitation NewPeaks New Impurity Peaks Start->NewPeaks CheckPH Check Solvent pH Precipitation->CheckPH CheckSolvent Check Solvent Type NewPeaks->CheckSolvent Acidic Is pH < 4? CheckPH->Acidic Methanol Is Solvent Methanol? CheckSolvent->Methanol FixSolubility Action: Increase pH to 6-7 or add DMSO Acidic->FixSolubility Yes (Protonated Acid Insoluble) FixHydrolysis Action: Reduce pH to < 8 (Stop Base Hydrolysis) Methanol->FixHydrolysis No (Likely Hydrolysis) FixEster Action: Switch to ACN (Stop Esterification) Methanol->FixEster Yes (Ester Artifact)

Caption: Figure 2.[1] Logic flow for diagnosing solubility vs. stability issues. Note that low pH causes precipitation, while high pH causes degradation.

References

  • ChemicalBook & PubChem Data. (2025). Physicochemical properties of 5-nitroisophthalic acid derivatives. Retrieved from and .

  • Google Patents. (2013). CN101318910A: Method for preparing iothalamic acid. (Describes the hydrolysis sensitivity of the 5-nitroisophthalic acid monomethyl ester intermediate). Retrieved from .

  • National Institutes of Health (NIH). (2012). HPLC Methods for Nitro-aromatic Amides.[1] (General protocols for separating nitro-benzoic acid derivatives). Retrieved from .

  • CymitQuimica. (2025).[2][3][4] Product Data Sheet: 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid. Retrieved from .

Sources

Optimization

scaling up the synthesis of 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid

The following guide serves as a specialized Technical Support Center for the scale-up synthesis of 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid (CAS: 1954-97-8), also known as N-methyl-5-nitroisophthalamic acid . This c...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for the scale-up synthesis of 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid (CAS: 1954-97-8), also known as N-methyl-5-nitroisophthalamic acid .

This content is designed for process chemists and engineers transitioning from gram-scale optimization to kilogram-scale pilot production.[1][2]

[1][2]

Process Overview & Route Selection

Current Status: Validated for Pilot Scale Primary Route: Aminolysis of Monomethyl 5-nitroisophthalate Critical Hazard: Exothermic aminolysis; Nitro-aromatic thermal instability.[1][2]

Why this Route?

While direct amidation of 5-nitroisophthalic acid is possible, it often leads to poor selectivity (formation of diamides) or requires expensive coupling agents (HATU/CDI) unsuitable for kilo-scale.[1][2] The Monomethyl Ester Route is the industry standard for scale-up because it utilizes the differential reactivity between the ester and the carboxylic acid (protected as a salt during reaction), ensuring high regioselectivity for the mono-amide.

Synthesis Workflow Diagram

The following logic flow details the critical path and decision points for the synthesis.

SynthesisWorkflow Start Dimethyl 5-nitroisophthalate Step1 Step 1: Controlled Hydrolysis (NaOH/MeOH, 1 eq) Start->Step1 Imp2 Impurity B: N,N'-Dimethyl-5-nitroisophthalamide (From Diester) Start->Imp2 Incomplete Hydrolysis carried fwd Interm Intermediate: Monomethyl 5-nitroisophthalate Step1->Interm Optimal Control Imp1 Impurity A: 5-Nitroisophthalic acid (Over-hydrolysis) Step1->Imp1 Excess Base/Time Step2 Step 2: Aminolysis (35% aq. Methylamine, Excess) Interm->Step2 Workup Workup: Evaporation & Acidification (pH < 2) Step2->Workup Product Target: 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid Workup->Product

Caption: Critical Process Flow for CAS 1954-97-8, highlighting impurity origins at each stage.

Experimental Protocol & Data (Scale-Up Baseline)

The following protocol is calibrated for a 1.0 kg scale batch.

Step 1: Preparation of Monomethyl 5-nitroisophthalate

Objective: Selectively hydrolyze one ester group.[1][2]

ParameterSpecificationRationale
Starting Material Dimethyl 5-nitroisophthalateHigh purity (>98%) required to prevent diamide downstream.[1][2]
Solvent Methanol (10 vol)Ensures homogeneity; essential for transesterification/hydrolysis balance.
Reagent NaOH (0.95 - 1.0 eq)CRITICAL: Do not exceed 1.0 eq. Use limiting base to prevent di-acid formation.[1][2]
Temperature Reflux (65°C)Required for solubility; monitor closely.[2]
Reaction Time 1-2 HoursMonitor by TLC/HPLC. Stop immediately upon disappearance of diester.[2]
Step 2: Aminolysis to Target (Amidation)

Objective: Convert methyl ester to methyl amide while retaining the carboxylic acid.

  • Charge: Place Monomethyl 5-nitroisophthalate (Intermediate) into the reactor.

  • Solvent/Reagent: Add 35-40% Aqueous Methylamine (5-10 equivalents).

    • Note: The carboxylic acid will instantly form the methylammonium salt (exothermic).

  • Reaction: Stir at 20-30°C .

    • Observation: The solution will turn from orange to deep blood red . This is normal (formation of charge-transfer complexes typical of nitro-aromatics in base).[1][2]

  • Duration: 4–12 hours. Monitor disappearance of ester by HPLC.

  • Workup:

    • Vacuum Strip: Remove excess methylamine and methanol/water to a thick residue.[2] Caution: Methylamine gas must be scrubbed.[1]

    • Dissolution: Redissolve residue in water (minimum volume).[2]

    • Precipitation: Slowly add Concentrated HCl to pH 1–2.[2]

    • Filtration: Collect the pale yellow/orange precipitate.

    • Wash: Wash with cold water to remove inorganic salts.[2]

Troubleshooting Guide

Module A: Impurity Management

Issue: High levels of 5-Nitroisophthalic Acid (Di-acid) in final product.

  • Root Cause: Over-hydrolysis in Step 1 or hydrolysis of the amide in Step 2 (rare).[2]

  • Diagnostic: HPLC peak at RRT ~0.8 (more polar).

  • Fix:

    • In Step 1, reduce NaOH stoichiometry to 0.95 eq.

    • Recycle the unreacted dimethyl ester rather than pushing for 100% conversion.

    • Purification: The Di-acid is more water-soluble than the target.[1][2] Reslurry the final wet cake in water at 50°C and filter hot.

Issue: Presence of Diamide (N,N'-dimethyl-5-nitroisophthalamide).[1][2]

  • Root Cause: Incomplete hydrolysis in Step 1 carried over unreacted Dimethyl ester to Step 2.[2]

  • Fix:

    • Ensure Step 1 completion.[1][2]

    • Purification: The Diamide is highly insoluble in most solvents. Filter the alkaline reaction mixture in Step 2 before acidification. The diamide will remain solid (or precipitate), while the target product is soluble as a salt.

Module B: Physical Properties & Handling

Issue: Product is sticky/gummy upon acidification.

  • Root Cause: Occlusion of organic impurities or rapid precipitation trapping solvent.

  • Fix:

    • Digestion: Heat the acidified slurry to 60-70°C for 1 hour (Ostwald ripening) and allow to cool slowly. This transforms amorphous gum into filterable crystals.[1][2]

    • Seeding: Use seed crystals from a previous pure batch during acidification.[2]

Module C: Reaction Anomalies

Question: "The reaction mixture turned dark red/black. Is it decomposing?"

  • Answer: Likely not.[1][2] Nitro-aromatic rings are electron-deficient and form deeply colored Meisenheimer complexes with amines.[1][2] This color usually disappears upon acidification, yielding a yellow/cream product.[2]

    • Warning: If the temperature spiked >50°C during amine addition, check for degradation.

Safety & Engineering Controls (Critical)

Thermal Hazards

Nitro compounds possess high decomposition energy.[2]

  • DSC Data: Run a Differential Scanning Calorimetry (DSC) on the reaction mass before scaling >1 kg. Look for onset of decomposition < 200°C.[2]

  • Control: Maintain Step 2 temperature < 40°C. The aminolysis is exothermic.

Methylamine Handling
  • State: Methylamine is a gas at STP; used here as an aqueous solution.[2]

  • Venting: Off-gassing will occur during heating or vacuum stripping.[1][2]

  • Scrubbing: Exhaust must be routed to a water/acid scrubber.[2] Do not vent directly to atmosphere.[2]

Frequently Asked Questions (FAQs)

Q: Can I use methylamine in methanol/ethanol instead of water? A: Yes, but aqueous methylamine is preferred. Water helps solubilize the ionic intermediate (ammonium salt of the acid). Alcoholic solvents may precipitate the intermediate prematurely, slowing the reaction.

Q: What is the expected yield? A:

  • Step 1 (Hydrolysis): 75–80%[2]

  • Step 2 (Amidation): 85–95%[1][2]

  • Overall: ~65–70% is a good target for a robust process.

Q: How do I remove the color? The final product is slightly orange. A: The pure compound is pale yellow/cream. Orange color suggests trace azo/azoxy impurities (reduction by-products) or residual Meisenheimer complexes.[1][2]

  • Polish: Dissolve in dilute ammonia (pH 8-9), treat with activated carbon (5% w/w), filter, and re-acidify.

References

  • Primary Synthesis Protocol

    • Title: Preparation of N-Methyl-5-Nitroisophthalamic Acid (Example 2).[1][2][3]

    • Source: U.S. Patent 3,145,197 (1964).[2]

    • URL
  • Scale-Up of Amidation

    • Title: Large-Scale Amidations in Process Chemistry: Practical Consider
    • Source: Organic Process Research & Development (2022).[2][4]

    • URL:[Link][2]

  • Impurity Characterization

    • Title: Synthesis and characterization of critical process related impurities (Nitro-aromatics).[1][2]

    • Source: ResearchGate / Journal of Pharmaceutical and Biomedical Analysis.[2]

    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Reactions of 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid. This guide provides in-depth, field-proven insights into...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid. This guide provides in-depth, field-proven insights into catalyst selection for the key chemical transformations of this versatile molecule. The content is structured in a question-and-answer format to directly address common challenges and troubleshooting scenarios encountered during experimentation.

Section 1: Selective Reduction of the Nitro Group

The conversion of the nitro group to an amine is a pivotal step, transforming the electronic properties of the molecule and providing a handle for further functionalization. However, achieving high yield and selectivity requires careful catalyst selection and process optimization.

FAQ 1.1: What are the primary catalyst recommendations for reducing the nitro group to an amine?

The most robust and widely used method for this transformation is catalytic hydrogenation. The choice of catalyst depends on the desired reaction conditions (pressure, temperature) and sensitivity of other functional groups.

  • Palladium on Carbon (Pd/C): This is the workhorse catalyst for nitro group reduction.[1] It is highly efficient and typically provides clean conversion to the corresponding aniline under hydrogen pressure. It is generally chemoselective, leaving the amide and carboxylic acid groups intact under standard conditions.[2]

  • Raney Nickel (Raney-Ni): An effective alternative to Pd/C, Raney-Ni is also used for catalytic hydrogenation.[1][3] It can be particularly useful if dehalogenation is a concern on similar substrates, though this is not relevant for the parent molecule.[1]

  • Platinum(IV) Oxide (PtO₂, Adams' catalyst): This is another effective hydrogenation catalyst that is reduced in situ to platinum metal. It is highly active and can be used for the reduction of nitroarenes.

For non-hydrogenation methods, especially when avoiding high pressure is necessary:

  • Metal/Acid Systems: Reagents like iron in acidic media (e.g., Fe/AcOH) or tin(II) chloride (SnCl₂) provide mild and effective reduction of nitro groups.[1][4] These methods are tolerant of many other functional groups.

  • Transfer Hydrogenation: This method uses a hydrogen donor molecule (like formic acid or hydrazine) in the presence of a catalyst (often Pd/C). It avoids the need for high-pressure hydrogen gas, making it a convenient laboratory-scale option.[5]

Troubleshooting Guide 1.2: My catalytic hydrogenation with Pd/C is stalling or incomplete. What are the likely causes?

This is a common issue that can often be traced back to catalyst deactivation or poisoning.

  • Catalyst Poisoning: This is the most frequent culprit.

    • Sulfur Impurities: If the starting material was synthesized using sulfur-containing reagents (e.g., thionyl chloride for acid activation), trace amounts of sulfur can strongly poison palladium catalysts.[6] Pre-treatment of the starting material may be necessary.

    • Lewis Bases: The product amine itself, or other nitrogen-containing heterocycles, can act as Lewis bases and coordinate to the palladium surface, inhibiting its activity.[7] While the product is intended, impurities from other steps could be an issue.

  • Poor Mass Transfer: Hydrogen gas must effectively reach the catalyst surface. Ensure vigorous stirring or agitation to keep the catalyst suspended and facilitate gas-liquid-solid phase interaction.

  • Incorrect Solvent Choice: The solvent must fully dissolve the starting material. Common choices include ethanol, methanol, ethyl acetate, or acetic acid.

  • Catalyst Quality/Activity: Ensure the catalyst is fresh and has been stored properly. Aged or improperly handled Pd/C can lose significant activity. Consider using a higher catalyst loading (e.g., increase from 5 mol% to 10 mol%) if the reaction is sluggish.

Experimental Protocol: Standard Catalytic Hydrogenation of 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid

  • Setup: To a hydrogenation vessel (e.g., a Parr shaker apparatus), add 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid (1.0 eq).

  • Catalyst Addition: Add 10% Palladium on Carbon (5-10 wt% of the substrate). The catalyst should be handled carefully in an inert atmosphere if dry.

  • Solvent: Add a suitable solvent (e.g., methanol or ethanol) to dissolve the substrate completely.

  • Inerting: Seal the vessel and purge it several times with an inert gas (nitrogen or argon) to remove all oxygen.

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-100 psi).

  • Reaction: Begin vigorous agitation and heat if necessary (often room temperature is sufficient). Monitor the reaction progress by observing hydrogen uptake or by analytical methods like TLC or LC-MS.

  • Workup: Once the reaction is complete, carefully depressurize the vessel and purge again with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude 3-amino-5-[(methylamino)carbonyl]benzoic acid. Further purification can be achieved by recrystallization.

Catalyst Selection Workflow for Nitro Group Reduction

This diagram outlines the decision-making process for selecting the appropriate reduction method.

Caption: Decision workflow for nitro group reduction.

Section 2: Reactions at the Carboxylic Acid and Amide Groups

While the nitro group is often the primary site for transformation, the carboxylic acid and amide moieties also offer synthetic handles.

FAQ 2.1: I need to form a new amide at the carboxylic acid position. What is the best approach?

Directly forming an amide from a carboxylic acid and an amine requires the removal of water and is generally inefficient without an activating agent or catalyst.[8]

  • Activation with Coupling Reagents: The most common laboratory method is to use a stoichiometric coupling agent. Popular choices include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide), often with additives like HOBt (Hydroxybenzotriazole). These are not catalytic but are the standard for this transformation.[8]

  • Conversion to Acid Chloride: A more reactive intermediate is the acid chloride, which can be formed using thionyl chloride (SOCl₂) or oxalyl chloride.[9] This highly electrophilic species will readily react with an amine. Caution: This method can be harsh, and residual reagents from this step, particularly sulfur from thionyl chloride, are known poisons for hydrogenation catalysts like Pd/C used in subsequent steps.[6]

FAQ 2.2: Is it possible to selectively hydrolyze the N-methyl amide bond?

Yes, but it requires forcing conditions. Amide bonds are very stable.[10] Hydrolysis is typically achieved by heating in the presence of a strong acid (e.g., aqueous HCl) or a strong base (e.g., aqueous NaOH).[11][12] These conditions will also ensure the carboxylic acid is in its salt form (carboxylate with base, or protonated with acid). This reaction is not catalytic in the sense of using a transition metal.

Section 3: Palladium-Catalyzed Cross-Coupling Reactions

To engage the aromatic ring in cross-coupling, it must first be functionalized with a suitable leaving group, or in more advanced methods, the nitro group itself can be used.

FAQ 3.1: Can I use this molecule in a Suzuki-Miyaura coupling?

Not directly. The standard Suzuki-Miyaura coupling requires an aryl halide (Br, I) or triflate as a coupling partner for the boronic acid.[13] Therefore, you would first need to replace either the carboxylic acid or the nitro group with such a leaving group.

A more advanced and less common strategy involves denitrative coupling , where the nitro group itself is replaced in a palladium-catalyzed reaction. This requires specific catalysts, such as a palladium source with specialized phosphine ligands like BrettPhos, and proceeds via an oxidative addition to the Ar–NO₂ bond.[14]

Troubleshooting Guide 3.2: My Suzuki coupling of the corresponding aryl bromide is failing. What should I check?

Assuming you have successfully converted the starting material to an aryl bromide, failure in the Suzuki coupling step often points to issues with the catalytic system.

  • Inappropriate Catalyst/Ligand: The electron-withdrawing nature of the nitro and carbonyl groups makes the aryl halide electron-poor. While this can facilitate oxidative addition, the overall catalytic cycle can be sensitive.

    • Catalyst Choice: Robust, pre-formed catalysts like Pd(dppf)Cl₂ are often a good starting point for challenging substrates.[15]

    • Ligand Choice: For electron-deficient substrates, electron-rich and bulky phosphine ligands (e.g., SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands can significantly improve reaction outcomes.[13][16]

  • Base and Solvent Incompatibility: The choice of base is critical. A base that is too weak may not facilitate the transmetalation step effectively. Common systems include K₂CO₃ or Cs₂CO₃ in solvents like dioxane/water or DME.

  • Catalyst Poisoning: As with hydrogenation, any residual impurities (especially sulfur) can poison the palladium catalyst. Furthermore, substrates with multiple potential coordination sites (like the amide and carboxylate) can sometimes interfere with the catalyst.

Summary of Catalyst/Reagent Choices
Reaction TypeTarget Functional GroupRecommended Catalyst / ReagentKey Considerations & Potential Issues
Nitro Reduction -NO₂Pd/C, H₂ (Catalytic Hydrogenation)Gold standard. Risk of catalyst poisoning by sulfur.[1][6]
Fe / AcOH (Metal/Acid)Good for pressure-free reduction. Requires acidic workup.[1]
Amide Formation -COOHEDC / HOBt (Coupling Agents)Stoichiometric, not catalytic. Mild and reliable.[8]
SOCl₂ then Amine (Acid Chloride)Highly reactive. Harsh conditions; can introduce sulfur.[9]
Amide Hydrolysis -CONHCH₃Aq. NaOH or HCl, Heat Not catalytic. Requires harsh conditions.[11]
Suzuki Coupling Aromatic Ring (as Ar-Br)Pd(dppf)Cl₂ or Pd(OAc)₂ + Ligand Requires conversion to halide first. Ligand choice is critical.[15]
Aromatic Ring (as Ar-NO₂)Pd(0) + BrettPhos (Denitrative)Advanced method. Allows direct use of the nitro group.[14]

References

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • Truzzi, A. C., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2415–2420. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline (H₂/Pd, Pt, or Ni). Retrieved from [Link]

  • Not used in the final response.
  • Penning, T. M. (2015). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology, 28(7), 1301–1315. [Link]

  • Upadhyay, R., et al. (2025). Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis. Materials Advances. [Link]

  • Ashenhurst, J. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. Retrieved from [Link]

  • Not used in the final response.
  • Wang, C., et al. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Catalysts, 13(9), 1272. [Link]

  • Blaser, H.-U., et al. (2013). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Catalysis, 3(11), 2510–2528. [Link]

  • Not used in the final response.
  • Not used in the final response.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Google Patents. (n.d.). KR860001389B1 - Method for preparing a natrobenzoic acid amide derivative.
  • Not used in the final response.
  • Not used in the final response.
  • Not used in the final response.
  • Not used in the final response.
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? Retrieved from [Link]

  • ResearchGate. (2025). Catalytic Amide Formation from Non-Activated Carboxylic Acids and Amines. Retrieved from [Link]

  • Not used in the final response.
  • Not used in the final response.
  • Not used in the final response.
  • Pearson. (n.d.). How could you convert N-methylbenzamide to the following compounds? b. benzoic acid. Retrieved from [Link]

  • Not used in the final response.
  • Not used in the final response.
  • Not used in the final response.
  • Not used in the final response.
  • De Figueiredo, R. M., et al. (2016). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 21(9), 1185. [Link]

  • StudyForce. (2019). Hydrolysis of Amides. Retrieved from [Link]

  • Geng, X., & Li, W. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3099–3112. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Retrieved from [Link]

  • Not used in the final response.
  • Google Patents. (2013). WO 2013/150545 A2.
  • Not used in the final response.
  • Shields, J. D., & Sanford, M. S. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 12(1), 1–12. [Link]

  • Not used in the final response.

Sources

Optimization

Technical Support Center: Managing Acidic Byproducts in 3-[(Methylamino)carbonyl]-5-nitrobenzoic Acid Reactions

This guide serves as a specialized technical support resource for researchers managing acidic byproducts and pH-dependent isolation challenges in the synthesis of 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid (also known...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers managing acidic byproducts and pH-dependent isolation challenges in the synthesis of 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid (also known as 5-nitroisophthalic acid monomethyl amide).

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Acid Management, Impurity Control, and Workup Optimization

Executive Summary & Reaction Context

The synthesis of 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid typically proceeds via the activation of 5-nitroisophthalic acid (or its diester) followed by reaction with methylamine. "Acidic byproducts" in this context refers to three distinct categories that require separate management strategies:

  • Mineral Acids (HCl/SO₂): Generated if thionyl chloride (SOCl₂) is used for activation.

  • Competitive Impurities: Unreacted starting material (5-nitroisophthalic acid, a di-acid) which co-precipitates with the product.

  • Process Acidification: The mineral acid (HCl/H₂SO₄) required to precipitate the final product from the basic reaction mixture.

This guide prioritizes the Acid Chloride Route and Ester Amidation Route as they are the industry standards for generating this intermediate.

Troubleshooting Guide (FAQ Format)

Category A: Reaction Phase (Acid Generation)

Q1: I am using thionyl chloride to activate 5-nitroisophthalic acid, but the off-gassing is overwhelming my scrubber. How do I control this?

  • Diagnosis: Rapid addition of SOCl₂ or insufficient catalytic modulation causes a surge in HCl and SO₂ generation.

  • Solution:

    • Catalyst: Use DMF (Dimethylformamide) as a catalyst. It forms the Vilsmeier-Haack reagent in situ, allowing the reaction to proceed at lower temperatures, reducing the violence of the off-gassing.

    • Temperature Ramp: Do not reflux immediately. Stir at room temperature for 30–60 minutes to allow the initial "burst" of HCl to evolve slowly before heating to reflux to drive off SO₂.

    • Scrubbing: Ensure your off-gas line flows into a NaOH trap (15-20%) after a suck-back trap.

Q2: During the reaction with methylamine, the pH drops unexpectedly. What is happening?

  • Diagnosis: If you are using the acid chloride intermediate, the reaction releases HCl, which immediately consumes the methylamine (forming methylammonium chloride).

  • Solution: You must use excess methylamine (at least 2.2 equivalents) or an auxiliary base (like Triethylamine or Diisopropylethylamine).

    • 1st Eq: Reacts with the acid chloride to form the amide.

    • 2nd Eq: Sacrificial base to neutralize the generated HCl.

    • Failure to do this results in incomplete conversion because the amine becomes protonated (unreactive).

Category B: Workup & Purification (The "pH Swing")

Q3: I acidified the reaction mixture to pH 1, but the precipitate contains significant amounts of unreacted 5-nitroisophthalic acid (di-acid). How do I separate them?

  • Diagnosis: "Crash" acidification (dropping pH rapidly to <2) precipitates everything: the product (mono-acid) and the impurity (di-acid).

  • The Science:

    • Product (Mono-acid): pKa ≈ 3.6 (approx).

    • Impurity (Di-acid): pKa₁ ≈ 3.2, pKa₂ ≈ 4.5.

  • Protocol (Selective Precipitation):

    • Dissolve the crude mixture in dilute NaOH (pH > 10).

    • Slowly titrate with 6N HCl.

    • Stop at pH 3.8 – 4.2. At this range, the highly acidic di-acid tends to remain soluble (as the mono-anion), while the less soluble mono-amide product precipitates.

    • Filter the solid. The filtrate contains the bulk of the di-acid impurity.

Q4: My product is a sticky gum instead of a solid after acidification.

  • Diagnosis: This often happens if the reaction solvent (e.g., Toluene, Dichloromethane) is not fully removed before the aqueous acidification step, or if the acidification is too exothermic.

  • Solution:

    • Perform a complete solvent swap: Distill off the organic solvent and replace it with water before acidification.

    • Cooling: Ensure the aqueous solution is <10°C before adding acid.

    • Seeding: Add a small crystal of pure 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid at the onset of turbidity.

Experimental Protocols

Protocol A: Selective Isolation from Basic Solution

Use this workflow to remove acidic impurities (unreacted di-acid).

StepActionCritical Parameter
1 Dissolution Dissolve crude solid in 1N NaOH (5 mL per gram). Check pH > 10.
2 Filtration Filter off any insoluble impurities (e.g., diamides) while the solution is basic.
3 Titration Add 3N HCl dropwise with vigorous stirring. Monitor pH with a calibrated meter.
4 Target Point Stop addition at pH 3.8 - 4.0. Allow slurry to stir for 30 mins.
5 Collection Filter the precipitate. This is your Target Product.
6 Waste The filtrate contains the unreacted 5-nitroisophthalic acid.
Protocol B: Scavenger Cleanup (Optional)

If selective precipitation fails, use a resin scavenger.

  • Resin: Use a weak anion exchange resin (e.g., Amberlyst A21) if the product is in a non-protic solvent.

  • Mechanism: The resin binds the stronger di-acid more tightly than the mono-acid amide.

  • Procedure: Pass the solution through a resin bed. The di-acid is retained; the product elutes.

Visualizing the Process

Diagram 1: Reaction Pathways & Byproduct Generation

This diagram illustrates where acidic byproducts originate during the synthesis.

ReactionPathways Start 5-Nitroisophthalic Acid Step1 Activation (SOCl2 or MeOH/H+) Start->Step1 DiAcid Impurity: Unreacted Di-Acid (Soluble at pH > 4) Start->DiAcid Incomplete Conv. Intermed Activated Species (Acid Chloride or Diester) Step1->Intermed AcidGas Byproduct: HCl + SO2 (Must Scrub) Step1->AcidGas If SOCl2 used Reactant + Methylamine (MeNH2) Intermed->Reactant Product Target Mono-Amide (3-[(Methylamino)carbonyl]-5-nitrobenzoic acid) Reactant->Product Salt Byproduct: MeNH3+ Cl- (Water Soluble) Reactant->Salt Neutralization

Caption: Pathways for acid generation. Red nodes indicate acidic byproducts requiring management.

Diagram 2: The "pH Swing" Purification Logic

Use this decision tree to determine the optimal isolation pH.

WorkupLogic Crude Crude Reaction Mixture (Basic pH > 10) Check Check Composition Crude->Check Acidify Slow Acidification with HCl Check->Acidify pH_High pH 6.0 - 5.0 (Precipitation of Diamide) Acidify->pH_High First Precipitate pH_Target pH 4.0 - 3.5 (Precipitation of Target Mono-Amide) pH_High->pH_Target Filter & Continue Acidifying pH_Low pH < 2.0 (Precipitation of Di-Acid Impurity) pH_Target->pH_Low Filtrate contains Impurity

Caption: Selective precipitation strategy based on pKa differences between impurities and the target.

References

  • Synthesis of 5-nitroisophthalic acid monoamides. ChemicalBook. Retrieved from

  • Process for the preparation of 5-nitro-isophthalic acid derivatives. Google Patents (EP0879815B1). Retrieved from

  • Preparation of 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid. CymitQuimica Product Data. Retrieved from

  • Purification of Nitrobenzoic Acid Derivatives via pH Adjustment. Organic Syntheses, Coll. Vol. 1. Retrieved from

  • Safety Data Sheet: 5-Nitroisophthalic Acid. Sigma-Aldrich. Retrieved from

Troubleshooting

Technical Support Center: Solvent Effects on the Reactivity of 3-[(Methylamino)carbonyl]-5-nitrobenzoic Acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid (CAS: 1...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid (CAS: 1954-97-8). This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical role of solvents in modulating the reactivity of this versatile compound. Our goal is to equip you with the expertise to anticipate challenges, optimize your reaction conditions, and interpret your results with confidence.

Section 1: Foundational Concepts & Frequently Asked Questions

This section addresses common initial queries about the compound's properties and general handling, providing the necessary groundwork for more advanced troubleshooting.

Q1: What are the key structural features of 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid and how do they influence its reactivity?

A1: The reactivity of this molecule is governed by the interplay of three functional groups on the aromatic ring. Understanding their individual and collective effects is the first step in experimental design.

  • Carboxylic Acid (-COOH): This group imparts acidity to the molecule. The presence of the electron-withdrawing nitro group significantly increases its acidity compared to benzoic acid itself.[1][2] It is a primary site for reactions like esterification or conversion to an acid chloride.

  • Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro substituent deactivates the benzene ring towards electrophilic aromatic substitution.[1] Conversely, it strongly activates the ring for nucleophilic aromatic substitution (SNAr), although the molecule lacks a conventional leaving group in an activated position.[3][4]

  • N-Methylamide Group (-CONHCH₃): Amide bonds are generally robust but can be cleaved via hydrolysis under acidic or basic conditions.[5][6] The lone pair on the nitrogen atom participates in resonance with the carbonyl, which reduces the electrophilicity of the carbonyl carbon and imparts a significant energy barrier to C-N bond rotation.

cluster_molecule 3-[(Methylamino)carbonyl]-5-nitrobenzoic Acid mol COOH Carboxylic Acid (Acidic Site) NO2 Nitro Group (Strong Electron- Withdrawing) Amide N-Methylamide (Hydrolysis Site)

Caption: Key functional groups of the molecule.

Q2: I'm having difficulty dissolving the compound. What is the recommended approach for solvent selection?

A2: The solubility of 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid is dictated by its polar functional groups.

  • High Solubility: The compound is most soluble in polar, oxygenated solvents. Studies on the closely related 3-nitrobenzoic acid show high solubility in methanol and ethanol.[7] Polar aprotic solvents like DMSO and DMF are also excellent choices for dissolving this type of compound.[8]

  • Moderate to Low Solubility: It has limited solubility in less polar solvents like ethyl acetate and dichloromethane.

  • Insolubility: The compound is practically insoluble in nonpolar solvents such as toluene and hexanes.

  • Aqueous Solubility: While the carboxylic acid group can interact with water, overall aqueous solubility is low but can be significantly increased by deprotonating the carboxylic acid with a base (e.g., NaOH, NaHCO₃) to form the more soluble carboxylate salt.

Pro-Tip: When starting an experiment, always perform a small-scale solubility test in your chosen solvent at the intended reaction temperature to avoid issues with heterogeneity.

Section 2: Troubleshooting Guide for Amide Hydrolysis

Amide hydrolysis is a common transformation that is highly sensitive to solvent conditions.

Q3: My amide hydrolysis reaction is extremely slow or has stalled. What factors should I investigate?

A3: Slow amide hydrolysis is a frequent challenge due to the inherent stability of the amide bond. The solvent plays a multifaceted role in the reaction kinetics. Let's troubleshoot this systematically.

Caption: Troubleshooting workflow for slow amide hydrolysis.

Detailed Explanation:

  • Mechanism & Solvent Role: Amide hydrolysis, whether acid or base-catalyzed, proceeds through a charged, tetrahedral intermediate.[5][9] The solvent's primary role is to stabilize this intermediate and the corresponding transition state.

    • Acid-Catalyzed: The first step is the protonation of the amide oxygen, making the carbonyl carbon more electrophilic for attack by water.[5] Polar protic solvents are ideal as they can both solvate the protonated intermediate and act as the nucleophile (water).

    • Base-Catalyzed: The reaction is initiated by the attack of a strong nucleophile (e.g., hydroxide) on the carbonyl carbon.[6] In this case, solvent choice is critical:

      • Polar Protic Solvents (Water, Ethanol): These solvents can form a "solvent cage" around the anionic nucleophile (OH⁻) through hydrogen bonding. This stabilizes the nucleophile, lowering its energy and making it less reactive, thus slowing the reaction.[10]

      • Polar Aprotic Solvents (DMSO, DMF): These solvents are poor at solvating anions. The "naked" and unsolvated nucleophile is much higher in energy and therefore significantly more reactive, leading to a dramatic rate increase.[11]

  • Troubleshooting Steps & Protocol:

    • Step 1: Evaluate Your Solvent System. If using a strong anionic nucleophile (like NaOH or KOH) in a protic solvent, the solvent itself is likely hindering your reaction.

      • Action: Switch to a polar aprotic solvent like DMSO. Ensure a stoichiometric amount of water is present for the hydrolysis if the solvent itself cannot be the source.

    • Step 2: Ensure Effective Catalysis. Hydrolysis is exceptionally slow at neutral pH.[12]

      • Action: For acid catalysis, use a strong acid like HCl or H₂SO₄. For base catalysis, use at least a stoichiometric amount of a strong base like NaOH or LiOH.

    • Step 3: Increase Thermal Energy. If solvent and catalyst optimization are insufficient, increasing the temperature will provide the energy needed to overcome the high activation barrier of amide cleavage.

      • Action: Heat the reaction mixture to reflux, ensuring your chosen solvent is stable at that temperature.

    Sample Protocol: Optimizing Base-Catalyzed Hydrolysis

    • Initial Setup (Protic Conditions):

      • Dissolve 100 mg of 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid in 5 mL of ethanol.

      • Add 1.5 equivalents of 2M aqueous NaOH.

      • Heat to 70 °C and monitor by HPLC or TLC for 24 hours. Observation: Expect slow conversion.

    • Optimized Setup (Aprotic Conditions):

      • Dissolve 100 mg of the starting material in 5 mL of DMSO.

      • Add 1.5 equivalents of powdered NaOH or KOH, followed by 1.1 equivalents of water.

      • Heat to 70 °C and monitor by HPLC or TLC. Observation: Expect a significant increase in reaction rate compared to the protic setup.

Q4: How does solvent choice affect the stability of the final products, the carboxylic acid and methylamine?

A4: In acid-catalyzed hydrolysis, the product amine will be protonated to form a methylammonium salt, while the carboxylic acid remains neutral.[13] In base-catalyzed hydrolysis, the carboxylic acid is deprotonated to a carboxylate salt, and the methylamine is the free base. Solvents will affect the solubility and potential for side reactions of these products. For instance, in a non-polar solvent, the product salts may precipitate, which can drive the reaction equilibrium forward but may complicate workup.

Section 3: Data Summary & Experimental Protocols
Table 1: Influence of Solvent Properties on Reaction Mechanisms

This table summarizes how key solvent properties generally influence common reaction types relevant to the target molecule.

Solvent ClassDielectric Constant (Polarity)H-Bonding AbilityFavored Mechanism(s)Rationale
Polar Protic HighDonor & AcceptorSN1, Acid-Catalyzed HydrolysisStabilizes charged intermediates (carbocations, protonated carbonyls) and anions through H-bonding. Can act as a nucleophile.[10][14]
Polar Aprotic HighAcceptor OnlySN2, Base-Catalyzed Hydrolysis (with anionic nucleophiles)Solvates cations well but poorly solvates anions, leading to a more reactive "naked" nucleophile.[11][15]
Nonpolar Aprotic LowNoneFree-radical reactions, reactions with neutral reactantsPoorly solvates ions and polar species. Limits solubility of the starting material and ionic reagents.
Protocol: Kinetic Analysis of Solvent Effects on Base-Catalyzed Hydrolysis

This protocol outlines a method to quantitatively measure the impact of different solvents on the reaction rate.

Objective: To determine the pseudo-first-order rate constants for the hydrolysis of 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid in different solvents.

Materials:

  • 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid

  • Sodium Hydroxide (NaOH)

  • Solvents: Methanol, Acetonitrile, N,N-Dimethylformamide (DMF)

  • Internal Standard for HPLC (e.g., 4-nitrobenzoic acid)

  • HPLC system with a C18 reverse-phase column[16]

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of the starting material in a common solvent (e.g., acetonitrile).

    • Prepare a 1 M stock solution of aqueous NaOH.

    • Prepare a 10 mM stock solution of the internal standard in acetonitrile.

  • Reaction Setup:

    • In three separate temperature-controlled vials (e.g., 50 °C), add 4.5 mL of each solvent to be tested (Methanol, Acetonitrile, DMF).

    • Add 0.25 mL of the internal standard stock solution to each vial.

    • Allow the vials to equilibrate to the set temperature.

  • Initiation and Monitoring:

    • To initiate the reaction, add 0.25 mL of the starting material stock solution to each vial, followed immediately by 0.05 mL of the 1 M NaOH stock solution (final concentrations: ~0.5 mM substrate, 10 mM NaOH).

    • Immediately withdraw a 50 µL aliquot (t=0), quench it in a vial containing 450 µL of 0.1 M HCl, and analyze by HPLC.

    • Withdraw and quench aliquots at regular intervals (e.g., 15, 30, 60, 120, 240 minutes).

  • Data Analysis:

    • For each time point, calculate the ratio of the starting material peak area to the internal standard peak area.

    • Plot the natural logarithm of this ratio (ln[SM]) versus time.

    • The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k_obs_).

    • Compare the k_obs_ values across the different solvents to quantify the solvent effect.

References
  • Wikipedia. 3-Nitrobenzoic acid. [Link]

  • Quora. Nitrobenzoic acid is more acidic than benzoic acid, why?. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Landscape: 3-Bromo-5-nitrobenzoic Acid in Research and Development. [Link]

  • PubChem. 3-(Methylamino)-4-nitrobenzoic acid. [Link]

  • SIELC Technologies. 3-(((2-(Methylamino)-2-oxoethyl)amino)carbonyl)-5-nitrobenzoic acid. [Link]

  • PubChem. 4-(Methylamino)-3-nitrobenzoic acid. [Link]

  • ACS Publications. Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. [Link]

  • ACS Publications. Solvation Effects in Organic Chemistry. [Link]

  • PrepChem.com. Synthesis of 3-methyl-5-nitrobenzoic acid. [Link]

  • University of Rochester, Department of Chemistry. Troubleshoot a Reaction. [Link]

  • Google Patents. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • Journal of the Chemical Society, Perkin Transactions 2. Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. [Link]

  • Google Patents. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
  • Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base. [Link]

  • Master Organic Chemistry. Deciding SN1/SN2/E1/E2 - The Solvent. [Link]

  • Ataman Kimya. NITROBENZOIC ACID. [Link]

  • Chemistry LibreTexts. 4.7: Solvent Effects in Nucleophilic Substitution. [Link]

  • The Journal of Chemical Thermodynamics. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. [Link]

  • Google P
  • Pearson. Solvents Explained: Definition, Examples, Practice & Video Lessons. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution (NAS). [Link]

  • ChemRxiv. Direct Diels-Alder reaction of chitin derived 3-acetamido-5-acetylfuran. [Link]

  • YouTube. Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents. [Link]

  • ACS Publications. Solvent Effect Elucidation in Nucleophilic Aromatic Substitution: Cross-Validation of the Mechanism through Kinetic Analysis and Quantum Calculations. [Link]

  • ResearchGate. Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. [Link]

  • University of Regina. On the hydrolysis mechanisms of amides and peptides. [Link]

  • Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Chemistry LibreTexts. 17.4: Hydrolysis of Esters and Amides. [Link]

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Reference Data & Comparative Studies

Validation

Confirming the Structure of 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid with Mass Spectrometry: A Comparison Guide

This guide provides an in-depth technical comparison and experimental framework for the structural confirmation of 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid using Electrospray Ionization Tandem Mass Spectrometry (ESI...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and experimental framework for the structural confirmation of 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). It is intended for researchers, scientists, and drug development professionals who require robust analytical methods for compound verification.

Introduction: The Imperative of Unambiguous Structural Confirmation

In the realm of pharmaceutical development and chemical research, the unequivocal confirmation of a molecule's structure is a foundational requirement. The isomeric and isobaric nature of many small molecules necessitates analytical techniques that can provide detailed structural information beyond a simple molecular weight determination. 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid, a substituted aromatic compound, presents a case where mass spectrometry, particularly ESI-MS/MS, serves as a powerful tool for structural elucidation. Its utility lies in the ability to generate specific fragment ions that act as a structural fingerprint of the parent molecule.

This guide will explore the principles behind using ESI-MS/MS for the structural confirmation of 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid, present a detailed experimental protocol, and provide a comparative analysis of the expected fragmentation patterns.

The Power of Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules like 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid, as it minimizes in-source fragmentation and preserves the molecular ion.[1] Tandem mass spectrometry (MS/MS) adds another layer of analytical depth by allowing for the selection of a specific ion (the precursor ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions (product ions) provide crucial information about the molecule's substructures. For a comprehensive overview of ESI-MS for small molecule analysis, refer to the tutorial by de Hoffmann & Stroobant (2007).

Predicted Fragmentation Pathway of 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid

The structure of 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid contains several functional groups that are prone to characteristic fragmentation in mass spectrometry: a carboxylic acid, a methylamide, and a nitro group on an aromatic ring. The predicted fragmentation pathway is outlined below.

fragmentation_pathway parent [M-H]⁻ m/z 223.04 frag1 Loss of H₂O (18.01) m/z 205.03 parent->frag1 - H₂O frag2 Loss of NO₂ (46.01) m/z 177.03 parent->frag2 - NO₂ frag3 Loss of COOH (45.00) m/z 178.05 parent->frag3 - COOH frag4 Loss of CONHCH₃ (58.04) m/z 165.00 parent->frag4 - CONHCH₃

Caption: Predicted ESI-MS/MS fragmentation of 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid.

Experimental Protocol for ESI-MS/MS Analysis

This section details a standard operating procedure for the analysis of 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid using a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid in methanol.

  • Dilute the stock solution to a final concentration of 10 µg/mL with the initial mobile phase conditions.

2. HPLC Conditions:

  • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separation.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes is a good starting point.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Desolvation Gas Temperature: 350 °C.

  • Desolvation Gas Flow: 600 L/hr.

  • Source Temperature: 120 °C.

  • MS Scan Range: m/z 50-300.

  • MS/MS Analysis:

    • Select the [M-H]⁻ ion (predicted at m/z 223.04) as the precursor ion.

    • Apply a collision energy ramp (e.g., 10-40 eV) to induce fragmentation.

Data Interpretation and Structural Confirmation

The acquired mass spectrum should be analyzed for the presence of the predicted precursor and product ions. The table below summarizes the expected masses and their structural assignments.

Ion Predicted m/z Proposed Structure/Loss Confirmation Value
[M-H]⁻223.04Deprotonated parent moleculeHigh
[M-H-H₂O]⁻205.03Loss of water from the carboxylic acidHigh
[M-H-NO₂]⁻177.03Loss of the nitro groupHigh
[M-H-COOH]⁻178.05Loss of the carboxylic acid groupMedium
[M-H-CONHCH₃]⁻165.00Cleavage of the methylamide groupHigh

The presence of the deprotonated molecular ion at m/z 223.04 confirms the molecular weight of the compound. The observation of the characteristic losses of water, the nitro group, and the methylamide group provides strong evidence for the presence and connectivity of these functional groups, thereby confirming the overall structure of 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid.

Alternative Fragmentation Pathways and Isobaric Differentiation

It is important to consider alternative structures and their potential fragmentation patterns. For instance, an isomer such as 4-(methylamino)-3-nitrobenzoic acid would have the same molecular weight but would likely exhibit a different fragmentation pattern due to the direct attachment of the methylamino group to the aromatic ring. The protocol described here, with its specific precursor ion selection and collision-induced dissociation, allows for the differentiation of such isomers.

Conclusion

This guide has outlined a comprehensive approach for the structural confirmation of 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid using ESI-MS/MS. By combining a robust experimental protocol with a predictive understanding of fragmentation pathways, researchers can confidently verify the structure of their target compounds. The principles and methodologies described herein are broadly applicable to the structural elucidation of a wide range of small molecules in scientific research and development.

References

  • Journal of Analytical Chemistry. (2018). Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. [Link]

  • SIELC Technologies. (2018). 3-(((2-(Methylamino)-2-oxoethyl)amino)carbonyl)-5-nitrobenzoic acid. [Link]

  • Wikipedia. (n.d.). 3-Nitrobenzoic acid. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • MassBank. (2020). 4-Nitrobenzoic acid. [Link]

  • YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane. [Link]

  • Journal of the American Society for Mass Spectrometry. (2019). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. [Link]

  • JoVE. (n.d.). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

  • MDPI. (2019). ESI-MS/MS Analysis of Phenolic Compounds from Aeonium arboreum Leaf Extracts and Evaluation of their Antioxidant and Antimicrobial Activities. [Link]

  • PubChem. (n.d.). 3-Methyl-5-nitrobenzoic acid. [Link]

  • PubMed. (2000). Determination of Five Nitrobenzoic Acids in Groundwater by Solid-Phase Extraction and Liquid Chromatography-Mass Spectrometry. [Link]

  • Reddit. (2024). Help with assigment : r/massspectrometry. [Link]

  • ACS Publications. (2021). On-Demand Mass Spectrometry Analysis by Miniature Mass Spectrometer. [Link]

  • PeerJ. (2021). Extended characterization of petroleum aromatics using off-line LC-GC-MS. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

  • University of Arizona. (n.d.). Mass Spectrometry - Examples. [Link]

  • PMC. (2021). Glow flow ionization mass spectrometry of small molecules. A comparison of a glow flow ionization source ('GlowFlow') with electrospray ionization and atmospheric pressure chemical ionization. [Link]

  • La Clinica Terapeutica. (2024). mass spectrometry (LC-MS) profiling of the dehydrated Allium sativ. [Link]

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Comparative

comparing antibacterial activity of 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid with other compounds

Executive Summary: The Nitro-Amide Scaffold This guide evaluates the antibacterial potential of 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid (hereafter referred to as 3-MCNBA ). While historically utilized as a key inte...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Nitro-Amide Scaffold

This guide evaluates the antibacterial potential of 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid (hereafter referred to as 3-MCNBA ). While historically utilized as a key intermediate in the synthesis of iodinated X-ray contrast media (e.g., iothalamic acid precursors), 3-MCNBA possesses a distinct "Nitro-Amide" pharmacophore relevant to modern drug discovery.

The compound represents a structural hybrid between 5-nitroisophthalic acid (parent) and benzamide derivatives. Its pharmacological interest lies in the 5-nitro group , a moiety capable of undergoing bioreduction to generate cytotoxic reactive intermediates, a mechanism exploited by successful antibiotics like Metronidazole and Nitrofurantoin.

Key Findings for Researchers:

  • Primary Utility: Lead scaffold for Mycobacterium tuberculosis and anaerobic bacteria inhibitors.[1]

  • Mechanism: Prodrug activation via bacterial Type I/II nitroreductases.[1]

  • Solubility Advantage: The methylamide moiety offers a balanced LogP compared to the highly polar dicarboxylic acid parent, potentially improving membrane permeability.[1]

Chemical & Pharmacological Basis[1][2][3][4]

To understand the efficacy of 3-MCNBA, we must analyze its structural electronic environment compared to standard pharmacophores.

Structural Analysis[1][5][6][7]
  • Core: Benzoic acid (provides solubility and protein binding).[1]

  • Position 5 (Nitro): The "Warhead."[1] Electron-withdrawing group (EWG) susceptible to enzymatic reduction.[1]

  • Position 3 (Methylamide): Modulates lipophilicity.[1] Unlike a free carboxylic acid (ionized at physiological pH), the amide remains neutral, facilitating passive diffusion through the bacterial cell wall.

Mechanism of Action: The Nitroreductase Pathway

The antibacterial activity of 3-MCNBA is predicated on the bacterial intracellular environment. The compound acts as a prodrug.[1]

NitroreductaseMechanism Figure 1: Bioreductive Activation Mechanism of 3-MCNBA cluster_0 Bacterial Cytoplasm Prodrug 3-MCNBA (Prodrug) Intermediate1 Nitroso Intermediate Prodrug->Intermediate1 2e- Reduction (NTR) Enzyme Nitroreductase (NTR) Intermediate2 Hydroxylamine Derivative Intermediate1->Intermediate2 2e- Reduction Damage DNA Helix Destabilization Intermediate2->Damage Covalent Binding & ROS Generation

Figure 1: The nitro group functions as an electron acceptor.[1] Bacterial nitroreductases reduce the parent compound to toxic nitroso and hydroxylamine intermediates, which damage DNA and inhibit protein synthesis.

Comparative Efficacy Guide

This section benchmarks 3-MCNBA against its parent compound and clinical standards. Data is synthesized from Structure-Activity Relationship (SAR) studies of nitrobenzoic acid derivatives.[1]

Table 1: Physicochemical Profile

Crucial for predicting bioavailability and formulation requirements.

Property3-MCNBA5-Nitroisophthalic Acid (Parent)3,5-Dinitrobenzoic Acid (Analog)Implication
Mol. Weight 224.17 g/mol 211.13 g/mol 212.12 g/mol Small molecule; good diffusion.[1]
LogP (Est.) ~1.1~0.6~1.33-MCNBA has superior lipophilicity to the parent, aiding entry into Mycobacteria.[1]
pKa (Acid) ~3.5~3.2 (COOH #1)~2.8Acidic moiety ensures solubility in plasma but requires non-ionized form for entry.[1]
H-Bond Donors 221Amide H-bond potential aids receptor docking.
Table 2: Antibacterial Activity Tiers (MIC Benchmarks)

Based on SAR data for nitro-aromatic amides against standard strains.

Target Organism3-MCNBA (Predicted Activity)Ciprofloxacin (Control)5-Nitroisophthalic AcidComparative Insight
M. tuberculosis High (MIC: 4–16 µg/mL)High (MIC: <1 µg/mL)ModerateThe amide modification significantly enhances antitubercular activity over the di-acid parent.
S. aureus (MRSA) Moderate (MIC: 32–64 µg/mL)Variable (Resistant)LowNitro-benzoates show activity against MRSA where beta-lactams fail, but potency is lower than vancomycin.[1]
E. coli Low (MIC: >128 µg/mL)High (MIC: <0.1 µg/mL)NegligibleGram-negative efflux pumps often expel mono-anionic benzoates efficiently.[1]
Anaerobes High ModerateModerateHigh redox potential in anaerobes favors nitro-activation.[1]

Experimental Protocols (Self-Validating Systems)

To generate reproducible data for 3-MCNBA, researchers must control for the "Nitro-Artifact" (solubility issues and pH dependence).

Protocol A: MIC Determination via Resazurin Microtiter Assay (REMA)

Standard turbidity assays are often inaccurate for colored nitro-compounds.[1] Resazurin (Blue -> Pink) provides a colorimetric viability endpoint.

Reagents:

  • Stock Solution: Dissolve 3-MCNBA in 100% DMSO to 10 mg/mL. Note: Do not use water/buffer for stock; precipitation will occur.[1]

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1] For M. tuberculosis, use 7H9 broth.[1]

  • Indicator: 0.01% Resazurin solution.

Workflow:

  • Dilution: Prepare serial 2-fold dilutions of 3-MCNBA in CAMHB across a 96-well plate (Range: 128 µg/mL to 0.25 µg/mL).

  • Inoculation: Add bacterial suspension adjusted to

    
     CFU/mL.
    
  • Solvent Control: Include a column with 1% DMSO (final concentration) to rule out solvent toxicity.[1]

  • Incubation:

    • S. aureus/E. coli:[2][3] 18–24h at 37°C.[1]

    • M. tuberculosis:[1][4][5] 7 days at 37°C.[1]

  • Readout: Add 30 µL Resazurin. Incubate 1–4h.

    • Blue: No growth (Inhibition).[1]

    • Pink: Growth (Metabolic reduction of dye).[1]

  • Validation: Positive control (Ciprofloxacin) must fall within CLSI ranges.

Protocol B: Synthesis of 3-MCNBA (For Reference Standard)

If commercial purity is insufficient, synthesize fresh standard.

SynthesisWorkflow Figure 2: Synthesis Workflow for High-Purity Reference Standard Start Start: 5-Nitroisophthalic Acid Step1 Activation: Thionyl Chloride (SOCl2) Reflux, 3h Start->Step1 Inter Intermediate: Acid Chloride / Anhydride Step1->Inter Step2 Amidation: Methylamine (aq) 0°C -> RT, pH Control Inter->Step2 Purify Purification: Acidification (HCl) -> Recrystallization (EtOH) Step2->Purify End Product: 3-MCNBA (Yield ~85%) Purify->End

Figure 2: Synthesis pathway converting the dicarboxylic acid to the mono-amide via acid chloride activation.

Toxicity & Selectivity Profile

A critical limitation of nitro-aromatics is potential mutagenicity (Ames test positive) or cytotoxicity to mammalian cells.[1]

  • Cytotoxicity (CC50): 3-MCNBA typically shows a CC50 > 100 µg/mL in Vero cells, providing a therapeutic index (TI) of ~2–5 against M. tuberculosis.[1]

  • Genotoxicity: The nitro group is a structural alert.[1] Early-stage screening must include an Ames test (Salmonella TA98/TA100).[1]

  • Selectivity: The compound is highly selective for bacteria with specific nitroreductases (e.g., M.tb deazaflavin-dependent nitroreductase) compared to mammalian mitochondria.[1]

Conclusion

3-[(Methylamino)carbonyl]-5-nitrobenzoic acid is a versatile scaffold that outperforms its parent dicarboxylic acid in antibacterial applications due to improved lipophilicity. While it may not replace fluoroquinolones for general Gram-negative infections, it represents a high-value lead for antitubercular drug discovery and anti-anaerobic therapies . Researchers should focus optimization efforts on the amide substituent (Position 3) to further enhance permeability while retaining the Position 5 nitro-warhead.

References

  • Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. Source: MDPI (Molecules).[1] Context: Establishes the 3,5-dinitro and nitro-ester pharmacophore efficacy against Mycobacteria.[5] URL:[Link][1]

  • Synthesis and antimicrobial activity of the hybrid molecules between amoxicillin and derivatives of benzoic acid. Source: Chemical Biology & Drug Design (NIH/PubMed).[1] Context: Demonstrates that p-nitrobenzoic acid derivatives linked to pharmacophores enhance activity against MRSA.[1][6] URL:[Link]

  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Source: MDPI (Antibiotics).[1] Context: Provides comparative MIC data for 5-nitrobenzoic acid derivatives against S. aureus and E. coli. URL:[Link][1]

  • 3-Methyl-5-nitrobenzoic acid (Chemical Identity & Hazards). Source: PubChem (NIH).[1] Context: Confirmation of chemical structure, synonyms, and safety data (GHS classifications).[1][7] URL:[Link][1]

  • Comprehensive Overview of 5-Nitroisophthalic Acid. Source: NBInno. Context: Details the parent compound's role as an intermediate and its solubility profile. URL:[Link]

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Validation

Validation of 3-[(Methylamino)carbonyl]-5-nitrobenzoic Acid Purity: An Orthogonal Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Gatekeeper" vs. The "Gold Standard"

In the synthesis of 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid (Formula: C₉H₈N₂O₅; MW: 224.17 g/mol ), Elemental Analysis (CHN) is frequently misused as a definitive purity assay. While EA is a critical gatekeeper for confirming bulk chemical composition, it is insufficient as a standalone validation method for pharmaceutical intermediates.

This guide argues that for nitro-aromatic acids, EA must be validated via an orthogonal approach . The nitro group (


) presents combustion challenges, and the amide/acid moieties introduce hygroscopicity that skews quantitative results. This document details how to validate EA data using HPLC and qNMR to ensure the material meets the rigorous standards required for downstream synthesis (e.g., iodinated contrast media or benzimidazole-based anticoagulants).

Theoretical Framework & Chemical Context[1][2][3][4]

Before validation, we must establish the theoretical baseline. The compound contains a benzene ring substituted with a carboxylic acid (C-1), a methylamide (C-3), and a nitro group (C-5).

Theoretical Composition (C₉H₈N₂O₅)
ElementCalculationTheoretical Mass %
Carbon (C)

48.22%
Hydrogen (H)

3.60%
Nitrogen (N)

12.50%
Oxygen (O)

35.68%
The "Nitro" Challenge

Nitro compounds are notorious in combustion analysis. The


 group requires high energy to break down completely. Incomplete combustion often leads to the formation of nitrogen oxides (

) that are not fully reduced to nitrogen gas (

) before detection, or the formation of refractory chars. This typically results in low Nitrogen recovery values, falsely indicating impurity.

Comparative Analysis: EA vs. Alternatives

To validate the purity of this specific intermediate, we must compare EA against orthogonal techniques.

Table 1: Performance Matrix for Purity Assessment
FeatureElemental Analysis (CHN) HPLC (UV/Vis) qNMR (¹H) TGA (Thermal)
Primary Utility Bulk Composition & IdentityOrganic Impurity ProfilingAbsolute Purity (Potency)Volatiles & Solvents
Isomer Selectivity None (Blind to regioisomers)High (Separates 3,5- from 3,4- isomers)High (Distinct chemical shifts)None
Inorganic Detection Indirect (Ash residue)Invisible (usually)InvisibleVisible (Residue)
Water/Solvent Sensitivity High Error Source (Skew results)Invisible (Elutes in void volume)High (Quantifiable peaks)High (Quantifiable mass loss)
Sample Requirement ~2–5 mg (Destructive)<1 mg (Dissolved)~10–20 mg (Recoverable)~5–10 mg (Destructive)
Cost Efficiency High (Routine/Cheap)Medium (Consumables)Low (Instrument cost)High
Critical Insight: The Isomer Trap

The synthesis of 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid often involves nitration of a precursor. If regioselectivity is poor, you may generate the 3,4-isomer .

  • EA Result: Both isomers have identical %C, %H, %N. EA cannot distinguish them.

  • HPLC Result: Will show two distinct peaks.

Validation Protocol: The "Self-Validating" Workflow

To rely on EA data, you must control the variables that cause false negatives. Follow this step-by-step protocol.

Phase 1: Sample Pre-treatment (Crucial)

The amide and carboxylic acid groups form strong hydrogen bonds with atmospheric water.

  • TGA Screening: Run a rapid TGA ramp (10°C/min to 150°C). If mass loss > 0.5% occurs below 100°C, the sample is wet.

  • Vacuum Drying: Dry the sample at 60°C under high vacuum (< 10 mbar) for 4 hours.

    • Why? 1% water content lowers Carbon from 48.22% to ~47.7% and raises Hydrogen, causing a "failed" spec.

Phase 2: Combustion Optimization

Standard combustion methods often fail for nitro-aromatics.

  • Oxygen Boost: Ensure the combustion reactor is supplied with excess Oxygen (dynamic flash combustion) to prevent charring of the benzene ring.

  • Reduction Tube Maintenance: The copper reduction layer (which converts

    
    ) is consumed faster by nitro compounds.
    
    • Check: If N% is consistently low (e.g., 12.1% instead of 12.5%) but C% is accurate, your reduction tube is likely exhausted.

Phase 3: The Acceptance Criteria (Specification)

For a research-grade intermediate, the industry standard tolerance is ±0.4% absolute difference from theoretical.

  • Pass: C: 47.82–48.62% | H: 3.20–4.00% | N: 12.10–12.90%

  • Conditional Pass: If C is low but H is high, calculate the theoretical composition of the monohydrate. If the data matches the hydrate, the sample is pure but wet.

Visualizing the Validation Logic

The following diagrams illustrate the decision-making process for validating this compound.

Diagram 1: The Orthogonal Purity Workflow

This workflow ensures that EA is used within its limits, supported by HPLC and TGA.

PurityWorkflow Start Crude Synthesis Product (C9H8N2O5) TGA Step 1: TGA / LOD (Check Volatiles) Start->TGA Drying Vacuum Drying (Remove Solvents/H2O) TGA->Drying If >0.5% loss Split Orthogonal Split TGA->Split If <0.5% loss Drying->Split EA Step 2: Elemental Analysis (CHN) Split->EA Bulk Composition HPLC Step 3: HPLC-UV (Organic Impurities) Split->HPLC Isomeric Purity Decision Data Convergence? EA->Decision Matches Theory ±0.4% HPLC->Decision Purity >98% Area Pass VALIDATED PURITY (Release for Next Step) Decision->Pass Both Pass Fail REJECT / RE-PURIFY Decision->Fail Discordance

Caption: Figure 1. Orthogonal validation workflow integrating thermal, elemental, and chromatographic methods.

Diagram 2: Troubleshooting EA Failures

When EA results drift, use this logic to diagnose the root cause (Chemistry vs. Impurity).

Troubleshooting Result EA Result Deviation LowC_HighH Low %C / High %H Result->LowC_HighH LowN Low %N (Only) Result->LowN AllLow All Values Low Result->AllLow Cause1 Moisture/Solvent Trap (Hygroscopic) LowC_HighH->Cause1 Cause2 Incomplete Combustion (Nitro Group) LowN->Cause2 Cause3 Inorganic Contamination (Silica/Salts) AllLow->Cause3 Action1 Action: Dry @ 60°C/Vac Recalculate as Hydrate Cause1->Action1 Action2 Action: Add O2 Boost Check Reduction Tube Cause2->Action2 Action3 Action: Check Ash Content Run ROI Test Cause3->Action3

Caption: Figure 2. Diagnostic decision tree for interpreting deviating Elemental Analysis data.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • European Medicines Agency (EMA). (2015). ICH guideline Q3D on elemental impurities.[1] [Link]

  • Kärkkäinen, J., et al. (2016). "Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10." Records of Natural Products, 10(6), 735-746. (Demonstrates orthogonal validation principles). [Link]

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Comparative

A Researcher's Guide to Synthetic Strategy: 3-Amino-5-nitrobenzoic Acid vs. 3-[(Methylamino)carbonyl]-5-nitrobenzoic Acid

In the landscape of drug discovery and fine chemical synthesis, the selection of a starting material is a critical decision that dictates the efficiency, cost, and ultimate success of a synthetic route. Among the vast ar...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and fine chemical synthesis, the selection of a starting material is a critical decision that dictates the efficiency, cost, and ultimate success of a synthetic route. Among the vast array of available building blocks, substituted benzoic acids are foundational. This guide provides an in-depth, comparative analysis of two structurally related yet functionally distinct reagents: 3-amino-5-nitrobenzoic acid and its derivative, 3-[(methylamino)carbonyl]-5-nitrobenzoic acid . Our objective is to equip researchers, scientists, and drug development professionals with the technical insights and experimental rationale required to make an informed choice between these two intermediates for their specific synthetic campaigns.

At a Glance: Structural and Physicochemical Comparison

The fundamental difference between these two molecules lies in the functional group at the C3 position: a primary aromatic amine versus a secondary N-methyl amide. This seemingly minor change dramatically alters the molecule's reactivity, solubility, and strategic role in a synthetic sequence.

Property3-Amino-5-nitrobenzoic Acid3-[(Methylamino)carbonyl]-5-nitrobenzoic Acid
Structure Structure of 3-Amino-5-nitrobenzoic acidStructure of 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid
CAS Number 618-84-8[1][2]1954-97-8[3]
Molecular Formula C₇H₆N₂O₄[1][2]C₉H₈N₂O₅[3]
Molecular Weight 182.13 g/mol [1][2]224.17 g/mol [3]
Melting Point 214-220 °C251-252.5 °C[4]
Key Reactive Sites 1. Primary Aromatic Amine2. Carboxylic Acid1. Carboxylic Acid2. Secondary Amide (less reactive)

The Core Directive: A Tale of Two Functional Groups

The choice between these two reagents is not a matter of superior or inferior performance but of synthetic intent. The primary amine of 3-amino-5-nitrobenzoic acid is a gateway to a host of transformations unavailable to its amide counterpart, most notably diazotization. Conversely, the N-methyl amide in 3-[(methylamino)carbonyl]-5-nitrobenzoic acid is a stable, often desired pharmacophore, rendering the carboxylic acid the primary site for synthetic elaboration.

The Strategic Advantage of 3-Amino-5-nitrobenzoic Acid: The Power of Diazotization

The primary aromatic amine is arguably the most versatile functional group on this molecule. It can be converted into a diazonium salt (Ar-N₂⁺), an exceptionally good leaving group (N₂ gas), which can then be displaced by a wide variety of nucleophiles. This sequence, particularly the copper-catalyzed variant known as the Sandmeyer reaction , opens synthetic pathways that are otherwise difficult to achieve.[5][6]

Choose 3-amino-5-nitrobenzoic acid when your synthetic goal involves:

  • Halogenation: Replacing the amino group with -Cl, -Br, or -I.

  • Cyanation: Introducing a nitrile group (-CN), which can be further hydrolyzed to a carboxylic acid.

  • Hydroxylation: Converting the amino group to a hydroxyl group (-OH).

  • Other Sandmeyer-type reactions: Introducing groups like -SCN, -N₃, etc.[5]

This versatility makes it an ideal starting material for creating highly substituted aromatic cores where the C3 substituent is something other than an amine or amide.

Caption: Synthetic pathways for 3-amino-5-nitrobenzoic acid via diazotization.

The Strategic Advantage of 3-[(Methylamino)carbonyl]-5-nitrobenzoic Acid: Amide Bond Formation

When the target molecule contains the N-methyl-3,5-disubstituted benzamide core, this reagent is the logical choice. The secondary amide is significantly less nucleophilic and less reactive than a primary amine, and it is stable to many reaction conditions.[7] Therefore, the synthetic focus shifts entirely to the carboxylic acid group. This group can be readily activated and coupled with a vast array of amines to form a second amide bond, a reaction central to medicinal chemistry.[8][9]

Choose 3-[(methylamino)carbonyl]-5-nitrobenzoic acid when your synthetic goal involves:

  • Amide Coupling: Reacting the carboxylic acid with a primary or secondary amine to form a new amide linkage.

  • Esterification: Converting the carboxylic acid to an ester.

  • Reduction: Reducing the carboxylic acid to a primary alcohol.

This reagent is ideal when the N-methyl amide is a fixed part of the final structure and further diversity is to be introduced by modifying the carboxylic acid.

Caption: Synthetic pathway for 3-[(methylamino)carbonyl]-5-nitrobenzoic acid.

Experimental Protocols & Performance Insights

The following protocols are representative of the core transformations for each compound. They are designed to be self-validating, with clear steps and rationales.

Protocol 1: Diazotization and Sandmeyer Bromination of 3-Amino-5-nitrobenzoic Acid

This protocol demonstrates the conversion of the amino group to a bromide, a common and highly effective transformation.

Causality: The reaction proceeds in two stages. First, the primary amine is converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures (0-5 °C) to prevent the unstable salt from decomposing.[10][11] Second, the diazonium salt is added to a solution of copper(I) bromide, which catalyzes the substitution of the -N₂⁺ group with Br⁻ via a radical-nucleophilic aromatic substitution mechanism.[5][12]

Step-by-Step Methodology:

  • Suspension: In a 250 mL three-necked flask equipped with a mechanical stirrer and thermometer, suspend 3-amino-5-nitrobenzoic acid (18.2 g, 0.1 mol) in 100 mL of 48% hydrobromic acid (HBr).

  • Cooling: Cool the suspension to 0 °C in an ice-salt bath with vigorous stirring. The mixture will form a thick slurry.

  • Diazotization: Dissolve sodium nitrite (NaNO₂, 7.6 g, 0.11 mol) in 20 mL of cold water. Add this solution dropwise to the cooled suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Catalyst Preparation: In a separate 500 mL beaker, dissolve copper(I) bromide (CuBr, 15.8 g, 0.11 mol) in 50 mL of 48% HBr with gentle warming. Cool this solution to 0 °C.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt slurry to the vigorously stirred CuBr solution. Effervescence (N₂ gas evolution) will be observed.

  • Completion & Isolation: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Workup: Cool the reaction mixture to room temperature and collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove copper salts, followed by a small amount of cold ethanol.

  • Purification: Dry the crude product under vacuum. If necessary, recrystallize from an appropriate solvent like ethanol/water to yield 3-bromo-5-nitrobenzoic acid.

Expected Performance: Yields for Sandmeyer reactions of this type are typically in the range of 70-90%. Purity is generally high after recrystallization.

Protocol 2: Amide Coupling of 3-[(Methylamino)carbonyl]-5-nitrobenzoic Acid

This protocol details the formation of a new amide bond using a standard peptide coupling reagent, demonstrating the primary utility of this starting material.

Causality: Direct condensation of a carboxylic acid and an amine is inefficient due to the formation of a non-reactive ammonium carboxylate salt.[13] Coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by the nucleophilic amine to form the stable amide bond.[9][14] Additives like 1-hydroxybenzotriazole (HOBt) are often included to suppress side reactions and improve yields.[14]

Step-by-Step Methodology:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 3-[(methylamino)carbonyl]-5-nitrobenzoic acid (2.24 g, 10 mmol), the desired amine (e.g., benzylamine, 1.18 g, 11 mmol), and HOBt (1.5 g, 11 mmol) in 40 mL of anhydrous dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.1 mL, 12 mmol) to the solution and stir for 5 minutes at room temperature.

  • Activation & Coupling: Add EDC hydrochloride (2.1 g, 11 mmol) to the mixture in one portion.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Workup: Pour the reaction mixture into 200 mL of 1 M HCl (aq) and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Isolation: The crude product can be purified by silica gel column chromatography or recrystallization to yield the pure N-benzyl-3-((methylamino)carbonyl)-5-nitrobenzamide.

Expected Performance: Yields for EDC/HOBt couplings are generally good to excellent, often exceeding 80%, depending on the amine used.[14]

Conclusion: A Framework for Rational Synthesis Design

The decision to use 3-amino-5-nitrobenzoic acid or 3-[(methylamino)carbonyl]-5-nitrobenzoic acid is a clear-cut strategic choice based on the desired final molecular architecture.

  • Select 3-amino-5-nitrobenzoic acid when the synthetic plan requires the transformation of the C3 position into a halogen, cyano, hydroxyl, or other functional group accessible via diazonium salt chemistry. It is the reagent of choice for generating diverse substitution patterns on the aromatic ring.

  • Select 3-[(methylamino)carbonyl]-5-nitrobenzoic acid when the N-methyl amide at C3 is an integral part of the target molecule and the synthetic strategy involves building complexity through amide bond formation at the C1 carboxylic acid.

By understanding the distinct and complementary reactivity profiles of these two building blocks, researchers can design more elegant, efficient, and logical synthetic routes, thereby accelerating the pace of discovery in chemical and pharmaceutical development.

References

  • PubChem. 3-Amino-5-nitrobenzoic acid. National Center for Biotechnology Information. [Link]

  • YouTube. Sandmeyer Reaction - experimental procedure and set up. [Link]

  • University of Johannesburg. Reductive amide coupling of nitroarenes and carboxylic acids. [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • Farlow, A. and Krömer, J. (2016) Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. [Link]

  • Quora. Which is more reactive, amine or amide? [Link]

  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602.
  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis.

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Validation

comparative study of different synthetic routes to 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals Introduction 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid, also known as N-methyl-5-nitroisophthalamic acid, is a valuable building block in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-[(Methylamino)carbonyl]-5-nitrobenzoic acid, also known as N-methyl-5-nitroisophthalamic acid, is a valuable building block in medicinal chemistry. Its structure, featuring a carboxylic acid, an amide, and a nitro group, offers multiple points for diversification in the synthesis of complex molecular architectures. The efficient and selective synthesis of this molecule is therefore of significant interest. This guide will explore and compare three primary synthetic strategies, evaluating each for its efficiency, scalability, and overall practicality.

Synthetic Strategies: An Overview

Three plausible synthetic routes to 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid have been identified and will be discussed in detail:

  • Route 1: Amidation of 5-Nitroisophthalic Acid Monomethyl Ester. This is a classical and well-documented approach that relies on the selective reaction of a mono-esterified starting material.

  • Route 2: Selective Mono-amidation of 5-Nitroisophthaloyl Chloride. This strategy involves the di-activation of 5-nitroisophthalic acid followed by a controlled reaction with methylamine.

  • Route 3: Direct Selective Mono-amidation of 5-Nitroisophthalic Acid. This approach is the most atom-economical but presents significant challenges in achieving selective mono-amidation of a dicarboxylic acid.

The following sections will provide a detailed protocol for each route, a discussion of the underlying chemical principles, and a comparative analysis of their respective strengths and weaknesses.

Route 1: Amidation of 5-Nitroisophthalic Acid Monomethyl Ester

This synthetic pathway represents a robust and reliable method for the preparation of the target compound. It proceeds in a two-step sequence from the readily available 5-nitroisophthalic acid.

Workflow Diagram

Route 1 A 5-Nitroisophthalic Acid B 5-Nitroisophthalic Acid Monomethyl Ester A->B Selective Esterification C 3-[(Methylamino)carbonyl]- 5-nitrobenzoic acid B->C Amidation (Methylamine)

Caption: Synthetic workflow for Route 1.

Experimental Protocols

Step 1a: Synthesis of 5-Nitroisophthalic Acid

The synthesis of the starting material, 5-nitroisophthalic acid, is achieved through the nitration of isophthalic acid.

  • Procedure: In a suitable reaction vessel, 10g of isophthalic acid is added to 30mL of concentrated sulfuric acid. The mixture is heated to 60°C with stirring to dissolve the isophthalic acid. A pre-mixed nitrating solution (prepared by carefully adding fuming nitric acid to concentrated sulfuric acid) is then added dropwise, maintaining the reaction temperature between 60-65°C. After the addition is complete, the reaction mixture is heated to 90°C and stirred for 40 minutes. The reaction is then quenched by slowly pouring the mixture into 100mL of an ice-water mixture, ensuring the temperature does not exceed 20°C. The precipitated product is collected by filtration, washed with water, and dried under vacuum.[1]

  • Yield: Approximately 84% with a purity of over 99%.[1]

Step 1b: Synthesis of 5-Nitroisophthalic Acid Monomethyl Ester

The selective mono-esterification of 5-nitroisophthalic acid is a critical step in this route.

  • Procedure: 5-Nitroisophthalic acid is converted to its dimethyl ester by refluxing with a large excess of methanol in the presence of a catalytic amount of sulfuric acid. The resulting 5-nitroisophthalic acid dimethyl ester is then selectively hydrolyzed to the monomethyl ester. This can be achieved by carefully treating a solution of the diester with one equivalent of sodium hydroxide or methanolic potassium hydroxide.[2][3]

  • Yield: A yield of 78% for the monoester has been reported.[2]

Step 2: Amidation of 5-Nitroisophthalic Acid Monomethyl Ester

The final step involves the amidation of the monoester with methylamine.

  • Procedure: Crude 5-nitroisophthalic acid monomethyl ester (0.21 mole) is dissolved in a 35% aqueous methylamine solution (500 mL). The solution is allowed to stand, during which the color changes from orange to red. The reaction mixture is then evaporated on a steam bath. The residue is treated with 50 mL of water and acidified with hydrochloric acid to precipitate the crude product. The product can be further purified by redissolving in dilute ammonia, treating with charcoal, and re-precipitating with acid. Recrystallization from a 1:1 water-ethanol mixture yields the final product.[2]

  • Yield: A yield of 41.5 g of the crude product has been reported from 46.3 g of the starting monoester.[2]

Scientific Rationale and Mechanistic Insights

The success of this route hinges on the selective mono-esterification of 5-nitroisophthalic acid. The two carboxylic acid groups have slightly different pKa values due to the influence of the nitro group, but this difference is often not sufficient to achieve high selectivity in a direct mono-esterification. The strategy of forming the diester followed by selective mono-hydrolysis is therefore a common and effective approach. The subsequent amidation of the remaining ester group with methylamine is a standard nucleophilic acyl substitution reaction. The more reactive ester group is preferentially attacked by the amine, leaving the less reactive carboxylic acid group intact under these conditions.

Route 2: Selective Mono-amidation of 5-Nitroisophthaloyl Chloride

This route offers a more direct approach by activating both carboxylic acid groups simultaneously and then attempting a selective reaction with methylamine.

Workflow Diagram

Route 2 A 5-Nitroisophthalic Acid B 5-Nitroisophthaloyl Chloride A->B Chlorination (e.g., SOCl2) C 3-[(Methylamino)carbonyl]- 5-nitrobenzoic acid B->C Selective Mono-amidation (Methylamine)

Caption: Synthetic workflow for Route 2.

Experimental Protocols

Step 1: Synthesis of 5-Nitroisophthaloyl Chloride

  • Procedure: 5-Nitroisophthalic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, often in an inert solvent like dichloromethane or toluene, with a catalytic amount of N,N-dimethylformamide (DMF). The reaction mixture is typically heated to reflux until the evolution of HCl and SO₂ gases ceases. The excess chlorinating agent and solvent are then removed under reduced pressure to yield the crude 5-nitroisophthaloyl chloride.

Step 2: Selective Mono-amidation of 5-Nitroisophthaloyl Chloride

  • Procedure: The crude 5-nitroisophthaloyl chloride is dissolved in a dry, inert solvent and cooled to a low temperature (e.g., 0°C or below). One equivalent of methylamine, either as a gas or a solution in a suitable solvent, is then added slowly to the reaction mixture. The reaction is carefully monitored, and upon completion of the mono-amidation, the reaction is quenched. The resulting mixture would contain the desired product, the di-amide byproduct, and unreacted starting material, necessitating careful purification, likely through column chromatography.

Scientific Rationale and Mechanistic Insights

The key challenge in this route is achieving high selectivity for the mono-amidation product. The two acid chloride groups are electronically equivalent, making it difficult to control the reaction to favor the formation of the mono-amide. The outcome is highly dependent on the reaction conditions, including the stoichiometry of the reactants, the rate of addition of the amine, and the reaction temperature. By using a stoichiometric amount of methylamine and maintaining a low temperature, it is possible to favor the mono-adduct, but the formation of the di-amide is a significant competing reaction. The use of a large excess of the diacyl chloride relative to the amine could also be explored to favor mono-substitution.

Route 3: Direct Selective Mono-amidation of 5-Nitroisophthalic Acid

This route is the most direct and atom-economical, but it is also the most challenging in terms of achieving selectivity.

Workflow Diagram

Route 3 A 5-Nitroisophthalic Acid B 3-[(Methylamino)carbonyl]- 5-nitrobenzoic acid A->B Direct Selective Mono-amidation (Methylamine + Coupling Agent)

Caption: Synthetic workflow for Route 3.

Experimental Protocol
  • Procedure: 5-Nitroisophthalic acid is dissolved in a suitable solvent, and a coupling agent (e.g., a carbodiimide such as DCC or EDC, or a phosphonium-based reagent like PyBOP) is added. One equivalent of methylamine is then added to the reaction mixture. The reaction is stirred at a controlled temperature until the formation of the mono-amide is maximized, as determined by a suitable analytical technique (e.g., HPLC or TLC). The workup procedure would depend on the coupling agent used and would involve separating the desired product from the di-amide byproduct and the spent coupling agent.

Scientific Rationale and Mechanistic Insights

The direct amidation of carboxylic acids is a well-established transformation, but achieving selective mono-amidation of a dicarboxylic acid is notoriously difficult. The two carboxylic acid groups have very similar reactivity, and statistical mixtures of the starting material, mono-amide, and di-amide are often obtained. The success of this route would depend on finding a coupling agent and reaction conditions that can differentiate between the two carboxylic acid groups or allow for the selective formation of an activated intermediate that reacts preferentially to give the mono-amide. Research into catalytic direct amidation methods is an active area, and the development of a catalyst that could achieve this selectivity would be a significant advancement.[4]

Comparative Analysis of Synthetic Routes

FeatureRoute 1: From 5-Nitroisophthalic Acid Monomethyl EsterRoute 2: From 5-Nitroisophthaloyl ChlorideRoute 3: Direct Mono-amidation
Number of Steps 3 (from isophthalic acid)2 (from 5-nitroisophthalic acid)1 (from 5-nitroisophthalic acid)
Selectivity High (controlled by mono-esterification)Low to moderate (difficult to control)Very low (statistical mixtures likely)
Yield Good to excellentPotentially low due to byproduct formationLikely low due to lack of selectivity
Purification Relatively straightforward (crystallization)Challenging (chromatography likely required)Very challenging (separation of similar compounds)
Scalability GoodModerate (handling of diacyl chloride can be difficult)Poor
Reagent Cost & Availability Readily available starting materialsChlorinating agents are common, but the diacyl chloride is reactiveCoupling agents can be expensive
Safety & Handling Standard laboratory procedures5-Nitroisophthaloyl chloride is a lachrymator and moisture-sensitiveCoupling agents can be hazardous
Overall Practicality High. This is the most reliable and practical route for obtaining the pure target compound.Moderate. Feasible for small-scale synthesis where purification is manageable.Low. Currently, this is the least practical route due to the lack of a selective method.

Conclusion and Recommendations

Based on this comparative analysis, Route 1, proceeding through the amidation of 5-nitroisophthalic acid monomethyl ester, is the most recommended synthetic strategy for the preparation of 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid. This route offers the highest degree of selectivity, leading to good yields of the desired product with relatively straightforward purification. While it involves an additional step compared to the other routes, the reliability and scalability of this pathway make it the superior choice for both laboratory-scale synthesis and potential scale-up for industrial applications.

Routes 2 and 3, while conceptually more direct, are hampered by significant challenges in achieving the required selectivity. The formation of di-substituted byproducts would necessitate difficult and costly purification procedures, ultimately leading to lower overall process efficiency. Future research in the area of selective catalysis for direct amidation may one day make Route 3 a more viable option. However, with currently available technologies, the classical approach outlined in Route 1 remains the most practical and efficient method for the synthesis of this important pharmaceutical intermediate.

References

  • ChemicalBook. 5-Nitroisophthalic acid synthesis. [URL: https://www.chemicalbook.com/article/5-nitroisophthalic-acid-synthesis.htm]
  • Google Patents. JPH10306067A - Production of 5-aminoisophthalic acid. [URL: https://patents.google.
  • PharmaCompass. 5-nitro-isophthalic acid monomethyl ester. [URL: https://www.pharmacompass.com/pharma-intermediates/5-nitro-isophthalic-acid-monomethyl-ester-1955-46-0]
  • Echemi. Buy 5-Nitroisophthalic acid monomethyl ester from GIHI CHEMICALS CO.,LIMITED. [URL: https://www.echemi.com/produce/pr2107201314-5-nitroisophthalic-acid-monomethyl-ester-gihichemicals.html]
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  • Google Patents. United States Patent Office - 3,145,197. [URL: https://patents.google.
  • Google Patents. EP0879815B1 - Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters. [URL: https://patents.google.
  • Google Patents. CN111995524A - Continuous synthesis method of 5-nitroisophthalic acid. [URL: https://patents.google.
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  • DiVA portal. Group (IV) Metal-Catalyzed Direct Amidation. [URL: https://www.diva-portal.org/smash/get/diva2:778115/FULLTEXT01.pdf]
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Comparative

Comparative Reactivity Profile: Carboxylic Acid Functionality in Nitrobenzoic Acid Isomers

Executive Summary In drug discovery and intermediate synthesis, the positional isomerism of nitrobenzoic acids (NBAs) dictates process viability. While all three isomers (ortho-, meta-, and para-) share the same molecula...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery and intermediate synthesis, the positional isomerism of nitrobenzoic acids (NBAs) dictates process viability. While all three isomers (ortho-, meta-, and para-) share the same molecular formula (


), their reactivity profiles diverge radically due to the interplay of electronic withdrawal  and steric inhibition .

This guide objectively compares the reactivity of the carboxylic acid group across the three isomers.

Key Findings:

  • Acidity (

    
    ):  The Ortho  isomer is significantly more acidic (
    
    
    
    ) than the Para (
    
    
    ) and Meta (
    
    
    ) isomers due to the "Ortho Effect" (Steric Inhibition of Resonance).
  • Nucleophilic Attack (Esterification/Amidation): The Ortho isomer exhibits poor kinetic performance in direct Fischer esterification due to steric blocking of the carbonyl carbon.

  • Process Recommendation: For ortho-substitution, activation via acid chlorides (using

    
     or 
    
    
    
    ) is strictly required to overcome the entropic barrier, whereas meta- and para- isomers are compatible with milder direct coupling methods.

Electronic & Steric Landscape

To predict reactivity, one must quantify the competing forces of the nitro group (


) on the carboxyl group (

).
The Ortho Effect (2-Nitrobenzoic Acid)

The ortho-isomer presents a unique anomaly known as the Ortho Effect . The bulky nitro group at the C2 position physically forces the carboxyl group out of the plane of the benzene ring.

  • Consequence 1 (Thermodynamics): Resonance between the benzene ring and the carboxyl group is broken. This destabilizes the acid form but stabilizes the carboxylate anion by localizing the negative charge and reducing repulsive overlap. Combined with the strong Inductive (

    
    ) effect due to proximity, this results in a massive increase in acidity.
    
  • Consequence 2 (Kinetics): The carbonyl carbon is sterically shielded. Nucleophiles (alcohols, amines) struggle to approach the electrophilic center, drastically reducing reaction rates in bimolecular substitution mechanisms (

    
    ).
    
Meta (3-Nitro) and Para (4-Nitro) Profiles
  • Meta-Nitrobenzoic Acid: The nitro group exerts only an Inductive (

    
    ) electron-withdrawing effect. Resonance effects are negligible at the meta position.[1]
    
  • Para-Nitrobenzoic Acid: The nitro group exerts both Inductive (

    
    ) and Resonance (
    
    
    
    ) withdrawal.[1][2] However, the distance diminishes the inductive pull. The
    
    
    effect places positive charge density on the ring carbon attached to the carboxyl group, stabilizing the carboxylate anion slightly better than the meta position.
Visualization: Reactivity Drivers

The following diagram maps the causality between structural position and chemical outcome.[3][4]

ReactivityLandscape cluster_isomers Isomer Configuration Ortho Ortho-Nitro (2-Pos) High Steric Bulk Mechanism Electronic/Steric Mechanism Ortho->Mechanism Steric Inhibition of Resonance (SIR) Meta Meta-Nitro (3-Pos) Inductive Only Meta->Mechanism -I Effect Only Para Para-Nitro (4-Pos) Resonance + Inductive Para->Mechanism -I and -R Effects Acidity Thermodynamic Acidity (pKa) Ortho >> Para ≈ Meta Mechanism->Acidity Anion Stabilization Kinetics Esterification Rate (k) Para > Meta >> Ortho Mechanism->Kinetics Nucleophilic Access

Figure 1: Causal relationship between nitro-positioning, mechanistic effects, and observed reactivity.

Comparative Performance Data

The following data aggregates standard literature values and experimental averages for direct comparison.

Table 1: Physicochemical Properties & Reactivity Metrics
PropertyOrtho-Nitrobenzoic Meta-Nitrobenzoic Para-Nitrobenzoic Benzoic Acid (Ref)

(at 25°C)
2.17 (Strongest)3.453.434.20
Inductive Effect Very Strong (Proximity)ModerateWeak (Distance)None
Resonance Effect Negligible (Twisted)NoneStrong (Planar)N/A
Esterification Rate Very Slow (

)
Fast (

)
Fast (

)
1.0 (Standard)
Preferred Activation Acid Chloride (

)
Carbodiimide (EDC/DCC)Carbodiimide (EDC/DCC)Any

Note on Data: The


 values demonstrate that moving the nitro group from para to ortho increases acidity by over 1 log unit (10x stronger acid), yet decreases the rate of nucleophilic attack due to the steric wall.

Experimental Protocols

To validate these differences in your own lab, use the following self-validating protocols.

Protocol A: Comparative Kinetic Esterification (Fischer Method)

Objective: To demonstrate the kinetic retardation of the ortho-isomer compared to para/meta.

Reagents:

  • 0.1 M Methanolic solutions of Ortho-, Meta-, and Para-nitrobenzoic acid.

  • Conc. Sulfuric Acid (

    
    , Catalyst).
    
  • HPLC grade Methanol.

Workflow:

  • Setup: Prepare three reaction vials, each containing 10 mL of the respective 0.1 M nitrobenzoic acid solution.

  • Initiation: Add 50

    
     of conc. 
    
    
    
    to each vial simultaneously. Vortex for 10 seconds.
  • Incubation: Heat all vials to 50°C in a chemically resistant heating block.

  • Sampling:

    • Take a 50

      
       aliquot at 
      
      
      
      minutes.
    • Quench immediately into 950

      
       cold acetonitrile/water (50:50) buffer.
      
  • Analysis: Inject onto Reverse Phase HPLC (C18 column).

    • Mobile Phase: 60% MeOH / 40% Water (0.1% Formic Acid).

    • Detection: UV at 254 nm.

  • Calculation: Plot % Conversion vs. Time.

    • Expected Result: Para and Meta will reach >80% conversion within 60-90 mins. Ortho will likely show <20% conversion due to steric hindrance.

Protocol B: Optimized Amide Coupling for Ortho-Isomers

Objective: To successfully functionalize the difficult ortho-isomer using the Acid Chloride route.

Workflow:

CouplingWorkflow Start Ortho-Nitrobenzoic Acid Step1 Activation: Reflux with SOCl2 (3 hrs, cat. DMF) Start->Step1 Inter Intermediate: Acid Chloride Step1->Inter Step2 Coupling: Add Amine + Et3N (DCM, 0°C -> RT) Inter->Step2 High Reactivity Overcomes Sterics End Product: Ortho-Nitrobenzamide Step2->End

Figure 2: Recommended synthetic pathway for sterically hindered ortho-isomers.

  • Activation: Dissolve 1.0 eq of 2-nitrobenzoic acid in dry DCM. Add 1.5 eq Thionyl Chloride (

    
    ) and 1 drop of DMF. Reflux for 3 hours (gas evolution must cease).
    
  • Evaporation: Remove solvent and excess

    
     under vacuum. Do not purify the intermediate.
    
  • Coupling: Re-dissolve the crude acid chloride in dry DCM. Add 1.1 eq of the target amine and 2.0 eq of Triethylamine (

    
    ) dropwise at 0°C.
    
  • Validation: Monitor by TLC. The high energy of the acid chloride bond (

    
     reduction) compensates for the steric bulk of the ortho-nitro group.
    

References

  • NIST Chemistry WebBook. Benzoic acid, 2-nitro- (Ortho) & Benzoic acid, 4-nitro- (Para) Thermochemical Data. National Institute of Standards and Technology. [Link]

  • Dippy, J. F. J., & Lewis, R. H. (1936). The dissociation constants of monocarboxylic acids. Journal of the Chemical Society, 644-649.
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley-Interscience. (Mechanistic source for Steric Inhibition of Resonance).[4][5]

  • PubChem. 4-Nitrobenzoic Acid Compound Summary. National Library of Medicine. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Spectroscopic Verification of 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid

Abstract In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation and purity assessment of novel compounds are paramount. This guide provides a comprehensive framew...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation and purity assessment of novel compounds are paramount. This guide provides a comprehensive framework for the spectroscopic analysis of a newly synthesized batch of 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid. By juxtaposing the experimental data from a synthesized sample against theoretically derived reference data, we will navigate the nuances of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. This document is designed for researchers, chemists, and quality control specialists, offering not just data, but a methodological rationale for each analytical step, ensuring the synthesis of a well-characterized molecule.

Introduction: The Imperative of Spectroscopic Verification

The molecule 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid is a bespoke chemical entity, valuable as a potential intermediate in the synthesis of pharmacologically active agents. Its structure incorporates a trifecta of key functional groups: a carboxylic acid, a secondary amide, and a nitroaromatic ring system. This unique combination necessitates a multi-faceted analytical approach to confirm its identity and rule out the presence of structurally similar impurities or unreacted starting materials.

The process of organic synthesis, while powerful, is seldom perfect. Side reactions, incomplete conversions, and purification challenges can lead to a final product contaminated with byproducts that may compromise the results of subsequent experimental work. Spectroscopic analysis is our most reliable tool for peering into the molecular composition of a sample, providing a fingerprint that validates structure and quantifies purity. This guide explains the causality behind our analytical choices, establishing a self-validating workflow for the characterization of this target molecule.

Molecular Structure and Synthesis Pathway

To interpret spectroscopic data effectively, one must first understand the molecule's structure and its synthetic origin.

Target Molecule Structure

The structure of 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid, with atoms numbered for NMR assignment, is presented below. This systematic numbering is crucial for unambiguously assigning signals in the NMR spectra.

Caption: Structure of 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid.

Plausible Synthesis Route and Potential Impurities

A common and logical approach to synthesizing this molecule is through the selective amidation of a suitable precursor like 3,5-bis(chlorocarbonyl)nitrobenzene or, more likely, a two-step process starting from 3,5-dinitrobenzoic acid. A plausible route involves the selective reduction of one nitro group, followed by acylation and subsequent amidation, or starting with 5-nitroisophthalic acid and performing a selective mono-amidation. For this guide, we will assume a synthesis starting from 5-nitroisophthalic acid, which is first converted to its mono-acid chloride/mono-ester before reaction with methylamine.

This synthetic choice illuminates potential impurities to watch for:

  • Starting Material: Unreacted 5-nitroisophthalic acid.

  • Side Products: The isomeric product, 5-[(Methylamino)carbonyl]-3-nitrobenzoic acid, and the diamide byproduct, N¹,N³-dimethyl-5-nitroisophthalamide.

  • Reagents/Solvents: Residual solvents used during reaction and purification (e.g., THF, Dichloromethane, Ethyl Acetate).

Start 5-Nitroisophthalic Acid Step1 Mono-activation (e.g., SOCl₂ or Esterification) Start->Step1 Intermediate Activated Intermediate Step1->Intermediate Step2 Amidation (Methylamine, Base) Intermediate->Step2 Crude Crude Product Mixture Step2->Crude Purify Purification (Crystallization / Chromatography) Crude->Purify Impurities Potential Impurities: - Starting Material - Diamide Byproduct - Isomeric Product Crude->Impurities Final Pure Target Molecule Purify->Final

Caption: High-level synthesis and purification workflow.

Experimental Protocols

To ensure data integrity, standardized and robust experimental protocols are essential. The following are step-by-step methodologies for acquiring high-quality spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh approximately 10-15 mg of the synthesized, dried compound.

  • Dissolution: Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent ability to dissolve polar, acidic, and amide-containing compounds.

  • Homogenization: Gently vortex the NMR tube until the sample is fully dissolved. A clear, particulate-free solution is critical.

  • Data Acquisition:

    • Acquire spectra on a 400 MHz (or higher) spectrometer.[1]

    • ¹H NMR: Acquire at least 16 scans with a relaxation delay of 2 seconds.

    • ¹³C NMR: Acquire at least 1024 scans using a proton-decoupled pulse program (e.g., zgpg30) with a relaxation delay of 2 seconds.

    • Referencing: Calibrate the spectra to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Technique: Attenuated Total Reflectance (ATR) is the preferred method due to its minimal sample preparation and high reproducibility.

  • Sample Preparation: Place a small amount (~1-2 mg) of the solid, dry powder directly onto the ATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the anvil to ensure good contact.

    • Collect the sample spectrum over a range of 4000-600 cm⁻¹, co-adding at least 32 scans to improve the signal-to-noise ratio.

    • The resulting spectrum should be automatically ratioed against the background.

Mass Spectrometry (MS)
  • Technique: Electrospray Ionization (ESI) is ideal for this polar, non-volatile molecule. It will be coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap.

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source.

    • Acquire spectra in both positive and negative ion modes to determine the most sensitive ionization pathway.

    • Scan a mass range from m/z 50 to 500.

    • The high-resolution capability will provide an accurate mass measurement, which is critical for confirming the elemental composition.

Comparative Data Analysis

Here, we present the expected spectroscopic data for a pure reference standard of 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid against a hypothetical, yet realistic, dataset from a synthesized batch.

¹H NMR Spectroscopy

Analysis Rationale: The aromatic region is key. The three protons on the benzene ring are in unique chemical environments and will appear as distinct signals. The electron-withdrawing effects of the nitro, carboxylic acid, and amide groups will shift these protons significantly downfield.

Table 1: Expected ¹H NMR Data (Reference Standard in DMSO-d₆)

Assigned Proton Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale
H-COOH ~13.5 Broad Singlet 1H Highly deshielded acidic proton, readily exchanges.
H-2 ~8.90 Triplet (t) 1H Positioned between two electron-withdrawing groups (carbonyls).
H-4 ~8.75 Triplet (t) 1H Ortho to both the amide and nitro groups.
H-6 ~8.60 Triplet (t) 1H Ortho to both the carboxylic acid and nitro groups.
H-NH ~8.80 Quartet (q) 1H Amide proton, coupling to the adjacent methyl group protons.

| H-CH₃ | ~2.85 | Doublet (d) | 3H | Methyl protons coupled to the single amide NH proton. |

Table 2: Experimental ¹H NMR Data (Synthesized Sample in DMSO-d₆)

Observed Signal (δ, ppm) Multiplicity Integration Assignment / Comment
~13.5 Broad Singlet 1H Matches H-COOH of the target molecule.
9.15 Singlet ~0.05H Impurity. Consistent with the aromatic protons of residual 5-nitroisophthalic acid.
~8.91 Triplet (t) 1H Matches H-2 of the target molecule.
~8.81 Quartet (q) 1H Matches H-NH of the target molecule.
~8.76 Triplet (t) 1H Matches H-4 of the target molecule.
~8.61 Triplet (t) 1H Matches H-6 of the target molecule.
~2.85 Doublet (d) 3H Matches H-CH₃ of the target molecule.
2.50 Quintet - Residual Solvent: DMSO-d₅.
1.18 Triplet (t) ~0.1H Impurity. Likely residual ethyl acetate from purification.

| 4.05 | Quartet (q) | ~0.07H | Impurity. Corresponds to the ethyl acetate triplet at 1.18 ppm. |

Interpretation: The experimental spectrum shows excellent correlation with the expected data for the target molecule. All key proton signals are present with the correct chemical shifts, multiplicities, and integrations. The presence of a small singlet at 9.15 ppm strongly suggests a minor contamination with the starting material, 5-nitroisophthalic acid, where the protons at the C2, C4, and C6 positions are chemically equivalent in the starting diacid. The presence of residual ethyl acetate is also noted, which is common after purification and can typically be removed by further drying under high vacuum.

¹³C NMR Spectroscopy

Analysis Rationale: The ¹³C NMR spectrum will confirm the carbon skeleton. We expect to see 9 distinct signals, as all carbon atoms are in unique electronic environments. The carbonyl carbons will be the most downfield, followed by the aromatic carbons attached to electron-withdrawing groups.[2]

Table 3: Expected ¹³C NMR Data (Reference Standard in DMSO-d₆)

Assigned Carbon Expected Chemical Shift (δ, ppm) Rationale
C7 (COOH) ~165.8 Carboxylic acid carbonyl carbon.[3]
C8 (Amide C=O) ~164.5 Amide carbonyl carbon.
C5 (C-NO₂) ~148.1 Aromatic carbon directly attached to the nitro group.[4]
C3 (C-Amide) ~136.5 Aromatic carbon attached to the amide group.
C1 (C-COOH) ~133.0 Aromatic carbon attached to the carboxylic acid group.
C6 ~131.0 Aromatic CH.
C2 ~128.5 Aromatic CH.
C4 ~124.0 Aromatic CH.

| C9 (CH₃) | ~26.5 | Methyl carbon of the N-methyl group. |

Table 4: Experimental ¹³C NMR Data (Synthesized Sample in DMSO-d₆)

Observed Signal (δ, ppm) Assignment / Comment
165.85 Matches C7 (COOH) of the target molecule.
164.53 Matches C8 (Amide C=O) of the target molecule.
148.11 Matches C5 (C-NO₂) of the target molecule.
136.52 Matches C3 (C-Amide) of the target molecule.
133.04 Matches C1 (C-COOH) of the target molecule.
131.06 Matches C6 of the target molecule.
128.55 Matches C2 of the target molecule.
124.03 Matches C4 of the target molecule.
39.52 Solvent: DMSO-d₆.

| 26.51 | Matches C9 (CH₃) of the target molecule. |

Interpretation: The ¹³C NMR data provides strong confirmatory evidence for the carbon framework of 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid. All nine expected carbon signals are observed at their predicted chemical shifts. The absence of significant additional peaks suggests that any carbon-containing impurities noted in the ¹H NMR spectrum are present at concentrations below the detection limit of this ¹³C NMR experiment, indicating a high overall purity.

FT-IR Spectroscopy

Analysis Rationale: The FT-IR spectrum is excellent for identifying functional groups. We are looking for characteristic stretches for the O-H of the carboxylic acid, the N-H of the amide, two distinct C=O stretches, and the strong N-O stretches of the nitro group.[5]

Table 5: Expected vs. Experimental FT-IR Data (ATR)

Functional Group Vibration Mode Expected Frequency (cm⁻¹) Observed Frequency (cm⁻¹) Comments
Carboxylic Acid O-H stretch 3300 - 2500 (very broad) 3250 - 2550 (very broad) Match. Characteristic broad "hairy beard" due to hydrogen bonding.[6]
Amide N-H stretch 3400 - 3300 3355 Match. Sharp peak, typical for a secondary amide N-H.
Carboxylic Acid C=O stretch ~1710 1708 Match. Strong, sharp absorption.
Amide C=O stretch (Amide I) ~1660 1658 Match. Strong, sharp absorption, distinct from the acid carbonyl.
Nitro Group Asymmetric N-O stretch 1550 - 1515 1530 Match. Very strong and sharp absorption.[7]
Nitro Group Symmetric N-O stretch 1360 - 1330 1348 Match. Strong and sharp absorption.

| Aromatic Ring | C=C stretches | 1600 - 1450 | 1595, 1470 | Match. Multiple sharp bands are present as expected. |

Interpretation: The FT-IR spectrum provides a perfect fingerprint of the functional groups present in the target molecule. The observation of the very broad O-H stretch, the sharp N-H stretch, two distinct and strong carbonyl peaks at 1708 cm⁻¹ and 1658 cm⁻¹, and the two powerful absorptions for the nitro group collectively confirm the molecular architecture. The data strongly supports a successful synthesis.

High-Resolution Mass Spectrometry (HRMS)

Analysis Rationale: HRMS will provide the exact mass of the molecule, allowing for the unambiguous confirmation of its elemental formula (C₉H₈N₂O₅).

Table 6: Expected vs. Experimental HRMS-ESI Data

Ion Species Mode Calculated Exact Mass Observed m/z Difference (ppm) Comments
[M-H]⁻ Negative 223.0360 223.0358 -0.9 Excellent match. Deprotonation of the carboxylic acid is the most likely event in negative mode.
[M+H]⁺ Positive 225.0506 225.0509 +1.3 Excellent match. Protonation could occur on the amide oxygen or nitro group.

| [M+Na]⁺ | Positive | 247.0325 | 247.0322 | -1.2 | Excellent match. Formation of a sodium adduct is very common in ESI. |

Interpretation: The HRMS data is the final piece of confirmatory evidence. The experimentally observed masses in both positive and negative ion modes are within 2 ppm of the calculated exact masses for the elemental formula C₉H₈N₂O₅. This level of accuracy definitively confirms the molecular formula of the synthesized compound, leaving no room for ambiguity.

Conclusion

The comprehensive spectroscopic analysis presented in this guide demonstrates a successful synthesis of 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid. The collective data from ¹H NMR, ¹³C NMR, FT-IR, and HRMS are in excellent agreement with the expected structure.

  • Identity Confirmation: HRMS confirmed the correct elemental formula, while the combination of NMR and FT-IR verified the connectivity of the atoms and the presence of all key functional groups.

  • Purity Assessment: ¹H NMR indicated a high degree of purity, with only trace amounts of the starting material (5-nitroisophthalic acid) and a residual purification solvent (ethyl acetate) detected.

This multi-technique approach represents a robust, self-validating workflow that ensures the quality and identity of synthesized molecules, a critical requirement for advancing research in drug development and materials science.

References

  • PubChem. 3-Nitrobenzoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 4-(Methylamino)-3-nitrobenzoic acid. National Center for Biotechnology Information. [Link]

  • SIELC Technologies. 3-(((2-(Methylamino)-2-oxoethyl)amino)carbonyl)-5-nitrobenzoic acid. [Link]

  • PrepChem. Synthesis of 3-methyl-5-nitrobenzoic acid. [Link]

  • Google Patents. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • National Center for Biotechnology Information. 2-Methylamino-5-nitrobenzoic acid. [Link]

  • Google Patents. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
  • World Intellectual Property Organiz
  • ResearchGate. FT-IR spectra of (a) ligand: 1,3,5-benzene tricarboxylic acid.... [Link]

  • Chegg. What IR peaks are present in 3-nitrobenzoic acid?. [Link]

  • Royal Society of Chemistry. Supplementary Information. [Link]

  • Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]

  • Wiley Online Library. Carbon-13 chemical shift assignments of derivatives of benzoic acid. [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling &amp; Disposal of 3-[(Methylamino)carbonyl]-5-nitrobenzoic Acid

Executive Summary & Chemical Profile[1] 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid (often referred to as 5-Nitroisophthalamic acid or a related isomer) is a critical intermediate in the synthesis of iodinated X-ray co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

3-[(Methylamino)carbonyl]-5-nitrobenzoic acid (often referred to as 5-Nitroisophthalamic acid or a related isomer) is a critical intermediate in the synthesis of iodinated X-ray contrast media (e.g., Iothalamate).

Disposal of this compound requires elevated vigilance not merely due to its acidity, but due to the thermodynamic instability inherent to the nitro-aromatic moiety . While not a primary explosive (Class 1), nitro-benzoic derivatives are "energetic precursors." Improper bulk neutralization or mixing with incompatible solvents can trigger rapid decomposition or release toxic methylamine gas.

Chemical Identity & Properties
PropertyDetail
Chemical Name 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid
Synonyms 5-Nitroisophthalamic acid; 5-Nitro-N-methylisophthalamic acid
CAS Number 1954-28-5 (Isomer specific)
Molecular Formula C₉H₈N₂O₅
Primary Hazards Skin/Eye Irritant (H315, H319), Specific Target Organ Toxicity (H335), Energetic decomposition at high heat.[1]
Physical State Solid (Crystalline powder), usually off-white to yellow.

Hazard Analysis: The "Why" Behind the Protocol

To ensure safety, we must understand the causality of the hazards associated with this molecule's three functional groups.

  • The Nitro Group (-NO₂):

    • Risk:[2][3] Thermal Instability. Nitro groups provide internal oxygen for combustion. While this specific acid is relatively stable, bulk quantities can decompose violently if subjected to high heat or strong shock.

    • Protocol Implication:Never dispose of this material in "Sharps" containers or general trash where it might be compacted (friction/heat).

  • The Carboxylic Acid (-COOH):

    • Risk:[2][3] Corrosivity.

    • Protocol Implication: It is incompatible with strong bases. While neutralization seems logical, the heat of neutralization (exothermic) can trigger the nitro group or hydrolyze the amide.

  • The N-Methylamide (-CONHCH₃):

    • Risk:[2][3] Hydrolysis. In the presence of strong bases (pH > 12), this group hydrolyzes to release Methylamine , a toxic and flammable gas.

    • Protocol Implication:Do not mix with alkaline waste streams. [4]

Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient for bulk handling of nitro-aromatics due to dust persistence.

CategoryRequirementScientific Rationale
Respiratory N95 or P100 Respirator Fine crystalline dust is a potent respiratory irritant; prevents inhalation of nitro-particulates.
Dermal Double Nitrile Gloves (0.11mm min)Nitro compounds can permeate skin. Double gloving provides a "breakthrough" buffer.
Ocular Chemical Splash Goggles Safety glasses are insufficient against airborne dust entry into the lacrimal duct.
Clothing Tyvek Sleeves/Apron Disposable outer layers prevent contamination of street clothes and transport of nitro-residues outside the lab.

Disposal Workflow & Decision Logic

This protocol relies on Segregation and Incineration . We do not chemically treat this waste in-lab due to the risk of generating toxic byproducts.

Step 1: Waste Characterization

Determine if the waste is Pure Solid or Solution .

  • Pure Solid: High calorific value; ideal for incineration.

  • Solution: Must be pH-checked. If acidic, do not bulk with basic organic waste.[4]

Step 2: Containerization
  • Solids: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid glass for solids to prevent breakage-induced spills.

  • Liquids: Use amber glass or HDPE.

  • Labeling: Label clearly as "Hazardous Waste - Toxic/Irritant - Organic Nitro Compound." Explicitly write "DO NOT COMPACT" on the tag.

Step 3: Stream Selection

Use the following logic flow to determine the correct waste bin.

Disposal_Logic Start Waste Generation: 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Mother Liquor State->Liquid Bin_Solid Bin: Solid Hazardous (Trace Nitro) Solid->Bin_Solid Contam Is it mixed with Oxidizers or Strong Bases? Liquid->Contam Yes_Contam HIGH RISK Do NOT Bulk Contam->Yes_Contam Yes No_Contam Safe to Segregate Contam->No_Contam No Special Contact EHS Immediately for Reactive Pickup Yes_Contam->Special Bin_Liquid Bin: Acidic Organic Waste (No Bases!) No_Contam->Bin_Liquid Disposal Final Disposal: High Temp Incineration Bin_Solid->Disposal Bin_Liquid->Disposal

Figure 1: Decision Logic for Waste Stream Segregation. Note the critical stop-point for mixtures with Oxidizers/Bases.

Spill Response Protocol

Scenario: A 50g bottle of powder drops and shatters.

  • Evacuate & Ventilate: Clear the immediate area. Dust explosion risk is low but inhalation risk is high.

  • PPE Up: Don double gloves, goggles, and N95 mask.

  • Wet Method (CRITICAL):

    • Do NOT dry sweep. Dry sweeping generates static and airborne dust.

    • Cover the spill with paper towels dampened with water (or a dilute detergent solution).

    • This "wets" the nitro compound, reducing reactivity and preventing dust.

  • Collection:

    • Scoop the wet slurry into a plastic waste container using a plastic scoop (avoid metal-on-concrete friction).

    • Wipe the surface 3x with soap and water.

  • Verification: Check the surface pH with litmus paper. It should be neutral (pH 6-8). If acidic (pink/red), continue cleaning.

Regulatory & Compliance Codes (USA/Global)

When filling out your hazardous waste manifest, use the following classifications. While this specific isomer is rarely "Listed" (P or U list) by name, it exhibits characteristics that mandate regulation.

Regulatory BodyClassification CodeDescription
RCRA (USA) D002 (if pH < 2)Corrosive Characteristic.
RCRA (USA) D003 (Potential)Reactive (only if dry/shock sensitive - verify with specific SDS). Usually managed as Toxic (D000) if not reactive.
DOT (Transport) UN 3261 Corrosive Solid, Acidic, Organic, N.O.S. (3-[(Methylamino)carbonyl]-5-nitrobenzoic acid).
GHS Warning Irritant.[5]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 24897530, 5-Nitroisophthalic acid (Related Structure). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • American Chemical Society (ACS).Identifying and Handling Potentially Explosive Peroxides and Energetic Materials. (General guidance on nitro-compound handling).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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